molecular formula C8H7N3 B120755 Quinoxalin-2-amine CAS No. 5424-05-5

Quinoxalin-2-amine

Cat. No.: B120755
CAS No.: 5424-05-5
M. Wt: 145.16 g/mol
InChI Key: YOWAEZWWQFSEJD-UHFFFAOYSA-N
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Description

Quinoxalin-2-amine (CAS 5424-05-5) is an aromatic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a versatile precursor for synthesizing novel chemical entities, particularly hybrids designed for biological evaluation. Recent research highlights the application of quinoxaline derivatives as inhibitors of digestive enzymes like α-amylase and α-glucosidase, which are key targets in the development of treatments for Type 2 Diabetes Mellitus (T2DM) . Studies have shown that hybrids incorporating the quinoxaline moiety, such as phenylisoxazole-quinoxalin-2-amine hybrids, demonstrate potent inhibitory activity, with some compounds exhibiting IC50 values superior to the standard drug acarbose . The quinoxaline scaffold is a privileged structure in pharmacology, with derivatives displaying a broad spectrum of activities, including antituberculosis, antibacterial, anticancer, and anti-inflammatory actions . As a building block, this compound enables researchers to explore structure-activity relationships and develop novel compounds with enhanced bioavailability and efficacy . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoxalin-2-amine
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWAEZWWQFSEJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279557
Record name Quinoxalin-2-amine
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5424-05-5
Record name 5424-05-5
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Foundational & Exploratory

An In-depth Technical Guide to Quinoxalin-2-amine: Chemical Structure, Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxalin-2-amine, a heterocyclic aromatic organic compound, serves as a crucial scaffold in medicinal chemistry and drug discovery. Its unique structural features, comprising a fused benzene and pyrazine ring with an amino substituent, confer a diverse range of biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, and known biological activities of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Chemical Structure and Identification

This compound is characterized by a bicyclic heteroaromatic system. The arrangement of its atoms and bonds can be represented in various ways for clear identification and computational analysis.

Chemical Structure Diagram:

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
CAS Number 5424-05-5[1]
Chemical Formula C₈H₇N₃
Molecular Weight 145.16 g/mol [1]
SMILES NC1=CN=C2C=CC=CC2=N1
InChIKey YOWAEZWWQFSEJD-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, formulation, and behavior in biological systems.

Table 2: Physicochemical Data for this compound

PropertyValueReference
Physical State Solid[1]
Melting Point 155-157 °C[1]
Boiling Point 297.6 ± 20.0 °C (Predicted)[1]
Solubility Slightly soluble in DMSO and Methanol[1]

Synthesis of this compound

The synthesis of this compound and its derivatives is a well-established area of organic chemistry. A common and efficient method involves the condensation of o-phenylenediamines with α-dicarbonyl compounds or their equivalents.

Experimental Protocol: One-Pot Synthesis of 2-Aminoquinoxalines

A highly efficient, one-pot, two-step synthesis of 2-aminoquinoxalines has been developed utilizing the sequential reactions of ortho-phenylenediamines with aldehydes mediated by cyanide under aerobic oxidation conditions.[2][3][4]

Materials:

  • Ortho-phenylenediamine

  • Aldehyde (various aliphatic and aromatic aldehydes can be used)

  • Sodium cyanide (NaCN)

  • Solvent (e.g., Methanol)

  • Air (as the oxidant)

Procedure:

  • To a solution of ortho-phenylenediamine in methanol, add the desired aldehyde.

  • Add a catalytic amount of sodium cyanide to the mixture.

  • Stir the reaction mixture at room temperature under an air atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to afford the pure 2-aminoquinoxaline.

This protocol is advantageous due to its operational simplicity, high yields, and applicability to a wide range of substrates.[2]

G cluster_start Starting Materials cluster_reaction Reaction cluster_conditions Conditions cluster_product Product o-Phenylenediamine o-Phenylenediamine One-Pot Reaction One-Pot Reaction o-Phenylenediamine->One-Pot Reaction Aldehyde Aldehyde Aldehyde->One-Pot Reaction NaCN (catalyst) NaCN (catalyst) NaCN (catalyst)->One-Pot Reaction 2-Aminoquinoxaline 2-Aminoquinoxaline One-Pot Reaction->2-Aminoquinoxaline Methanol (Solvent) Methanol (Solvent) Methanol (Solvent)->One-Pot Reaction Room Temperature Room Temperature Room Temperature->One-Pot Reaction Aerobic (Air) Aerobic (Air) Aerobic (Air)->One-Pot Reaction

Caption: Workflow for the one-pot synthesis of 2-aminoquinoxalines.

Biological Activity and Signaling Pathways

The quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a multitude of biologically active compounds.[5] Quinoxaline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.

While specific data on the direct biological targets and signaling pathways of the parent this compound are limited in publicly available literature, extensive research on its derivatives provides significant insights into its potential mechanisms of action.

Anticancer Activity

Numerous quinoxaline derivatives have been investigated for their anticancer properties. A notable mechanism of action for some of these compounds is the dual inhibition of the Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) signaling pathways.[6] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[6]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Quinoxaline Quinoxaline Derivatives Quinoxaline->PI3K Inhibition Quinoxaline->mTORC1 Inhibition

Caption: Inhibition of the PI3K/mTOR signaling pathway by quinoxaline derivatives.

Antimicrobial and Antiviral Activity

Quinoxaline derivatives have also been reported to possess significant antimicrobial and antiviral activities. For instance, certain derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides have shown potent antimycobacterial activity, with a proposed mechanism involving DNA damage. The broad-spectrum activity of quinoxalines makes them attractive candidates for the development of new anti-infective agents.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical profile and significant potential in drug discovery. Its straightforward synthesis and the diverse biological activities exhibited by its derivatives underscore its importance as a key building block for the development of novel therapeutic agents. Further research into the specific molecular targets and signaling pathways of the parent this compound is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers and scientists to build upon in their quest for innovative drug development.

References

Quinoxalin-2-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: A comprehensive technical overview of Quinoxalin-2-amine, including its chemical identifiers, synthetic protocols, and biological significance, particularly focusing on its role in modulating key signaling pathways relevant to drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Data Summary

Quantitative data for this compound is summarized in the table below, providing a quick reference for key identifiers and properties.

ParameterValueReference
IUPAC Name This compound[1][2]
CAS Number 5424-05-5[2][3][4]
Molecular Formula C₈H₇N₃[1]
Molecular Weight 145.165 g/mol [1]
Synonyms 2-Aminoquinoxaline, 2-quinoxalinylamine[2][3]

Synthetic Protocols

The synthesis of quinoxaline derivatives is a well-established area of organic chemistry. A general and efficient method for the preparation of quinoxalines involves the condensation of 1,2-diamines with α-dicarbonyl compounds.

Example Protocol: Synthesis of 2-Phenylquinoxaline

This protocol describes a simple and efficient methodology for the preparation of a quinoxaline derivative using pyridine as a catalyst.[5]

Materials:

  • 1,2-diaminobenzene

  • Phenacyl bromide

  • Pyridine

  • Tetrahydrofuran (THF)

Procedure:

  • An equimolar amount of 1,2-diaminobenzene and phenacyl bromide are reacted in tetrahydrofuran.

  • Pyridine is added to the mixture as a catalyst.

  • The reaction is carried out at room temperature and is typically complete within 2 hours.

  • The resulting product, 2-phenylquinoxaline, is then isolated.

This method is noted for its simplicity, clean reaction profile, and applicability to a variety of reactants.[5]

Biological Activity and Signaling Pathways

Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[6] A notable area of research is their activity as kinase inhibitors.

Inhibition of Apoptosis Signal-Regulating Kinase 1 (ASK1)

Certain quinoxaline derivatives have been identified as potent inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[7][8] ASK1 is activated by various stressors, such as oxidative stress and inflammatory cytokines, and its activation leads to a downstream cascade involving MKK3/6 and MKK4/7, which in turn activate p38 and JNK, respectively. This pathway is implicated in apoptosis, inflammation, and fibrosis.[7]

The inhibition of ASK1 by quinoxaline derivatives presents a promising therapeutic strategy for diseases where this pathway is dysregulated, such as non-alcoholic steatohepatitis (NASH) and other inflammatory conditions.[7][8]

Below is a diagram illustrating the ASK1 signaling pathway and the point of inhibition by quinoxaline derivatives.

ASK1_Signaling_Pathway Stress Stress Stimuli (Oxidative Stress, TNF-α) ASK1_inactive Inactive ASK1 Stress->ASK1_inactive activates ASK1_active Active ASK1 ASK1_inactive->ASK1_active MKK4_7 MKK4/7 ASK1_active->MKK4_7 phosphorylates MKK3_6 MKK3/6 ASK1_active->MKK3_6 phosphorylates Quinoxaline Quinoxaline Derivatives Quinoxaline->ASK1_active inhibits JNK JNK MKK4_7->JNK phosphorylates p38 p38 MKK3_6->p38 phosphorylates Apoptosis_Inflammation Apoptosis & Inflammation JNK->Apoptosis_Inflammation p38->Apoptosis_Inflammation

Caption: ASK1 signaling pathway and inhibition by quinoxaline derivatives.

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel quinoxaline derivatives, standardized in vitro assays are crucial. The following are generalized protocols for evaluating anticancer activity.

Protocol 1: Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (quinoxaline derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivative. Include a vehicle control (solvent only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[9]

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol is used to determine the inhibitory activity of a compound against a specific kinase, such as ASK1.

Materials:

  • Recombinant human kinase (e.g., GSK-3β)

  • Kinase substrate

  • ATP

  • Test compound (quinoxaline derivative)

  • Assay buffer

  • Detection reagent (e.g., Z'-LYTE™ Kinase Assay Kit)

  • Microplate reader

Procedure:

  • Reaction Setup: In a multi-well plate, combine the kinase, substrate, and varying concentrations of the test compound in the assay buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined period to allow for substrate phosphorylation.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves a fluorescence-based readout.

  • Measurement: Measure the signal using a microplate reader.

  • Data Analysis: The inhibitory activity is determined by the change in signal relative to the control (no inhibitor). The IC₅₀ value is calculated from a dose-response curve.[10]

References

Physical properties of 2-aminoquinoxaline (melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-aminoquinoxaline, a heterocyclic amine of significant interest in medicinal chemistry and materials science. Understanding these fundamental characteristics is crucial for its application in synthesis, formulation, and biological screening. This document outlines its melting point and solubility, provides detailed experimental protocols for their determination, and includes a workflow diagram for the characterization of physical properties.

Core Physical Properties

2-Aminoquinoxaline presents as a light yellow solid at room temperature.[1] Its key physical properties are summarized below, providing a foundational dataset for laboratory and developmental work.

Data Presentation

The quantitative and qualitative physical data for 2-aminoquinoxaline are presented in Table 1.

PropertyValueSolvents
Melting Point 155-157 °CNot Applicable
Solubility Slightly SolubleDMSO, Methanol

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized methodologies for ascertaining the melting point and solubility of 2-aminoquinoxaline.

Melting Point Determination: Capillary Method

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound. The capillary method is a widely adopted and reliable technique for this measurement.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of dry 2-aminoquinoxaline is finely powdered using a mortar and pestle. This ensures efficient heat transfer within the sample.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

  • Measurement:

    • The loaded capillary tube is placed into the heating block of the melting point apparatus.

    • A rapid heating rate (5-10 °C per minute) is initially used to determine an approximate melting range.

    • The apparatus is allowed to cool to at least 20 °C below the approximate melting point.

    • A new sample is prepared and heated at a slower rate (1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first crystal begins to melt (onset) and the temperature at which the last crystal melts (clear point) are recorded. This range represents the melting point of the sample. For a pure compound, this range is typically narrow.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a specific solvent. This method ensures that the solvent is fully saturated with the solute.

Apparatus and Reagents:

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker with a temperature-controlled environment

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Chosen solvents (e.g., DMSO, Methanol, Water)

Procedure:

  • Preparation: An excess amount of solid 2-aminoquinoxaline is added to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: The vials are securely sealed and placed in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). The mixture is agitated for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, the vials are left undisturbed to allow the excess solid to sediment. The supernatant is then carefully withdrawn and filtered through a syringe filter to remove any undissolved particles.

  • Quantification: The concentration of 2-aminoquinoxaline in the clear, filtered solution is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • HPLC: A precise volume of the filtrate is injected into the HPLC system. The concentration is calculated by comparing the peak area of the sample to a standard curve prepared with known concentrations of 2-aminoquinoxaline.

    • UV-Vis Spectrophotometry: The filtrate is diluted to a concentration within the linear range of a pre-established calibration curve. The absorbance is measured at the wavelength of maximum absorbance (λmax) for 2-aminoquinoxaline, and the concentration is determined from the calibration curve.

  • Data Analysis: The experiment should be performed in triplicate to ensure the results are reproducible. The average concentration is reported as the solubility of 2-aminoquinoxaline in the specified solvent at the given temperature.[2]

Visualization of Experimental Workflow

The logical sequence of operations for characterizing the physical properties of a chemical compound like 2-aminoquinoxaline is a critical aspect of experimental design. The following diagram, generated using the DOT language, illustrates this workflow.

G cluster_melting_point Melting Point Determination cluster_solubility Solubility Determination (Shake-Flask) mp_prep Sample Preparation (Powdering) mp_load Capillary Loading mp_prep->mp_load mp_measure Instrumental Measurement (e.g., Mel-Temp) mp_load->mp_measure mp_record Record Melting Range mp_measure->mp_record report Final Characterization Report mp_record->report sol_prep Sample Preparation (Excess solid in solvent) sol_equil Equilibration (Shaking at constant T) sol_prep->sol_equil sol_sep Phase Separation (Filtration) sol_equil->sol_sep sol_quant Quantification (HPLC/UV-Vis) sol_sep->sol_quant sol_analyze Data Analysis sol_quant->sol_analyze sol_analyze->report compound 2-Aminoquinoxaline Sample compound->mp_prep compound->sol_prep

References

The Unveiling of a Privileged Scaffold: A Technical Guide to the Basic Reactivity of Quinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold, a fused bicyclic heteroaromatic system composed of a benzene and a pyrazine ring, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, including but not limited to anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] Within this versatile family, the quinoxalin-2-amine core represents a particularly valuable building block. The presence of the amino group at the 2-position not only provides a handle for a multitude of chemical transformations but also significantly influences the electronic properties and reactivity of the entire quinoxaline ring system. This in-depth technical guide serves to elucidate the fundamental reactivity of the this compound scaffold, providing a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Core Physicochemical Properties

The reactivity of the this compound scaffold is intrinsically linked to its electronic nature and basicity. The quinoxaline ring system is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the C-2 and C-3 positions of the pyrazine ring. The introduction of an electron-donating amino group at the C-2 position modulates this reactivity.

Basicity

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa of Conjugate Acid (approx.)
This compoundC₈H₇N₃145.16~3
2-AminopyrazineC₄H₅N₃95.103.01
AnilineC₆H₇N93.134.6

Synthesis of the this compound Scaffold

The primary and most versatile method for the synthesis of the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8][9] To obtain this compound, a common strategy is to first synthesize a precursor such as quinoxalin-2(1H)-one or 2-chloroquinoxaline, which can then be converted to the desired amine.

Experimental Protocol: Synthesis of Quinoxalin-2(1H)-one

This protocol describes a general method for the synthesis of quinoxalin-2(1H)-ones, which are key precursors to quinoxalin-2-amines.

Materials:

  • o-Phenylenediamine derivative (1.0 eq)

  • α-Ketoester (e.g., ethyl glyoxalate, ethyl pyruvate) (1.0 eq)

  • Ethanol or Acetic Acid

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve the o-phenylenediamine derivative in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Add the α-ketoester to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Key Reactivity Profile

The this compound scaffold exhibits a rich and diverse reactivity, allowing for functionalization at the exocyclic amino group, the C-3 position of the quinoxaline ring, and the benzene ring.

Reactions at the Amino Group

The exocyclic amino group behaves as a typical, albeit weakly basic, aromatic amine and can undergo a variety of common transformations.

The nitrogen atom of the amino group can be alkylated or acylated using standard procedures to introduce a wide range of substituents, which is crucial for structure-activity relationship (SAR) studies.

Experimental Protocol: General N-Acylation of this compound

Materials:

  • This compound (1.0 eq)

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Base (e.g., pyridine, triethylamine) (1.2 eq)

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the base to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups at the 2-position via Sandmeyer-type reactions.[10][11][12][13][14][15]

Experimental Protocol: Diazotization of this compound and Subsequent Halogenation (Sandmeyer Reaction)

Materials:

  • This compound (1.0 eq)

  • Sodium nitrite (NaNO₂) (1.1 eq)

  • Hydrochloric acid (HCl) or Hydrobromic acid (HBr)

  • Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)

  • Ice

  • Beaker

Procedure:

  • Suspend this compound in an aqueous solution of the corresponding hydrohalic acid (HCl or HBr) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate flask, dissolve the copper(I) halide in the corresponding concentrated hydrohalic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) halide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it, and remove the solvent to obtain the crude 2-haloquinoxaline, which can be further purified.

Reactions at the Quinoxaline Core

The electron-deficient nature of the quinoxaline ring makes it susceptible to nucleophilic attack. While the parent this compound is not activated for SNAr, a halogen atom at the C-3 position can be readily displaced by various nucleophiles.

Electrophilic substitution on the quinoxaline ring is generally difficult due to its electron-deficient character. Reactions such as nitration require harsh conditions and typically occur on the benzene portion of the scaffold. The directing effect of the amino group at C-2 would favor substitution at the C-5 and C-7 positions, although the overall deactivation of the ring system remains a significant barrier.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the this compound scaffold. For these reactions to proceed, a halogen atom is typically required on the quinoxaline ring.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-quinoxalin-2-amine

This protocol outlines a general procedure for the Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the C-3 position.

Materials:

  • 3-Bromo-quinoxalin-2-amine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add 3-bromo-quinoxalin-2-amine, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 3-aryl-quinoxalin-2-amine.

Table 2: Summary of Key Reactions and Typical Yields

Reaction TypeSubstrateReagentsProductTypical Yield (%)
N-AcylationThis compoundAcetyl chloride, PyridineN-(quinoxalin-2-yl)acetamideGood to Excellent
Sandmeyer (Chlorination)This compound1. NaNO₂, HCl; 2. CuCl2-ChloroquinoxalineModerate to Good
Suzuki Coupling3-Bromo-quinoxalin-2-aminePhenylboronic acid, Pd(PPh₃)₄, K₂CO₃3-Phenyl-quinoxalin-2-amineGood to Excellent

Biological Relevance and Signaling Pathways

Quinoxaline derivatives are well-recognized for their ability to interact with various biological targets, particularly protein kinases. The this compound scaffold can serve as a crucial pharmacophore for designing potent and selective kinase inhibitors.

PI3K/Akt/mTOR Signaling Pathway

A significant number of quinoxaline-based compounds have been developed as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[16]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PTEN PTEN PIP3->PTEN Inhibits PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Quinoxaline_Inhibitor This compound Derivative Quinoxaline_Inhibitor->PI3K Inhibits Quinoxaline_Inhibitor->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoxaline derivatives.

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry, offering a unique combination of chemical tractability and biological relevance. Its reactivity profile, characterized by the interplay between the electron-deficient quinoxaline core and the electron-donating amino group, provides a rich platform for the synthesis of diverse compound libraries. A thorough understanding of its fundamental reactions, as outlined in this guide, is essential for the rational design and development of novel quinoxaline-based therapeutics. The detailed protocols and reactivity data presented herein are intended to empower researchers to fully exploit the synthetic potential of this remarkable scaffold in their quest for new and improved medicines.

References

Spectroscopic Profile of Quinoxalin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for quinoxalin-2-amine, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document is intended to serve as a comprehensive resource, presenting quantitative NMR data, detailed experimental protocols, and a structural representation to aid in the characterization and utilization of this molecule.

Spectroscopic Data

The structural elucidation of this compound relies heavily on ¹H and ¹³C NMR spectroscopy. The following tables summarize the chemical shifts (δ) in parts per million (ppm) for the key nuclei.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)Multiplicity
H-38.35s
H-57.85dd
H-67.35ddd
H-77.62ddd
H-87.75dd
NH₂6.85s (br)

Note: The chemical shift of the amine (NH₂) protons can be broad and may vary with solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C-2154.5
C-3141.0
C-4a139.5
C-5128.8
C-6125.0
C-7129.5
C-8126.5
C-8a138.0

Experimental Protocols

The acquisition of high-quality NMR data is fundamental for accurate structural analysis. Below is a representative experimental protocol for obtaining ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR analysis.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for quinoxaline derivatives.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the selected deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm, is typically added.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.

  • Tuning and Shimming: The spectrometer probe must be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity is then optimized by shimming on the sample to ensure sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically employed.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are generally sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is often required to obtain a spectrum with an adequate signal-to-noise ratio.

Data Processing

The raw free induction decay (FID) signal is processed to generate the final spectrum. This involves:

  • Fourier Transformation: Converts the time-domain data (FID) into the frequency-domain spectrum.

  • Phasing: Correction of the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Flattening of the baseline of the spectrum.

  • Referencing: Calibration of the chemical shift axis using the internal standard (TMS at 0.00 ppm).

  • Integration: Determination of the relative areas of the peaks in the ¹H NMR spectrum, which correspond to the relative number of protons.

Structural Visualization

The following diagram illustrates the molecular structure of this compound with numbering for the proton and carbon atoms, providing a clear reference for the interpretation of the NMR data.

Caption: Molecular structure of this compound.

An In-depth Technical Guide to Quinoxalin-2-amine: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxalin-2-amine, a heterocyclic aromatic amine, serves as a pivotal scaffold in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for the synthesis and characterization of quinoxaline derivatives, and an exploration of its potential biological significance through the lens of key signaling pathways. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to explore the therapeutic potential of this important chemical entity.

Core Properties of this compound

This compound is a solid, light yellow compound at room temperature. Its fundamental molecular and physical properties are summarized in the table below, providing a baseline for its use in experimental settings.

PropertyValueReference(s)
Molecular Formula C₈H₇N₃[1]
Molecular Weight 145.16 g/mol [1]
Appearance Solid
Purity 97%
Storage Temperature 2-8°C, under inert atmosphere, in the dark
Melting Point 155-157°C
InChI Key YOWAEZWWQFSEJD-UHFFFAOYSA-N[1]

Synthesis and Characterization

The synthesis of the quinoxaline scaffold is a well-established process in organic chemistry, typically involving the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The following protocol provides a general method for the synthesis of quinoxaline derivatives.

Experimental Protocol: Synthesis of Quinoxaline Derivatives

Materials:

  • o-Phenylenediamine (1.0 mmol)

  • 1,2-dicarbonyl compound (e.g., benzil) (1.0 mmol)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve o-phenylenediamine and the 1,2-dicarbonyl compound in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum.

Analytical Characterization

The synthesized quinoxaline derivatives should be characterized using standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure. Protons on the quinoxaline core typically resonate in the aromatic region (δ 7.5-9.5 ppm).

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Biological Activity and Signaling Pathways

Quinoxaline derivatives have garnered significant attention for their wide range of biological activities, including anticancer and anti-inflammatory properties. This activity is often attributed to their ability to inhibit protein kinases involved in critical cellular signaling pathways.

Potential Kinase Inhibition

Quinoxaline-based compounds have been identified as inhibitors of several kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Apoptosis Signal-regulating Kinase 1 (ASK1).

  • VEGFR-2: A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[2][3][4][5][6] Inhibition of VEGFR-2 can disrupt this process and is a validated strategy in cancer therapy.

  • ASK1: A member of the mitogen-activated protein kinase (MAPK) pathway that is activated by cellular stresses such as oxidative stress.[7][8][9][10][11] Overactivation of the ASK1 pathway is implicated in various diseases, including cancer and inflammatory conditions.

Signaling Pathway Diagrams

The following diagrams illustrate the simplified signaling pathways of VEGFR-2 and ASK1, highlighting potential points of inhibition by quinoxaline derivatives.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival AKT->Survival

VEGFR-2 Signaling Pathway

ASK1_Signaling Stress Cellular Stress (e.g., ROS) ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation p38->Inflammation

ASK1 Signaling Pathway

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound and its derivatives, standardized in vitro assays are employed. The following protocols provide a framework for evaluating cytotoxicity and kinase inhibitory potential.

Experimental Protocol: Cytotoxicity (MTT) Assay

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell line (e.g., A549, HCT116)

  • 96-well plates

  • Complete culture medium

  • This compound (or derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[12]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent only).[12]

  • Incubation: Incubate the plate for 48-72 hours.[12]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value from the dose-response curve.[12]

Experimental Protocol: In Vitro Kinase Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant kinase (e.g., VEGFR-2, ASK1)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • This compound (or derivative)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Reaction Setup: In a suitable assay plate, combine the recombinant kinase, its substrate, and the test compound at various concentrations in the kinase buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detect: Stop the reaction and detect the amount of ADP produced (or substrate phosphorylated) using a detection reagent according to the manufacturer's protocol.

  • Data Analysis: Measure the signal (e.g., luminescence) and calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ value from the dose-response curve.

Safety and Handling

Quinoxaline and its derivatives should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[13][14][15]

  • Handling: Use in a well-ventilated area. Avoid breathing dust.[13][14][15] Do not eat, drink, or smoke when handling.[13][14]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

  • Disposal: Dispose of waste in accordance with local regulations.[14]

Hazard Statements for this compound:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Conclusion

This compound represents a valuable starting point for the design and synthesis of novel therapeutic agents. Its core structure is amenable to chemical modification, allowing for the exploration of a vast chemical space to optimize potency and selectivity against various biological targets. The experimental protocols and biological context provided in this guide offer a solid foundation for researchers to further investigate the potential of this compound and its derivatives in drug discovery and development.

References

The Discovery and Enduring Legacy of Quinoxaline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring, represents a cornerstone in medicinal chemistry and materials science. First identified in the late 19th century, the quinoxaline scaffold has proven to be a versatile platform for the development of a vast array of compounds with significant biological activities. Its derivatives have been instrumental in the creation of therapeutics ranging from antibiotics to anticancer agents. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies of quinoxaline compounds. It further presents a curated summary of their biological activities with quantitative data, detailed experimental protocols, and a visualization of a key signaling pathway modulated by these remarkable molecules.

A Journey Through Time: The Discovery and Historical Development of Quinoxalines

The story of quinoxalines begins in 1884 with the pioneering work of German chemists W. Körner and O. Hinsberg. They independently reported the first synthesis of a quinoxaline derivative through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1][2] This fundamental reaction, now known as the Körner-Hinsberg synthesis, laid the groundwork for the entire field of quinoxaline chemistry.

While the initial discovery was a landmark in synthetic organic chemistry, the profound biological significance of quinoxalines would not be fully appreciated for several decades. A pivotal moment came in 1943 when McIlwain reported the antibacterial activity of quinoxaline-1,4-di-N-oxides (QdNOs). This discovery opened the floodgates for the exploration of quinoxalines as potential therapeutic agents.

The mid-20th century witnessed the isolation of naturally occurring quinoxaline antibiotics, such as echinomycin and triostin A, from Streptomyces species. These complex molecules, featuring two quinoxaline chromophores, were found to exhibit potent antibacterial and antitumor properties by bis-intercalating into DNA.

The latter half of the 20th century and the early 21st century have seen an explosion in the development of synthetic quinoxaline derivatives. This has led to the discovery of compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, antimalarial, and anti-inflammatory properties. Today, quinoxaline-based drugs are in clinical use and continue to be a major focus of drug discovery efforts.

Historical Timeline of Key Discoveries:

YearDiscovery/MilestoneSignificance
1884 First synthesis of a quinoxaline derivative by Körner and Hinsberg.[1][2]Foundation of quinoxaline chemistry.
1943 Report on the antibacterial activity of quinoxaline-1,4-di-N-oxides (QdNOs) by McIlwain.First indication of the therapeutic potential of quinoxalines.
1950s Isolation of naturally occurring quinoxaline antibiotics like echinomycin and triostin A.Discovery of potent antitumor and antibacterial agents from natural sources.
Late 20th Century - Present Development of a wide range of synthetic quinoxaline derivatives with diverse pharmacological activities.Expansion of the therapeutic applications of quinoxalines, leading to clinically approved drugs.

Synthetic Methodologies: From Classic Condensations to Modern Innovations

The synthesis of the quinoxaline core has evolved significantly since its inception. While the classical approach remains relevant, a plethora of modern, efficient, and environmentally friendly methods have been developed.

The Classic Körner-Hinsberg Synthesis

The traditional and most fundamental method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. This reaction is typically carried out in an acidic or alcoholic solvent and often requires elevated temperatures.

General Reaction Scheme:

G cluster_product Product OPD o-Phenylenediamine Quinoxaline Quinoxaline Derivative OPD->Quinoxaline + Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Quinoxaline

Caption: General workflow for the synthesis of quinoxaline derivatives.

Modern Synthetic Approaches

In recent years, significant efforts have been directed towards developing more efficient and sustainable methods for quinoxaline synthesis. These modern techniques often employ catalysts, microwave irradiation, or greener reaction media to improve yields, reduce reaction times, and minimize environmental impact.

Table 1: Comparison of Modern Synthetic Methods for Quinoxaline Derivatives

MethodCatalyst/ConditionsSolventTemperatureTimeYield (%)Reference
Microwave-assisted SynthesisIodine (I₂)Ethanol80 °C5-10 minHigh[3]
Zinc Triflate CatalysisZn(OTf)₂AcetonitrileRoom Temp.15-30 minup to 90%[1]
Green Chemistry ApproachGlycerol/Water-90 °C4-6 min85-91%[1]

Quantitative Biological Activity of Quinoxaline Derivatives

The therapeutic potential of quinoxaline derivatives is vast, with a significant focus on their application as anticancer agents. The following tables summarize the in vitro cytotoxic activity of selected quinoxaline compounds against various human cancer cell lines, presented as the half-maximal inhibitory concentration (IC₅₀).

Table 2: Anticancer Activity of Selected Quinoxaline Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Compound 1 HCT116 (Colon)2.5Cell Cycle Arrest (G2/M)
Compound 2 HCT116 (Colon)4.4Not specified
Compound 3 MCF-7 (Breast)5.3Not specified
Compound 4 PC-3 (Prostate)2.11Topoisomerase II Inhibition, Apoptosis Induction
FQMDA-MB-231 (Breast)< 16c-Met Kinase Inhibition

Table 3: Anticancer Activity of Additional Quinoxaline Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
VIIIc HCT116 (Colon)0.36
XVa HCT116 (Colon)4.4
XVa HepG2 (Liver)7.2
XVa MCF-7 (Breast)5.3

Detailed Experimental Protocols

To provide a practical understanding of quinoxaline synthesis, a detailed experimental protocol for a representative modern method is provided below.

Microwave-Assisted Synthesis of a 2,3-Disubstituted Quinoxaline Derivative

Objective: To synthesize a 2,3-disubstituted quinoxaline derivative via a microwave-assisted condensation reaction.

Materials:

  • Substituted o-phenylenediamine (1.0 mmol)

  • Substituted 1,2-dicarbonyl compound (e.g., benzil) (1.0 mmol)

  • Iodine (I₂) (10 mol%)

  • Ethanol (5 mL)

  • Microwave reactor vials

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a microwave reactor vial, combine the o-phenylenediamine (1.0 mmol), the 1,2-dicarbonyl compound (1.0 mmol), and iodine (10 mol%).

  • Add ethanol (5 mL) as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 80°C) for a specified time (e.g., 5-10 minutes).

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate mixture).

  • Collect the fractions containing the pure product and evaporate the solvent to obtain the final quinoxaline derivative.[3]

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Mandatory Visualization: Signaling Pathway

A significant mechanism through which many quinoxaline derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death). The following diagram, generated using Graphviz (DOT language), illustrates the intrinsic (mitochondrial) apoptosis pathway, which is often modulated by these compounds.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Quinoxaline Quinoxaline Derivative Bax Bax Quinoxaline->Bax activates Bcl2 Bcl-2 Quinoxaline->Bcl2 inhibits CytochromeC Cytochrome c Bax->CytochromeC promotes release Bcl2->CytochromeC inhibits release Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 cleaves to activate Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes Apoptosome->Caspase9 activates

Caption: Intrinsic apoptosis pathway induced by quinoxaline derivatives.

Conclusion

From their serendipitous discovery in 1884 to their current status as a privileged scaffold in drug discovery, quinoxaline compounds have had a profound impact on science and medicine. The continuous evolution of synthetic methodologies has made a vast chemical space of quinoxaline derivatives accessible for biological screening. The compelling quantitative data on their anticancer activities, coupled with a growing understanding of their mechanisms of action, ensures that quinoxalines will remain a fertile ground for the development of novel therapeutics for years to come. This technical guide serves as a comprehensive resource for researchers dedicated to harnessing the full potential of this remarkable class of heterocyclic compounds.

References

Tautomerism in Quinoxalin-2-amine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Their biological activity is profoundly influenced by their three-dimensional structure and electronic properties. A critical, yet often overlooked, aspect governing these properties is tautomerism: the dynamic equilibrium between two or more interconvertible structural isomers. This guide provides an in-depth exploration of tautomerism in quinoxalin-2-amine derivatives, a prevalent scaffold in drug discovery. We will dissect the underlying principles of amino-imino tautomerism, elucidate the key factors that control the tautomeric equilibrium, and present a validated, multi-faceted approach for its characterization, integrating spectroscopic and computational techniques. This document is intended to equip researchers, scientists, and drug development professionals with the expertise to anticipate, analyze, and ultimately leverage tautomeric control in the design of novel quinoxaline-based therapeutics.

Introduction: The Significance of Tautomerism in Quinoxaline Scaffolds

The quinoxaline nucleus, a fusion of benzene and pyrazine rings, is a privileged scaffold in drug discovery, lending itself to a wide array of biological activities.[2] Derivatives have been developed as anti-inflammatory agents, kinase inhibitors, and electron-transporting materials, underscoring their chemical versatility.[1][3] The biological function of these molecules is intrinsically linked to their structure. Subtle changes in molecular geometry and electronic distribution can dramatically alter properties like receptor binding affinity, membrane permeability, and metabolic stability.

Tautomerism represents one of the most fundamental of these structural subtleties. It is a phenomenon where a molecule exists as a mixture of two or more readily interconvertible isomers, known as tautomers, that differ in the position of a proton and the location of a double bond.[4] For this compound derivatives, the dominant form of tautomerism is the amino-imino equilibrium .

The ratio of these tautomers is not fixed; it is a dynamic equilibrium sensitive to the molecule's environment.[5] This has profound implications for drug development. A molecule may exist predominantly as one tautomer in an aqueous physiological environment and another within the hydrophobic pocket of a target protein. Failure to account for this "tautomeric shift" can lead to flawed structure-activity relationship (SAR) models, inaccurate docking predictions, and ultimately, the failure of promising drug candidates.[5] Therefore, a comprehensive understanding and rigorous characterization of the tautomeric landscape are not merely academic exercises but critical components of a successful drug discovery program.

The Amino-Imino Tautomeric Equilibrium in Quinoxalin-2-amines

The core of tautomerism in this compound derivatives lies in the prototropic shift between the exocyclic amino group and the endocyclic ring nitrogen at position 1. This establishes an equilibrium between the amino form and the imino form.

  • Amino Tautomer (2-aminoquinoxaline): In this form, the exocyclic nitrogen is an amino group (-NH2), and the aromaticity of the quinoxaline ring system is fully preserved.

  • Imino Tautomer (2(1H)-iminoquinoxaline): In this form, a proton has migrated from the exocyclic amino group to the N1 position of the quinoxaline ring. This results in an exocyclic imino group (=NH) and a partially saturated pyrazine ring, which disrupts the aromaticity.

Generally, for N-heteroaromatic amines, the amino form is significantly more stable due to the preservation of aromatic resonance energy.[6] The imino form, having a less stable quinonoid structure, typically exists in a much lower proportion.[6] However, as we will explore, this is a generalization, and the actual equilibrium can be influenced by a variety of factors.

Caption: Amino-imino tautomeric equilibrium in this compound.

Factors Governing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static. It is a delicate balance dictated by the interplay of intramolecular and intermolecular forces. Understanding these factors is paramount for predicting and controlling the tautomeric behavior of drug candidates.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the predominant tautomeric form.[7][8]

  • Nonpolar Solvents: In nonpolar environments, the less polar tautomer is generally favored. The amino form, with its preserved aromaticity, is often less polar than the more charge-separated imino form and thus tends to predominate.

  • Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both tautomers. The specific interactions can stabilize one form over the other. For instance, water can act as both a hydrogen bond donor and acceptor, potentially stabilizing the imino tautomer by interacting with both the imino (=NH) proton and the N4 lone pair.[7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are hydrogen bond acceptors and can influence the equilibrium by selectively solvating the N-H protons present in both tautomers.

The free energy of solvation can differ for each tautomer, leading to a shift in the equilibrium constant compared to the gas phase.[9]

pH and Ionization

The pH of the medium has a profound effect, as protonation or deprotonation can "lock" the molecule into a specific tautomeric form.

  • Acidic Conditions: Protonation will occur at the most basic nitrogen atom. In the amino tautomer, this is typically the N1 atom. The resulting cation is resonance-stabilized.

  • Basic Conditions: Deprotonation can lead to an anionic species that is a common conjugate base for both tautomers, effectively shifting the equilibrium.

The equilibrium constant can be calculated from the pKa values of each tautomer, as their deprotonation leads to a common resonance-stabilized anion.[5]

Electronic Effects of Substituents

Substituents on the quinoxaline ring can significantly alter the electronic distribution and, consequently, the relative stability of the tautomers.

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO2, -CN) on the benzene ring can decrease the electron density in the pyrazine ring, potentially making the N1 atom less basic and thus disfavoring the imino form.

  • Electron-Donating Groups (EDGs): EDGs (e.g., -OCH3, -N(CH3)2) can increase the electron density, making the N1 atom more basic and potentially increasing the proportion of the imino tautomer.

Intramolecular and Intermolecular Hydrogen Bonding

In the solid state, and in certain solution environments, hydrogen bonding can be a dominant factor. Intramolecular hydrogen bonds, for example between the amino/imino group and a substituent at the 3-position, can lock the molecule into a specific conformation and favor one tautomer.[10] Intermolecular hydrogen bonding in the crystal lattice is a powerful force that often results in the crystallization of a single, most stable tautomer.[10]

Experimental and Computational Characterization of Tautomers

A definitive characterization of the tautomeric equilibrium requires a multi-pronged approach, combining several spectroscopic and computational techniques. No single method is sufficient, and the data from each should be cross-validated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for studying tautomerism in solution.[11] By analyzing chemical shifts, coupling constants, and signal integration, one can identify the different tautomers and quantify their relative abundance.[12]

Key Observables:

  • ¹H NMR: The chemical shifts of the N-H protons are highly informative. The amino (-NH2) protons will have a different chemical shift from the imino (=NH) and ring (N1-H) protons. Aromatic protons will also show distinct shifts depending on the aromaticity of the ring. In cases of rapid interconversion on the NMR timescale, an averaged signal is observed.[12]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazine ring are particularly sensitive to the tautomeric state. For example, the C2 carbon will have a significantly different chemical shift in the amino (C-NH2) versus the imino (C=NH) form.

Nucleus Amino Tautomer (Expected) Imino Tautomer (Expected) Rationale
¹H Single resonance for -NH₂ protonsTwo distinct signals for N1-H and =NHDifferent chemical environments.
¹H Aromatic signals for pyrazine ring protonsMore upfield (aliphatic-like) signalsLoss of aromaticity in the imino form.
¹³C C2 signal consistent with C-N single bondC2 signal shifted downfield (C=N)Change in hybridization and bond order.
¹⁵N Signal for sp² amino nitrogenTwo signals: sp² imino and sp³ ring nitrogenDifferent hybridization states.

Protocol: ¹H NMR Solvent Titration

This protocol helps elucidate the effect of solvent polarity on the tautomeric equilibrium.

  • Sample Preparation: Prepare a stock solution of the this compound derivative in a nonpolar, aprotic solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the initial solution.

  • Titration: Add aliquots of a polar, protic solvent (e.g., DMSO-d₆ or CD₃OD) to the NMR tube.

  • Spectral Acquisition: Acquire a spectrum after each addition, ensuring the sample has equilibrated.

  • Data Analysis: Monitor the chemical shifts of the N-H and aromatic protons. The appearance of new signals or a progressive shift in existing signals indicates a change in the tautomeric equilibrium. Quantify the ratio of tautomers at each step by integrating the respective signals.

Caption: Workflow for NMR solvent titration experiment.

UV-Vis Spectroscopy

Different tautomers possess distinct electronic structures and will therefore absorb light at different wavelengths. UV-Vis spectroscopy is a sensitive technique for detecting the presence of multiple tautomers in solution.[13]

  • Amino Form: Typically exhibits absorption bands characteristic of the fully aromatic π-system.

  • Imino Form: The disruption of aromaticity often leads to a shift in the absorption maximum (λ_max), frequently to a longer wavelength (bathochromic shift).[14]

By comparing the spectra in different solvents, one can observe shifts in λ_max that correlate with changes in the tautomeric equilibrium.[15]

X-Ray Crystallography

X-ray crystallography provides unambiguous, high-resolution structural data of the molecule in the solid state.[16] It can definitively identify which tautomer is present in the crystal lattice by precisely locating the positions of all atoms, including hydrogen atoms. While this method only provides information about the solid state, it is the gold standard for confirming the structure of a single tautomer and serves as an invaluable reference point for interpreting solution-state data and validating computational models.[16][17]

Computational Chemistry (DFT)

Density Functional Theory (DFT) calculations have become an indispensable tool for studying tautomerism.[18] By calculating the relative electronic energies of the different tautomers, researchers can predict their relative stabilities.

Methodology:

  • Structure Optimization: The geometry of each tautomer is optimized in the gas phase to find its lowest energy conformation.

  • Energy Calculation: Single-point energy calculations are performed using a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)).

  • Solvation Modeling: To simulate solution-phase behavior, implicit solvation models like the Polarizable Continuum Model (PCM) are applied.[18] This is critical, as solvation can dramatically alter the relative stabilities.[7]

  • Free Energy Calculation: By including zero-point vibrational energy and thermal corrections, the Gibbs free energy (ΔG) of each tautomer can be calculated. The tautomer with the lower ΔG is predicted to be the more stable form. The energy difference can be used to estimate the equilibrium constant (K_eq = e^(-ΔG/RT)).

DFT calculations are particularly powerful for:

  • Predicting the dominant tautomer under different conditions.[19]

  • Correlating calculated NMR chemical shifts with experimental data to aid in spectral assignment.

  • Understanding the energetic barriers for tautomeric interconversion.

Implications for Drug Design and Development

The tautomeric state of a this compound derivative directly impacts its physicochemical and pharmacological properties.

  • Receptor Binding: The two tautomers have different shapes, hydrogen bonding patterns (donor/acceptor sites), and electrostatic potentials. A protein's active site may selectively bind one tautomer over the other. An accurate understanding of the bioactive tautomer is essential for effective structure-based drug design.

  • pKa and Lipophilicity (LogP): Tautomers exhibit different pKa values and LogP profiles. These properties govern solubility, membrane permeability, and oral bioavailability.

  • Metabolic Stability: The different tautomers may be metabolized by different enzymatic pathways at different rates, affecting the drug's half-life.

By characterizing the tautomeric preferences of a lead compound early in the discovery process, medicinal chemists can make more informed decisions. For example, a molecule might be chemically modified to "lock" it into the more active or bioavailable tautomeric form, thereby optimizing its overall drug-like properties.

Conclusion

Tautomerism in this compound derivatives is a critical, dynamic phenomenon with far-reaching implications for drug discovery and development. The assumption of a single, static structure is a perilous oversimplification. The dominant amino-imino equilibrium is a delicate balance, readily influenced by the chemical environment.

A rigorous, multi-technique approach is essential for a complete understanding. NMR and UV-Vis spectroscopy provide invaluable insights into solution-state behavior, while X-ray crystallography offers definitive solid-state structural information. These experimental methods, when integrated with the predictive power of DFT calculations, provide a robust platform for characterizing and predicting tautomeric behavior. By embracing the complexity of tautomerism, researchers can unlock new strategies for optimizing lead compounds, leading to the development of safer and more effective quinoxaline-based medicines.

References

The Quinoxaline Ring System: A Comprehensive Technical Guide to its Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a heterocyclic aromatic system composed of a fused benzene and pyrazine ring, is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic architecture governs its reactivity, photophysical behavior, and biological interactions, making a thorough understanding of its properties paramount for the rational design of novel therapeutics and functional materials. This technical guide provides an in-depth exploration of the electronic properties of the quinoxaline ring system, complete with experimental protocols and visual workflows to facilitate further research and development.

Core Electronic Characteristics

The fundamental electronic nature of the quinoxaline ring is dictated by the presence of the pyrazine ring, which is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency significantly influences the molecule's overall electronic landscape and reactivity.

Aromaticity and Electron Distribution: Quinoxaline is an aromatic compound, adhering to Hückel's rule with a delocalized π-electron system extending over both rings. The nitrogen atoms, however, inductively withdraw electron density from the carbocyclic ring, leading to a polarized system. The pyrazine ring is significantly more electron-poor than the benzene ring, making it susceptible to nucleophilic attack. This inherent electronic character is a key feature exploited in the synthesis of functionalized quinoxaline derivatives.

Frontier Molecular Orbitals (HOMO & LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the electronic and optical properties of quinoxaline derivatives. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) dictates the molecule's absorption and emission characteristics, as well as its electrochemical behavior. In many quinoxaline-based donor-acceptor systems, the HOMO is localized on the electron-donating moiety, while the LUMO is centered on the electron-accepting quinoxaline core.[1]

Substituent Effects: The electronic properties of the quinoxaline ring can be finely tuned by the introduction of various substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at different positions on the ring system can significantly alter the HOMO and LUMO energy levels, the HOMO-LUMO gap, and the overall electron distribution.

  • Electron-Donating Groups (e.g., -OCH₃, -CH₃): When attached to the quinoxaline system, EDGs tend to raise the energy levels of both the HOMO and LUMO.[2]

  • Electron-Withdrawing Groups (e.g., -F, -CF₃, -CN): Conversely, EWGs stabilize and lower the HOMO and LUMO energy levels.[2][3]

This tunability is a powerful tool for designing molecules with specific photophysical and electrochemical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).[4][5][6]

Quantitative Electronic Data

The following tables summarize key quantitative data for various quinoxaline derivatives, providing a comparative overview of their electronic properties.

Table 1: Frontier Molecular Orbital Energies and Band Gaps of Selected Quinoxaline-Based Polymers

PolymerHOMO (eV)LUMO (eV)Optical Band Gap (eV)
PBF-CF₃Qx-5.44-3.761.68
PBF-CF₃QxF-5.56-3.861.70
PBF-CF₃QxM-5.41-3.591.82
PBCl-MTQF-5.06-3.27-
PBCl-MTQCN-5.14-3.38-

Data sourced from[2][3].

Table 2: Electrochemical Properties of Quinoxaline Derivatives

CompoundOnset Oxidation Potential (V)Onset Reduction Potential (V)HOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)
Qx-11.61-1.82-6.31-2.833.48

Data sourced from[3][7]. Note: Potentials are typically referenced against an internal standard like ferrocene/ferrocenium (Fc/Fc⁺).

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of the electronic properties of quinoxaline derivatives.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of molecules, providing information on HOMO and LUMO energy levels.

Objective: To determine the oxidation and reduction potentials of a quinoxaline derivative.

Materials:

  • Working Electrode: Glassy carbon electrode

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum wire

  • Electrochemical cell

  • Potentiostat

  • Quinoxaline derivative (sample)

  • Aprotic solvent (e.g., acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂), HPLC grade)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP))

  • Inert gas (e.g., Nitrogen or Argon)

  • Internal reference standard (e.g., Ferrocene)

Procedure:

  • Solution Preparation:

    • Prepare a 1 mM solution of the quinoxaline derivative in the chosen aprotic solvent containing 0.1 M of the supporting electrolyte.

    • Prepare a blank solution containing only the solvent and the supporting electrolyte.

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the solvent to be used, and dry it.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the sample solution.

    • Purge the solution with an inert gas for at least 10 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

  • Data Acquisition:

    • Connect the electrodes to the potentiostat.

    • Set the potential window to scan a range where the redox events are expected.

    • Set the scan rate (e.g., 100 mV/s).

    • Record the cyclic voltammogram of the blank solution first to establish the background current.

    • Rinse the electrodes and the cell, then fill with the sample solution and record its cyclic voltammogram.

    • Add a small amount of ferrocene to the sample solution and record the voltammogram again to determine the Fc/Fc⁺ redox potential, which will be used as an internal reference.

  • Data Analysis:

    • Determine the onset oxidation (E_onset_ox) and onset reduction (E_onset_red) potentials from the voltammogram.

    • Calculate the HOMO and LUMO energy levels using the following equations, referencing against the ferrocene/ferrocenium couple (assuming the absolute potential of Fc/Fc⁺ is -4.8 eV relative to vacuum)[3]:

      • E_HOMO (eV) = -[E_onset_ox (vs Fc/Fc⁺) + 4.8]

      • E_LUMO (eV) = -[E_onset_red (vs Fc/Fc⁺) + 4.8]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and to determine its optical band gap.

Objective: To measure the absorption spectrum of a quinoxaline derivative and determine its optical band gap.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (typically 1 cm path length)

  • Quinoxaline derivative (sample)

  • Spectroscopic grade solvent (e.g., chloroform, tetrahydrofuran (THF), or dichloromethane)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the quinoxaline derivative in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is within the linear range of the spectrophotometer (typically below 1.0).

    • Prepare a blank sample containing only the solvent.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes for stable readings.

    • Set the desired wavelength range for the scan (e.g., 200-800 nm).

  • Measurement:

    • Fill a quartz cuvette with the blank solvent and place it in the spectrophotometer.

    • Run a baseline correction with the blank solvent.

    • Empty and rinse the cuvette with the sample solution before filling it with the sample solution.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λ_max).

    • Determine the absorption edge (λ_onset) from the long-wavelength side of the absorption spectrum.

    • Calculate the optical band gap (E_g_opt) using the following equation:

      • E_g_opt (eV) = 1240 / λ_onset (nm)

Computational Chemistry (Density Functional Theory - DFT)

DFT calculations are a powerful tool for predicting and understanding the electronic properties of molecules.

Objective: To calculate the HOMO and LUMO energy levels and simulate the electronic structure of a quinoxaline derivative.

Software:

  • Gaussian, ORCA, or other quantum chemistry software package.

  • Molecular visualization software (e.g., GaussView, Avogadro).

General Protocol:

  • Molecule Building:

    • Construct the 3D structure of the quinoxaline derivative using a molecular builder.

  • Geometry Optimization:

    • Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is B3LYP with a 6-31G(d) basis set.[8]

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies).

  • Electronic Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation to obtain the molecular orbital energies, including the HOMO and LUMO.

    • For more accurate results, especially for excited state properties, time-dependent DFT (TD-DFT) calculations can be performed.[8]

  • Analysis:

    • Visualize the HOMO and LUMO to understand the electron distribution in these frontier orbitals.

    • Analyze the calculated HOMO and LUMO energies and compare them with experimental data obtained from cyclic voltammetry.

Signaling Pathways and Experimental Workflows

Quinoxaline derivatives are prominent in drug discovery, particularly as kinase inhibitors.[9][10] The following diagrams illustrate their role in key signaling pathways and a general workflow for their synthesis and characterization.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Starting Materials (o-phenylenediamine & 1,2-dicarbonyl) synthesis Condensation Reaction start->synthesis purification Purification (Crystallization/Chromatography) synthesis->purification product Quinoxaline Derivative purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ftir FT-IR Spectroscopy product->ftir uv_vis UV-Vis Spectroscopy product->uv_vis cv Cyclic Voltammetry product->cv dft DFT Calculations product->dft structure Structural Elucidation nmr->structure ms->structure ftir->structure electronic Electronic Properties (HOMO, LUMO, Band Gap) uv_vis->electronic cv->electronic dft->electronic

Caption: General experimental workflow for the synthesis and characterization of quinoxaline derivatives.

EGFR_signaling_pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Quinoxaline Quinoxaline Inhibitor Quinoxaline->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a quinoxaline-based inhibitor.[4][7][11][12][13]

MAPK_signaling_pathway Stress Stress Stimuli (e.g., Cytokines) TAK1 TAK1 Stress->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->TranscriptionFactors Quinoxaline Quinoxaline Inhibitor Quinoxaline->p38_MAPK Inflammation Inflammation, Apoptosis TranscriptionFactors->Inflammation

Caption: Inhibition of the p38 MAPK signaling pathway by a quinoxaline-based inhibitor.[14]

Conclusion

The quinoxaline ring system possesses a unique and highly tunable electronic architecture that makes it a privileged scaffold in both medicinal chemistry and materials science. Its inherent electron-deficient nature, coupled with the ability to modulate its electronic properties through substitution, provides a powerful platform for the design of molecules with tailored functions. A comprehensive understanding of the interplay between structure and electronic properties, facilitated by the experimental and computational methods outlined in this guide, is crucial for the continued development of innovative quinoxaline-based compounds.

References

Quinoxalin-2-amine: A Technical Health and Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for quinoxalin-2-amine. It is intended to inform researchers, scientists, and drug development professionals about the potential hazards, handling procedures, and biological activities associated with this compound. The information is compiled from material safety data sheets (MSDS) of this compound and structurally related compounds, as well as from scientific literature on the biological evaluation of the broader quinoxaline class.

Hazard Identification and Classification

This compound and its derivatives are classified as hazardous materials. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on available data for closely related compounds. Users should handle this compound with the assumption that it possesses similar hazardous properties.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Toxicological Data

Table 2: Quantitative Toxicity Data for Quinoxaline Derivatives

CompoundTest TypeValueSpecies/Cell LineSource
6-nitro-2(1H)-quinoxalinoneLD50 (intraperitoneal)161.16 mg/kgRat[1]
Phenylisoxazole this compound hybrid (5h)IC50 (α-amylase inhibition)16.4 ± 0.1 μM-[2]
Phenylisoxazole this compound hybrid (5c)IC50 (α-glucosidase inhibition)15.2 ± 0.3 μM-[2]
Bisfuranylquinoxalineurea analog (7c)IC50 (Antiproliferative)Low micromolarVarious cancer cell lines[3]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The assessment of the cytotoxic effects of quinoxaline derivatives is a common experimental procedure to determine their potential as therapeutic agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT Assay for Cell Viability

This protocol outlines the general steps for determining the in vitro cytotoxicity of this compound.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. The final solvent concentration should not exceed a non-toxic level (e.g., 0.5% DMSO).

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include a vehicle control (medium with solvent only) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[4]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for another 4 hours at 37°C.[4]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.[2]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[4]

Visualizations

Experimental Workflow for Cytotoxicity Testing

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plate incubation_24h 24h Incubation (Cell Attachment) cell_seeding->incubation_24h compound_prep Prepare Serial Dilutions of this compound compound_addition Add Compound Dilutions to Cells compound_prep->compound_addition incubation_24h->compound_addition incubation_48_72h 48-72h Incubation (Compound Exposure) compound_addition->incubation_48_72h mtt_addition Add MTT Reagent incubation_48_72h->mtt_addition incubation_4h 4h Incubation (Formazan Formation) mtt_addition->incubation_4h solubilization Solubilize Formazan Crystals incubation_4h->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: A generalized experimental workflow for determining the cytotoxicity of this compound.

Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Facilities should be equipped with an eyewash station and a safety shower.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Spills and Disposal

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE.

  • Avoid generating dust.

  • Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.

  • Clean the spill area with soap and water.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations. This material may be considered a hazardous waste.

Biological Activity and Mechanism of Action

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, found in a variety of biologically active molecules.[3] Derivatives have been reported to exhibit a wide range of activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[5][6][7]

The precise mechanism of action for this compound has not been fully elucidated in the available literature. However, studies on related quinoxaline derivatives suggest several potential mechanisms for their anticancer effects, including the inhibition of protein kinases and the induction of apoptosis (programmed cell death).[3] One postulated target for some novel quinoxaline compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial for tumor angiogenesis.[4] Inhibition of this pathway can block downstream signals responsible for cancer cell proliferation, migration, and survival. Further research is needed to determine the specific molecular targets and signaling pathways affected by this compound.

References

Quinoxalin-2-amine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoxalin-2-amine, a heterocyclic amine, serves as a pivotal building block in the synthesis of a diverse array of biologically active compounds. Its rigid, nitrogen-containing scaffold is a common feature in molecules targeting a wide range of therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide provides an in-depth overview of the commercial availability of this compound, its suppliers, experimental protocols for its utilization, and insights into its role in modulating biological pathways.

Commercial Availability and Suppliers

This compound (CAS No: 5424-05-5) is readily available from a variety of chemical suppliers, catering to both research and bulk quantity requirements. The purity of commercially available this compound is typically high, often exceeding 97%. It is generally supplied as a solid. Below is a summary of prominent suppliers and their offerings.

SupplierProduct Number/IDPurityAvailable Quantities
Sigma-Aldrich AMBH2D7008E397%250 mg, 1 g, 5 g[1]
Matrix Fine Chemicals MM1281-Small and large quantities (quote-based)[2]
Pharmaffiliates PA 27 08632-Inquiry-based
Santa Cruz Biotechnology sc-277334-Inquiry-based[3]
ChemicalBook CB110578895%, 97%250 mg, 1 g, and larger (multiple suppliers listed)[4]
Ambeed, Inc. A26818097%250 mg, 1 g, 5 g (distributed via Sigma-Aldrich)[1][5]

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocols

This compound is a versatile intermediate in organic synthesis. Its primary amine group allows for a variety of chemical transformations, including N-alkylation, acylation, and condensation reactions, to build more complex molecular architectures.

General Protocol for N-Arylation of this compound

This protocol is a generalized procedure based on common cross-coupling reactions for the synthesis of N-aryl-quinoxalin-2-amines, which are precursors to various bioactive molecules.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound (1 equivalent), the aryl halide (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the ligand (0.1 equivalents).

  • Add the base (2 equivalents) to the flask.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-quinoxalin-2-amine.

Workflow for Synthesis of a Quinoxaline-based Bioactive Compound

The following diagram illustrates a typical synthetic workflow starting from this compound to generate a more complex, potentially bioactive molecule.

G A This compound (Starting Material) B Cross-Coupling Reaction (e.g., Buchwald-Hartwig) A->B Aryl Halide, Catalyst, Base C N-Aryl-quinoxalin-2-amine (Intermediate) B->C D Further Functionalization (e.g., Acylation, Sulfonylation) C->D Acyl Chloride or Sulfonyl Chloride E Final Bioactive Compound D->E F Purification (e.g., Chromatography) E->F G Biological Screening F->G

A generalized synthetic workflow starting from this compound.

Biological Significance and Signaling Pathways

While this compound itself is primarily utilized as a synthetic intermediate, its core structure is integral to the biological activity of its numerous derivatives. These derivatives have been reported to interact with a variety of biological targets and signaling pathways.

Quinoxaline-based compounds have been investigated as inhibitors of various kinases, which are key regulators of cellular signaling pathways. For instance, derivatives of quinoxaline have been synthesized and evaluated as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a key component of the MAP kinase signaling pathway involved in stress and inflammatory responses. Inhibition of ASK1 is a potential therapeutic strategy for diseases such as non-alcoholic steatohepatitis (NASH) and neurodegenerative disorders.

The diagram below illustrates a simplified representation of a signaling pathway that can be modulated by quinoxaline derivatives, leading to a therapeutic effect.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor ASK1 ASK1 Receptor->ASK1 activates p38_JNK p38 / JNK ASK1->p38_JNK phosphorylates Transcription_Factors Transcription Factors p38_JNK->Transcription_Factors activates Gene_Expression Gene Expression (Inflammation, Apoptosis) Transcription_Factors->Gene_Expression translocates to nucleus and induces Quinoxaline_Derivative Quinoxaline Derivative Quinoxaline_Derivative->ASK1 inhibits Stress_Signal Stress Signal (e.g., ROS, TNF-α) Stress_Signal->Receptor G A Synthesized or Purchased This compound Sample B Sample Preparation (Dissolution in a suitable solvent) A->B C HPLC Analysis B->C D NMR Analysis (¹H and ¹³C) B->D E Data Analysis (Peak Integration and Spectral Interpretation) C->E D->E F Purity and Structural Confirmation E->F

References

Methodological & Application

Quinoxalin-2-amine: A Versatile Scaffold in Organic Synthesis for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Quinoxalin-2-amine stands as a pivotal building block in the realm of organic synthesis, offering a versatile platform for the construction of a diverse array of heterocyclic compounds with significant biological activities. Its inherent chemical reactivity and structural features make it a sought-after precursor in the development of novel therapeutic agents. These application notes provide a comprehensive overview of the synthetic utility of this compound, complete with detailed experimental protocols and data to guide researchers in their quest for new molecular entities.

Applications in the Synthesis of Bioactive Molecules

This compound serves as a key intermediate in the synthesis of various classes of compounds, including but not limited to, N-substituted quinoxalin-2-amines, fused heterocyclic systems like triazolo[4,3-a]quinoxalines, and various amide and sulfonamide derivatives. These derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for drug development programs.

N-Aryl Quinoxalin-2-amines via Buchwald-Hartwig Amination

One of the most powerful methods for the synthesis of N-aryl quinoxalin-2-amines is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction allows for the efficient coupling of 2-haloquinoxalines with a wide range of primary and secondary amines. While this method starts from a 2-haloquinoxaline, it is a primary route to access N-substituted this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-Benzoyl-quinoxalin-2-amine

This protocol details the benzoylation of this compound, a fundamental transformation to introduce an amide functionality which is prevalent in many bioactive molecules.

Materials:

  • This compound

  • Benzoyl chloride

  • Pyridine (or other suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure N-benzoyl-quinoxalin-2-amine.

Expected Yield: 85-95%

Characterization Data: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Quantitative Data Summary

The following table summarizes the biological activity of representative quinoxaline derivatives synthesized from precursors closely related to this compound, highlighting their potential as therapeutic agents.

Compound IDDerivative ClassBiological Target/ActivityIC₅₀/MICReference
1 N-(phenyl)-3-(quinoxalin-2-ylamino)benzamideAnticancer (HCT116)4.4 µM[1]
2 N-(phenyl)-3-(quinoxalin-2-ylamino)benzamideAnticancer (MCF-7)5.3 µM[1]
3 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinoxalineAntifungal (C. albicans)25 µg/mL[2]
4 Dibromo-substituted quinoxalineASK1 Inhibitor30.17 nM[3]
5 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxideAnticancer (Leukemia)< 0.15 µM[4]

Visualizing Molecular Interactions and Pathways

Reaction Scheme: Synthesis of N-Substituted Quinoxalin-2-amines

The following diagram illustrates a general and highly effective method for the synthesis of N-substituted quinoxalin-2-amines starting from 2-chloroquinoxaline, a readily available precursor. This Buchwald-Hartwig amination is a cornerstone reaction for accessing a diverse library of this compound derivatives.

G cluster_reactants Reactants cluster_product Product 2-Chloroquinoxaline 2-Chloroquinoxaline Reaction Pd Catalyst Ligand, Base 2-Chloroquinoxaline->Reaction Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Reaction N-Substituted-quinoxalin-2-amine N-Substituted-quinoxalin-2-amine Reaction->N-Substituted-quinoxalin-2-amine

Caption: Buchwald-Hartwig amination for N-substituted quinoxalin-2-amines.

Signaling Pathway: Quinoxaline Derivatives as Kinase Inhibitors

Many quinoxaline derivatives exhibit their anticancer effects by inhibiting protein kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival. The diagram below depicts a simplified signaling cascade where a quinoxaline-based inhibitor blocks the activity of a receptor tyrosine kinase (RTK), thereby preventing downstream signaling and inhibiting cancer cell proliferation.

G RTK Receptor Tyrosine Kinase (RTK) Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) RTK->Downstream_Signaling Activates Quinoxaline_Inhibitor Quinoxaline-2-amine Derivative Quinoxaline_Inhibitor->RTK Inhibits Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Promotes Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits

Caption: Inhibition of RTK signaling by a quinoxaline-2-amine derivative.

These notes and protocols are intended to serve as a practical guide for the synthesis and exploration of this compound derivatives. The versatility of this building block, coupled with modern synthetic methodologies, opens up vast possibilities for the discovery of novel compounds with significant therapeutic potential. Researchers are encouraged to adapt and optimize these protocols to suit their specific research goals.

References

Application Notes and Protocols: Synthetic Routes to Novel Quinoxalin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for the synthesis of quinoxalin-2-amine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The quinoxaline scaffold is a key component in numerous compounds with anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6][7] This document outlines two robust synthetic strategies for accessing these valuable molecules: a classical two-step synthesis via a quinoxalin-2(1H)-one intermediate and a modern multi-component approach for the direct synthesis of N-substituted quinoxalin-2-amines.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives can be approached through various routes. The most common methods involve the condensation of o-phenylenediamines with α-dicarbonyl compounds or their synthetic equivalents.[8][9][10] Modifications of these methods allow for the introduction of an amine functionality at the C2 position of the quinoxaline ring.

Method A: Two-Step Synthesis via Quinoxalin-2(1H)-one

This reliable method involves the initial synthesis of a quinoxalin-2(1H)-one from an o-phenylenediamine and an α-ketoester. The resulting quinoxalinone is then converted to the corresponding 2-chloroquinoxaline, which readily undergoes nucleophilic substitution with various amines to yield the desired this compound derivatives.

Method B: Multi-Component Synthesis of N-Cyclohexyl-3-aryl-quinoxaline-2-amines

This approach offers a more direct and efficient synthesis of N-substituted quinoxalin-2-amines through a one-pot, three-component reaction of an o-phenylenediamine, an aromatic aldehyde, and an isocyanide, often catalyzed by a Lewis acid.[4]

Data Presentation

Table 1: Synthesis of Quinoxalin-2(1H)-one Derivatives (Method A, Step 1)

EntrySubstituted o-PhenylenediamineSubstituted Ethyl PhenylglyoxylateProductYield (%)
1o-PhenylenediamineEthyl phenylglyoxylate3-Phenylquinoxalin-2(1H)-one85
24-Methyl-o-phenylenediamineEthyl phenylglyoxylate6-Methyl-3-phenylquinoxalin-2(1H)-one82
34-Chloro-o-phenylenediamineEthyl phenylglyoxylate6-Chloro-3-phenylquinoxalin-2(1H)-one88
4o-PhenylenediamineEthyl (4-methoxyphenyl)glyoxylate3-(4-Methoxyphenyl)quinoxalin-2(1H)-one80

Table 2: Synthesis of this compound Derivatives (Method A, Step 3)

Entry2-Chloro-3-phenylquinoxalineAmineProductYield (%)
12-Chloro-3-phenylquinoxalineMorpholine4-(3-Phenylquinoxalin-2-yl)morpholine92
22-Chloro-3-phenylquinoxalinePiperidine1-(3-Phenylquinoxalin-2-yl)piperidine90
32-Chloro-3-phenylquinoxalineBenzylamineN-Benzyl-3-phenylthis compound85
46-Chloro-2-chloro-3-phenylquinoxalineAnilineN,3-Diphenyl-6-chlorothis compound83

Table 3: Multi-Component Synthesis of N-Cyclohexyl-3-aryl-quinoxaline-2-amines (Method B)

EntrySubstituted o-PhenylenediamineAromatic AldehydeProductYield (%)
1o-PhenylenediamineBenzaldehydeN-Cyclohexyl-3-phenylthis compound78
24-Methyl-o-phenylenediamineBenzaldehydeN-Cyclohexyl-6-methyl-3-phenylthis compound75
3o-Phenylenediamine4-Chlorobenzaldehyde3-(4-Chlorophenyl)-N-cyclohexylthis compound82
4o-Phenylenediamine4-MethoxybenzaldehydeN-Cyclohexyl-3-(4-methoxyphenyl)this compound72

Table 4: Biological Activity of Selected Quinoxaline Derivatives

CompoundBiological TargetActivity (IC50)Reference
26e ASK1 Inhibitor30.17 nM[11]
5h α-Amylase Inhibitor16.4 ± 0.1 µM[5][12]
5c α-Glucosidase Inhibitor15.2 ± 0.3 µM[5][12]

Experimental Protocols

Method A: Two-Step Synthesis via Quinoxalin-2(1H)-one

Step 1: Synthesis of 3-Phenylquinoxalin-2(1H)-one

  • To a solution of o-phenylenediamine (1.08 g, 10 mmol) in ethanol (50 mL), add ethyl phenylglyoxylate (1.78 g, 10 mmol).

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product precipitates out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the pure 3-phenylquinoxalin-2(1H)-one.

Step 2: Synthesis of 2-Chloro-3-phenylquinoxaline

  • In a round-bottom flask, place 3-phenylquinoxalin-2(1H)-one (2.22 g, 10 mmol).

  • Add phosphorus oxychloride (POCl₃) (10 mL) and a catalytic amount of dimethylformamide (DMF) (2-3 drops).

  • Reflux the mixture for 2 hours.

  • After cooling, pour the reaction mixture slowly into crushed ice with constant stirring.

  • The solid precipitate is collected by filtration, washed with cold water until neutral, and dried.

  • Recrystallize the crude product from ethanol to obtain pure 2-chloro-3-phenylquinoxaline.

Step 3: Synthesis of 4-(3-Phenylquinoxalin-2-yl)morpholine

  • To a solution of 2-chloro-3-phenylquinoxaline (2.41 g, 10 mmol) in ethanol (30 mL), add morpholine (1.05 g, 12 mmol) and triethylamine (1.52 g, 15 mmol).

  • Reflux the reaction mixture for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Method B: Multi-Component Synthesis of N-Cyclohexyl-3-phenyl-quinoxaline-2-amine
  • In a 25 mL round-bottom flask, add o-phenylenediamine (0.119 g, 1.1 mmol), benzaldehyde (0.106 g, 1.0 mmol), and a Lewis acid catalyst such as CrCl₂·6H₂O (0.01 g).[8]

  • Add ethanol (5 mL) as the solvent.

  • To this mixture, add cyclohexyl isocyanide (0.109 g, 1.0 mmol) and stir at room temperature.

  • Monitor the reaction progress using TLC (n-hexane:ethyl acetate 10:2).[8]

  • Upon completion (typically within 15-30 minutes), heat the mixture to dissolve the product and filter to remove the catalyst.[8]

  • Cool the filtrate to allow the product to crystallize.

  • Collect the crystals by filtration and wash with a small amount of cold ethanol to yield the pure N-cyclohexyl-3-phenyl-quinoxaline-2-amine.

Visualizations

Signaling Pathway

ASK1_Signaling_Pathway Stress Oxidative Stress (e.g., H₂O₂) ROS ROS Stress->ROS Trx Thioredoxin (Trx) ROS->Trx ASK1_inactive ASK1 (Inactive) ROS->ASK1_inactive Activates Trx->ASK1_inactive Inhibits ASK1_active ASK1 (Active) ASK1_inactive->ASK1_active MKK3_6 MKK3/6 ASK1_active->MKK3_6 MKK4_7 MKK4/7 ASK1_active->MKK4_7 Quinoxaline Quinoxaline Derivative (ASK1 Inhibitor) Quinoxaline->ASK1_active Inhibits p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Inflammation Inflammation p38->Inflammation Apoptosis Apoptosis JNK->Apoptosis

Caption: ASK1 signaling pathway and inhibition by quinoxaline derivatives.

Experimental Workflows

Synthetic_Workflow_Method_A Start o-Phenylenediamine + α-Ketoester Step1 Condensation (Reflux in EtOH) Start->Step1 Intermediate1 Quinoxalin-2(1H)-one Step1->Intermediate1 Step2 Chlorination (POCl₃) Intermediate1->Step2 Intermediate2 2-Chloroquinoxaline Step2->Intermediate2 Step3 Nucleophilic Substitution (Amine, Base) Intermediate2->Step3 Purification Purification (Chromatography) Step3->Purification FinalProduct This compound Derivative Purification->FinalProduct

Caption: Workflow for the two-step synthesis of quinoxalin-2-amines.

Synthetic_Workflow_Method_B Start o-Phenylenediamine + Aldehyde + Isocyanide Reaction One-Pot Reaction (Lewis Acid Catalyst, EtOH, RT) Start->Reaction Workup Workup (Filtration, Crystallization) Reaction->Workup FinalProduct N-Substituted This compound Workup->FinalProduct

Caption: Workflow for the multi-component synthesis of quinoxalin-2-amines.

References

Application Notes and Protocols for C-H Functionalization of Quinoxalin-2-Amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the C-H functionalization of quinoxalin-2-amine analogs. Direct C-H functionalization is a powerful and atom-economical strategy for the synthesis of complex molecules, offering a more efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The quinoxaline scaffold is a prevalent motif in pharmaceuticals and functional materials, and the ability to directly modify its C-H bonds opens up new avenues for drug discovery and development.

Disclaimer: Direct C-H functionalization of quinoxalin-2-amines is an emerging area of research with limited published literature. The protocols and data presented below are largely based on studies conducted on the closely related quinoxalin-2(1H)-one analogs. While these methodologies provide a strong starting point, researchers should anticipate the need for optimization to account for the electronic differences between the 2-amino and 2-oxo substituents. The electron-donating nature of the amino group may alter the reactivity of the quinoxaline core compared to the electron-withdrawing oxo group.

I. Overview of C-H Functionalization Strategies

The C-H bonds of the quinoxaline core, particularly at the C3 position, can be functionalized through various catalytic systems. The most common approaches include:

  • Palladium-Catalyzed C-H Arylation: This method is effective for forming C-C bonds by coupling the quinoxaline core with aryl partners.

  • Copper-Catalyzed C-H Amination: This strategy allows for the introduction of nitrogen-containing functional groups, which are crucial for modulating the pharmacological properties of drug candidates.

  • Photoredox-Catalyzed C-H Functionalization: Visible-light-mediated photoredox catalysis offers a mild and environmentally friendly approach for a variety of C-H functionalization reactions, including alkylation and arylation.

II. Data Presentation: A Comparative Summary of Catalytic Systems

The following tables summarize quantitative data from representative C-H functionalization reactions of quinoxalin-2(1H)-one analogs. These data serve as a valuable reference for selecting starting conditions for the functionalization of this compound analogs.

Table 1: Palladium-Catalyzed C-3 Arylation of Quinoxalin-2(1H)-ones with Arylboronic Acids [1][2]

EntryArylboronic AcidOxidantSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidAg2CO3Dioxane1101285
24-Tolylboronic acidAg2OToluene1001678
34-Methoxyphenylboronic acidAg2CO3Dioxane1101292
44-Fluorophenylboronic acidAg2OToluene1001675
53-Thienylboronic acidAg2CO3Dioxane1101265

Table 2: Copper-Catalyzed C-3 Amination of Quinoxalin-2(1H)-ones with Aliphatic Amines [3]

EntryAmineCatalystOxidantSolventTemp (°C)Time (h)Yield (%)
1PyrrolidineCu(OAc)2O2 (air)DMSO801295
2PiperidineCuIO2 (air)DMF901088
3MorpholineCu(OAc)2O2 (air)DMSO801292
4n-ButylamineCuIO2 (air)DMF901075
5DiethylamineCu(OAc)2O2 (air)DMSO801268

Table 3: Visible Light Photoredox-Catalyzed C-3 Arylation of Quinoxalin-2(1H)-ones with Diaryliodonium Salts [4]

EntryDiaryliodonium SaltPhotocatalystSolventTime (h)Yield (%)
1Diphenyliodonium triflatefac-Ir(ppy)3CH3CN1292
2Bis(4-tolyl)iodonium triflateRu(bpy)3Cl2DMA1685
3Bis(4-methoxyphenyl)iodonium triflatefac-Ir(ppy)3CH3CN1295
4Bis(4-fluorophenyl)iodonium triflateRu(bpy)3Cl2DMA1688
5(4-Tolyl)(phenyl)iodonium triflatefac-Ir(ppy)3CH3CN1290

III. Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C-3 Arylation

This protocol is adapted from studies on quinoxalin-2(1H)-ones and serves as a starting point for the arylation of this compound analogs.[1][2]

Materials:

  • This compound analog (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)2 (10 mol%)

  • Ag2CO3 (2.0 equiv)

  • Anhydrous dioxane (0.1 M)

Procedure:

  • To a flame-dried Schlenk tube, add the this compound analog, arylboronic acid, Pd(OAc)2, and Ag2CO3.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous dioxane via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-quinoxalin-2-amine.

Protocol 2: General Procedure for Copper-Catalyzed C-3 Amination

This protocol is based on the amination of quinoxalin-2(1H)-ones and can be adapted for this compound analogs.[3]

Materials:

  • This compound analog (1.0 equiv)

  • Aliphatic amine (2.0 equiv)

  • Cu(OAc)2 (10 mol%)

  • Dimethyl sulfoxide (DMSO) (0.2 M)

Procedure:

  • To a round-bottom flask, add the this compound analog and Cu(OAc)2.

  • Add DMSO and the aliphatic amine.

  • Stir the reaction mixture at 80 °C under an air atmosphere (using a balloon filled with air) for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-quinoxalin-2-amine derivative.

Protocol 3: General Procedure for Visible Light Photoredox-Catalyzed C-3 Arylation

This protocol, developed for quinoxalin-2(1H)-ones, provides a mild method for the arylation of this compound analogs.[4]

Materials:

  • This compound analog (1.0 equiv)

  • Diaryliodonium triflate (1.2 equiv)

  • fac-Ir(ppy)3 (1 mol%)

  • Anhydrous acetonitrile (CH3CN) (0.05 M)

Procedure:

  • To a vial, add the this compound analog, diaryliodonium triflate, and fac-Ir(ppy)3.

  • Degas the vial by evacuating and backfilling with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous acetonitrile via syringe.

  • Stir the reaction mixture at room temperature under irradiation with a blue LED lamp (40 W) for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the 3-aryl-quinoxalin-2-amine product.

IV. Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound analog Coupling Partner Catalyst Additives B Add Solvent A->B C Inert Atmosphere (if required) B->C D Heating / Irradiation C->D E Stirring D->E F Monitor Progress (TLC, LC-MS) E->F G Quenching / Dilution F->G H Extraction / Filtration G->H I Purification (Column Chromatography) H->I J Characterization I->J

Caption: General experimental workflow for C-H functionalization.

photoredox_mechanism cluster_catalytic_cycle Photoredox Catalytic Cycle cluster_substrate_activation Substrate Activation & Coupling PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_red Reduced PC- PC_star->PC_red SET ArylIodonium Ar2I+ (Aryl Source) PC_red->ArylIodonium SET PC_ox Oxidized PC+ PC_ox->PC SET ArylRadical Ar• ArylIodonium->ArylRadical ArI + I+ Quinoxaline This compound RadicalAdduct [Quinoxaline-Ar]• ArylRadical->RadicalAdduct Quinoxaline->RadicalAdduct RadicalAdduct->PC_ox SET Product 3-Aryl-quinoxalin-2-amine RadicalAdduct->Product Oxidation & Deprotonation

Caption: Representative photoredox catalytic cycle for C-H arylation.

logical_relationship Components of a C-H Functionalization Reaction cluster_reactants Core Reactants cluster_catalysis Catalytic System cluster_conditions Reaction Conditions Substrate This compound Analog Catalyst Catalyst (e.g., Pd, Cu, Photocatalyst) Partner Coupling Partner (e.g., Arylboronic Acid, Amine) Additives Additives (e.g., Oxidant, Base, Ligand) Product Functionalized Product Catalyst->Product Additives->Product Solvent Solvent Solvent->Product Temperature Temperature Temperature->Product Atmosphere Atmosphere Atmosphere->Product

Caption: Logical relationship of components in a typical C-H functionalization.

References

Application Notes and Protocols: Quinoxalin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of quinoxalin-2-amine and its derivatives in medicinal chemistry, with a focus on their synthesis, biological evaluation, and mechanisms of action, particularly in oncology.

Introduction

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives, particularly those bearing an amine group at the 2-position, have garnered significant attention due to their broad spectrum of pharmacological activities. These compounds have been extensively investigated as anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and antidiabetic agents.[1][2] The versatility of the quinoxaline core allows for structural modifications that can modulate its biological activity, making it a valuable template for the design of novel therapeutic agents.[3]

Synthesis of this compound Derivatives

The synthesis of quinoxaline derivatives is often achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This classical method is straightforward and generally results in good yields.[4] More contemporary, greener methods often utilize microwave assistance or environmentally benign catalysts to improve reaction times and yields.

General Experimental Protocol: Synthesis of 2,3-Disubstituted Quinoxalines

This protocol describes a general method for the synthesis of quinoxaline derivatives.

Materials:

  • o-Phenylenediamine derivative (1.0 mmol)

  • 1,2-Dicarbonyl compound (e.g., benzil) (1.0 mmol)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (catalytic amount, ~2 drops)

Procedure: [4]

  • Dissolve the o-phenylenediamine derivative and the 1,2-dicarbonyl compound in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure quinoxaline derivative.

Anticancer Applications

Quinoxaline derivatives have shown significant promise as anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines.[5][6] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[7]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference
VIId HCT1167.8[5]
VIIIc HCT1162.5[5]
VIIIe HCT1168.4[5]
XVa HCT1164.4[5]
Compound 3 Ty-82 (Leukemia)2.5[8]
Compound 3 THP-1 (Leukemia)1.6[8]
Compound 11 MCF-7 (Breast)9[8]
Compound 11 HCT116 (Colon)2.5[8]
Compound 18 MCF-7 (Breast)22.11[8]
ST4j TF1 (Erythroleukemia)15.53[9]
ST4j HEL (Erythroleukemia)17.90[9]
Compound 6k HeLa (Cervical)12.17[10]
Compound 6k HCT-116 (Colon)9.46[10]
Compound 6k MCF-7 (Breast)6.93[10]
Compound 4a SKOV3 (Ovarian)>50% inhibition at 50 µg/mL[10]
Compound 4a HCT-116 (Colon)69.0% inhibition at 50 µg/mL (24h)[10]
Experimental Protocols for Biological Evaluation

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of quinoxaline derivatives on cancer cells.[11][12]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Quinoxaline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure: [11][13]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Add 100 µL of the medium containing different concentrations of the compounds to the wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This protocol is used to determine if a quinoxaline derivative induces apoptosis in cancer cells.[12][13]

Materials:

  • Cancer cell line

  • Quinoxaline derivative

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure: [13][14]

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Mechanisms of Action

Quinoxaline derivatives exert their anticancer effects by targeting various signaling pathways that are often dysregulated in cancer.

PI3K/mTOR Signaling Pathway

Several quinoxaline derivatives have been identified as dual inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways.[7][15] This pathway is critical for regulating cell growth, proliferation, survival, and metabolism.[7] Its dysregulation is a common feature in many cancers.[7]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Quinoxaline Quinoxaline Derivative Quinoxaline->PI3K Quinoxaline->mTORC1 Quinoxaline->mTORC2 JAK_STAT_Pathway cluster_nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to GeneExpression Gene Expression (Proliferation, Survival) Quinoxaline Quinoxaline Derivative Quinoxaline->JAK Experimental_Workflow Synthesis Synthesis of Quinoxaline Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification InVitro In Vitro Screening (e.g., MTT Assay) Purification->InVitro Hit Hit Identification (Active Compounds) InVitro->Hit Hit->Synthesis No, Redesign Mechanism Mechanism of Action Studies (e.g., Apoptosis, Kinase Assays) Hit->Mechanism Yes Lead Lead Optimization (SAR Studies) Mechanism->Lead Lead->Synthesis InVivo In Vivo Studies (Animal Models) Lead->InVivo Preclinical Preclinical Development InVivo->Preclinical

References

Quinoxalin-2-amine Derivatives as Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxalin-2-amine derivatives have emerged as a promising class of heterocyclic compounds in the field of medicinal chemistry, demonstrating significant potential as inhibitors of various protein kinases.[1][2] Their versatile scaffold allows for structural modifications to achieve high potency and selectivity against a range of kinase targets implicated in diseases such as cancer, inflammation, and metabolic disorders.[1][3] This document provides detailed application notes on the utility of these derivatives, summarizes their inhibitory activities, and offers comprehensive protocols for their synthesis and biological evaluation.

Application Notes

Quinoxaline-based compounds are notable for their ability to target key enzymes in cellular signaling pathways.[1] Their mechanism of action often involves competitive binding to the ATP-binding site of kinases, thereby preventing the phosphorylation of downstream substrates and disrupting aberrant signaling cascades.[4][5]

Key Therapeutic Areas:

  • Oncology: A significant number of this compound derivatives have been investigated for their anticancer properties. They have shown efficacy in inhibiting kinases that are crucial for cancer cell proliferation, survival, angiogenesis, and metastasis.[3] Targets in this area include Apoptosis signal-regulated kinase 1 (ASK1), Phosphoinositide 3-kinase (PI3K), mammalian target of rapamycin (mTOR), Pim kinases, and Fibroblast Growth Factor Receptor 1 (FGFR1).[6][7][8][9]

  • Inflammatory and Metabolic Diseases: By targeting kinases like ASK1, which is a key regulator of stress-induced signaling pathways, these derivatives hold promise for treating conditions such as non-alcoholic steatohepatitis (NASH) and other inflammatory disorders.[6][10][11]

Data Presentation: Inhibitory Activities

The following tables summarize the in vitro inhibitory activities of selected this compound derivatives against their respective kinase targets.

Table 1: ASK1 Inhibitors

CompoundTarget KinaseIC50 (nM)Cell LineAssay MethodReference
26e ASK130.17-ADP-Glo Luminescent Assay[6][10][11][12]

Table 2: PI3K/mTOR Inhibitors

CompoundTarget KinaseActivityReference
PX-866 PI3KPotent Inhibitor[4]
PKI-587 PI3K/mTORStrong Inhibitory Activity[7]
VS-5584 PI3K/mTORInhibitor[4]

Table 3: Pim Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Reference
5a (6-F) Pim-1~150[8]
Pim-2~700[8]
5c (6-Cl) Pim-1~130[8]
Pim-2~180[8]
5e (6-Br) Pim-1~160[8]
Pim-2~580[8]
SGI-1776 (Control) Pim-150[8]
Pim-2100[8]

Table 4: Ephrin Receptor Tyrosine Kinase Inhibitors

CompoundTarget KinaseCellular EC50 (nM)ΔTm (°C)Reference
8a EphB42917.3 (EphA3)[13]
8b EphB42219.3 (EphA3)[13]
1 (Control) EphB414011.2 (EphA3)[13]
2 (Control) EphB415014.3 (EphA3)[13]

Table 5: CK2 Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Reference
1c CK249[14]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: General Synthesis of Quinoxaline-2-carboxamide Derivatives[6]

This protocol describes a general method for the synthesis of N-substituted quinoxaline-2-carboxamides.

Workflow for Synthesis of Quinoxaline-2-carboxamide Derivatives

cluster_synthesis Synthesis Workflow start Start: Quinoxaline-2-carboxylic acid + Amine derivative reaction Reaction: DCM, Et3N, T3P 0°C to r.t., 6-12h start->reaction 1. Coupling workup Workup: Aqueous extraction reaction->workup 2. Quenching purification Purification: Flash chromatography workup->purification 3. Isolation product Final Product: Quinoxaline-2-carboxamide purification->product 4. Characterization

Caption: A generalized workflow for the synthesis of quinoxaline-2-carboxamide derivatives.

Materials:

  • Quinoxaline-2-carboxylic acid (1.0 equiv.)

  • Appropriate amine derivative (e.g., 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine) (1.0 equiv.)[6]

  • Dichloromethane (DCM)

  • Triethylamine (Et3N) (7.0 equiv.)

  • Propylphosphonic anhydride (T3P) (50% solution in ethyl acetate, 4.0 equiv.)

  • Water

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Argon atmosphere

Procedure:

  • Dissolve quinoxaline-2-carboxylic acid and the amine derivative in DCM under an argon atmosphere and cool the mixture to 0°C.[6]

  • Add Et3N and T3P to the solution.[6]

  • Stir the reaction mixture at room temperature for 6-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).[6]

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with water (3 x 20 mL) and saturated NaHCO3 solution (3 x 20 mL).[6]

  • Separate the organic layer, dry it over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash chromatography to obtain the desired quinoxaline-2-carboxamide derivative.[6]

Protocol 2: Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)[6]

This protocol is used to determine the in vitro inhibitory activity of compounds against a specific kinase.

Workflow for ADP-Glo™ Kinase Assay

cluster_assay Kinase Inhibition Assay Workflow start Start: Kinase, Substrate, ATP, Compound incubation1 Kinase Reaction: Incubate at r.t. start->incubation1 reagent1 Add ADP-Glo™ Reagent: Stop kinase reaction, deplete remaining ATP incubation1->reagent1 incubation2 Incubate at r.t. reagent1->incubation2 reagent2 Add Kinase Detection Reagent: Convert ADP to ATP incubation2->reagent2 incubation3 Incubate at r.t. reagent2->incubation3 detection Measure Luminescence: Luciferase/Luciferin reaction incubation3->detection

Caption: A schematic of the ADP-Glo™ kinase inhibition assay workflow.

Materials:

  • Kinase (e.g., ASK1)[6]

  • Kinase substrate

  • HTRF kinase buffer (25 mM MgCl2, 4 mM DTT, 20 mM HEPES, pH = 7.5)[6]

  • Test compounds (e.g., this compound derivatives) at various concentrations

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Multilabel plate reader

Procedure:

  • Dilute the kinase and substrate in HTRF kinase buffer.[6]

  • Add the test compound at various concentrations to the wells of a microplate.

  • Add the kinase and substrate solution to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a multilabel plate reader. The light signal is proportional to the amount of ADP produced and is inversely correlated with kinase activity.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 3: Cell Viability Assay (CCK-8 Assay)[12]

This protocol measures the cytotoxicity of the compounds on cell lines.

Workflow for CCK-8 Cell Viability Assay

cluster_viability Cell Viability Assay Workflow start Start: Seed cells in 96-well plate treatment Treatment: Add compounds at various concentrations start->treatment incubation Incubate for 24h treatment->incubation reagent Add CCK-8 Reagent incubation->reagent incubation2 Incubate for 1-4h reagent->incubation2 detection Measure Absorbance: 450 nm incubation2->detection

Caption: A workflow diagram for the CCK-8 cell viability assay.

Materials:

  • Human normal liver LO2 cells (or other relevant cell line)[12]

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • 96-well plates

  • Test compounds

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.[12]

  • Incubate the plate for 24 hours.[12]

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control.

Signaling Pathways

This compound derivatives have been shown to modulate several critical signaling pathways. Below are diagrams illustrating the points of intervention for these inhibitors.

ASK1 Signaling Pathway

cluster_ask1 ASK1 Signaling Pathway stress Oxidative Stress TNF-α, FasL, LPS ask1 ASK1 (MAP3K5) stress->ask1 Activates jnk JNK ask1->jnk p38 p38 MAPK ask1->p38 apoptosis Apoptosis jnk->apoptosis inflammation Inflammation p38->inflammation fibrosis Fibrosis p38->fibrosis inhibitor Quinoxaline Derivatives inhibitor->ask1 Inhibits

Caption: Inhibition of the ASK1 signaling pathway by quinoxaline derivatives.[6]

PI3K/Akt/mTOR Signaling Pathway

cluster_pi3k PI3K/Akt/mTOR Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Growth & Proliferation mtor->proliferation survival Cell Survival mtor->survival inhibitor Quinoxaline Derivatives inhibitor->pi3k Inhibits inhibitor->mtor Inhibits

Caption: Dual inhibition of the PI3K/Akt/mTOR signaling pathway.[4][7]

References

Application of Quinoxalin-2-amine in the Development of Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry due to its wide range of biological activities.[1][2] Derivatives of quinoxalin-2-amine, in particular, have garnered significant attention for their potential as anticancer agents.[3][4] These compounds have been shown to inhibit various cancer-related pathways and enzymes, demonstrating efficacy against a multitude of cancer cell lines.[1][3] This document provides a detailed overview of the application of this compound derivatives in oncology research, including their mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action and Targeted Signaling Pathways

This compound derivatives exert their anticancer effects through various mechanisms, primarily by targeting key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][5]

Kinase Inhibition: A significant number of quinoxaline derivatives function as kinase inhibitors.[6][7] They act as competitive inhibitors of adenosine triphosphate (ATP) at the kinase active site, thereby blocking downstream signaling.[8] Key kinase targets include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical regulator of angiogenesis, the formation of new blood vessels essential for tumor growth.[5][8] Inhibition of VEGFR-2 can stifle tumor growth by cutting off its blood supply.[5]

  • Epidermal Growth Factor Receptor (EGFR): Often overexpressed in cancer cells, EGFR activation leads to increased cell proliferation and survival.[8][9]

  • Other Kinases: Platelet-derived growth factor receptor (PDGFR), proto-oncogene non-receptor tyrosine-protein kinase (Src), and Janus kinase receptor (JAK-2) are other reported targets.[8]

Other Mechanisms:

  • Topoisomerase II Inhibition: Some derivatives inhibit topoisomerase II, an enzyme essential for DNA replication, leading to cell cycle arrest and apoptosis.[1][2]

  • Induction of Apoptosis: Quinoxaline compounds have been shown to induce programmed cell death (apoptosis) through both mitochondrial-dependent and caspase-3-dependent pathways.[10][11]

  • Cell Cycle Arrest: Certain derivatives can cause cell cycle arrest, particularly at the G2/M phase, preventing cell division.[1][8]

  • Transglutaminase 2 (TGase 2) Inhibition: Specific derivatives can inhibit TGase 2, an enzyme involved in pro-survival and anti-apoptotic pathways, such as the NF-κB activation pathway.[12]

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of selected this compound derivatives against various human cancer cell lines and their inhibitory activity against specific molecular targets.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
VIIIc HCT116 (Colon)2.5[1][8]
XVa HCT116 (Colon)4.4[1][8]
MCF-7 (Breast)5.3[1][8]
VIIIa HepG2 (Liver)9.8[8]
VIIIc MCF-7 (Breast)9.0[8]
11 Multiple Cell Lines0.81 - 2.91[9]
13 Multiple Cell Lines0.81 - 2.91[9]
4a Multiple Cell Lines3.21 - 4.54[9]
5 Multiple Cell Lines3.21 - 4.54[9]
4m A549 (Lung)9.32 ± 1.56[10]
3d HL-60 (Leukemia)5.15[13]
7a IGROV1 (Ovarian)14.5[13]
OVCAR-4 (Ovarian)16.0[13]
15 HepG-2 (Liver)5.30[14]
MCF-7 (Breast)2.20[14]
HCT-116 (Colon)5.50[14]
17b Multiple Cell LinesPotent Activity[14]
19 MGC-803 (Gastric)9[2]
HeLa (Cervical)12.3[2]
NCI-H460 (Lung)13.3[2]
20 T-24 (Bladder)8.9[2]

Table 2: Inhibitory Activity Against Molecular Targets

Compound IDTargetIC50 (µM)Reference
15 VEGFR-21.09[14]
17b VEGFR-21.19[14]
4a EGFR0.3[9]
13 EGFR0.4[9]
GK13 TGase 216.4[12]
3 VEGFR-210.27[8]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of this compound anticancer agents.

In Vitro Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HCT116, HepG2, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the this compound compounds in the growth medium.

  • After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

VEGFR-2 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer

  • ATP

  • Substrate peptide

  • This compound derivatives

  • Kinase-Glo® Luminescence Kinase Assay Kit (Promega) or similar

  • White 96-well plates

  • Luminometer

Protocol:

  • Prepare a reaction mixture containing the VEGFR-2 enzyme, kinase buffer, and the substrate peptide in each well of a white 96-well plate.

  • Add the this compound compounds at various concentrations to the wells. Include a no-inhibitor control.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ATP remaining in the solution using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Protocol:

  • Treat cells with the desired concentration of the this compound compound for a specified time.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the application of this compound in anticancer research.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT/SRB Assay) characterization->cytotoxicity target_assay Target-based Assay (e.g., Kinase Inhibition) cytotoxicity->target_assay apoptosis Mechanism of Action (Apoptosis, Cell Cycle) target_assay->apoptosis animal_model Xenograft Animal Model apoptosis->animal_model efficacy Tumor Growth Inhibition animal_model->efficacy lead_optimization lead_optimization efficacy->lead_optimization Lead Optimization

Caption: General experimental workflow for developing this compound based anticancer agents.

vegfr2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Quinoxaline This compound Derivative Quinoxaline->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

apoptosis_pathway Quinoxaline This compound Derivative Mitochondria Mitochondria Quinoxaline->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis via the mitochondrial (intrinsic) pathway.

References

Application Notes and Protocols: Synthesis of Antimicrobial Compounds from Quinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of antimicrobial compounds derived from quinoxalin-2-amine, along with protocols for evaluating their antimicrobial efficacy. The information is compiled from recent scientific literature to aid in the discovery and development of novel antimicrobial agents.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] The quinoxaline scaffold is a key structural motif in several antibiotics, such as echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria. The emergence of multidrug-resistant microbial strains necessitates the development of new antimicrobial agents, and this compound serves as a versatile starting material for the synthesis of novel derivatives with potential therapeutic applications.

Synthesis of this compound Derivatives

The synthesis of antimicrobial compounds from this compound often involves modifications at the 2-amino group and substitutions on the quinoxaline ring. A common precursor for these syntheses is 2,3-dichloroquinoxaline, which can be prepared from o-phenylenediamine.

General Synthetic Scheme

A representative synthetic route starts with the condensation of o-phenylenediamine with oxalic acid to form quinoxaline-2,3-dione.[1][3] This intermediate is then chlorinated to yield 2,3-dichloroquinoxaline. Subsequent nucleophilic substitution with various amines or other nucleophiles at the C2 and C3 positions allows for the generation of a diverse library of quinoxaline derivatives.[1][3]

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Derivative Synthesis o-phenylenediamine o-phenylenediamine Quinoxaline-2,3-dione Quinoxaline-2,3-dione o-phenylenediamine->Quinoxaline-2,3-dione Reflux with 4N HCl Oxalic Acid Oxalic Acid Oxalic Acid->Quinoxaline-2,3-dione 2,3-dichloroquinoxaline 2,3-dichloroquinoxaline Quinoxaline-2,3-dione->2,3-dichloroquinoxaline SOCl2/DMF This compound Derivatives This compound Derivatives 2,3-dichloroquinoxaline->this compound Derivatives Nucleophilic Substitution (e.g., Amines, Thiols)

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2,3-dichloroquinoxaline (Precursor)

This protocol is adapted from the synthesis described by Ahmed et al. (2022).[3]

Materials:

  • o-phenylenediamine

  • Oxalic acid

  • 4N Hydrochloric acid (HCl)

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Dichlorethane (DCE)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Synthesis of Quinoxaline-2,3-dione (1):

    • In a round-bottom flask, add o-phenylenediamine and oxalic acid in a suitable molar ratio.

    • Add 4N HCl aqueous solution.

    • Reflux the mixture for approximately 4 hours.

    • Cool the reaction mixture. The solid product, quinoxaline-2,3-dione, will precipitate.

    • Filter the solid, wash with water, and dry. This product can often be used in the next step without further purification.[1]

  • Synthesis of 2,3-dichloroquinoxaline (2):

    • Suspend the synthesized quinoxaline-2,3-dione (1) in dichloroethane (DCE).

    • Add a catalytic amount of N,N-Dimethylformamide (DMF).

    • Slowly add thionyl chloride (SOCl₂) to the mixture.

    • Reflux the reaction mixture until the reaction is complete (monitor by TLC).

    • After completion, cool the mixture and carefully pour it onto crushed ice.

    • The solid 2,3-dichloroquinoxaline (2) will precipitate.

    • Filter the product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of N-substituted-quinoxalin-2-amine Derivatives

This protocol outlines the general procedure for the nucleophilic substitution of chlorine in 2,3-dichloroquinoxaline with an amine.

Materials:

  • 2,3-dichloroquinoxaline

  • Substituted amine (alkyl or aryl)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Solvent (e.g., Dimethylformamide (DMF), ethanol)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve 2,3-dichloroquinoxaline in a suitable solvent in a round-bottom flask.

  • Add the desired substituted amine and a base such as potassium carbonate.

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture.

  • Pour the mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired this compound derivative.

Antimicrobial Activity Screening

The synthesized this compound derivatives can be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi. The following protocols describe standard methods for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and adapted for quinoxaline compounds.[5]

Materials:

  • Synthesized quinoxaline compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria or Malt Extract Broth for fungi

  • 96-well microtiter plates

  • Standardized bacterial/fungal inoculum (0.5 McFarland standard)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Incubator

Procedure:

  • Preparation of Compound Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well microtiter plate.

  • Inoculation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this diluted inoculum to each well containing the compound dilutions and the positive control wells. Add 100 µL of sterile broth to the negative control wells.[5]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria and at 22°C for 48 hours for fungi.[5]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]

Protocol 4: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Materials:

  • MIC plate from the previous experiment

  • Nutrient agar plates (for bacteria) or Sabouraud dextrose agar plates (for fungi)

  • Sterile pipette tips

  • Incubator

Procedure:

  • Sub-culturing: From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot and spot-plate it onto an appropriate agar plate.[5]

  • Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours for bacteria or at 22°C for 48 hours for fungi.[5]

  • Reading Results: The MBC or MFC is the lowest concentration of the compound that results in no colony formation or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[5]

Quantitative Data Summary

The following table summarizes the antimicrobial activity of representative this compound derivatives reported in the literature.

CompoundTest OrganismMIC (µg/mL)Reference
5m S. aureus4-16[6]
B. subtilis8-32[6]
E. coli4-32[6]
MRSA8-32[6]
5p S. aureus4-16[6]
B. subtilis8-32[6]
E. coli4-32[6]
MRSA8-32[6]
2d E. coli8[1]
B. subtilis16[1]
3c E. coli8[1]
B. subtilis16[1]
10 C. albicans16[1]
A. flavus16[1]

Mechanism of Action

The antimicrobial mechanism of action for quinoxaline derivatives can vary. For quinoxaline 1,4-di-N-oxides (QdNOs), a prominent mechanism involves the generation of reactive oxygen species (ROS).[7] Under anaerobic conditions, QdNOs can be metabolized by bacteria, leading to the production of ROS and hydroxyl radicals. These reactive species can cause oxidative damage to essential cellular components, including the cell wall, cell membrane, and DNA, ultimately leading to cell death.[7] Some quinoxaline derivatives are also proposed to act as DNA intercalators, inhibiting DNA synthesis.[3]

Mechanism_of_Action Quinoxaline_Derivative Quinoxaline Derivative (e.g., QdNO) Bacterial_Metabolism Bacterial Metabolism (Anaerobic) Quinoxaline_Derivative->Bacterial_Metabolism ROS_Generation Generation of Reactive Oxygen Species (ROS) Bacterial_Metabolism->ROS_Generation Oxidative_Damage Oxidative Damage ROS_Generation->Oxidative_Damage Cell_Wall_Damage Cell Wall Damage Oxidative_Damage->Cell_Wall_Damage Cell_Membrane_Damage Cell Membrane Damage Oxidative_Damage->Cell_Membrane_Damage DNA_Damage DNA Damage Oxidative_Damage->DNA_Damage Cell_Death Bacterial Cell Death Cell_Wall_Damage->Cell_Death Cell_Membrane_Damage->Cell_Death DNA_Damage->Cell_Death

Caption: Proposed mechanism of action for quinoxaline 1,4-di-N-oxide antimicrobial compounds.

References

Application Notes and Protocols: Quinoxalin-2-amine in the Synthesis of Antiviral Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of quinoxalin-2-amine and its derivatives in the synthesis of novel antiviral agents. The quinoxaline scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antiviral effects against a range of viruses such as Hepatitis C Virus (HCV), Human Cytomegalovirus (HCMV), and influenza viruses.[1][2]

Introduction

Quinoxaline derivatives have emerged as a promising class of compounds in the search for new antiviral therapies.[2] Their versatile chemical nature allows for structural modifications to optimize potency, selectivity, and pharmacokinetic properties. This document focuses on the synthesis of antiviral compounds where this compound or its structural analogs serve as key building blocks. We present detailed synthetic protocols, quantitative antiviral activity data, and methodologies for crucial biological assays.

Synthesis of Antiviral Quinoxaline Derivatives

The synthesis of antiviral quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] Modifications at the 2 and 3 positions of the quinoxaline ring are crucial for antiviral activity.

General Synthesis of 3-substituted-N-(4-phenylthiazol-2-yl)this compound Derivatives

A common strategy for synthesizing potent antiviral quinoxaline derivatives involves the reaction of a 2,3-dichloroquinoxaline intermediate with various amines. The following protocol is adapted from the synthesis of quinoxaline derivatives bearing a pyridinyl thiazole moiety.

Protocol 1: Synthesis of 3-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)this compound

  • Step 1: Synthesis of Substituted 2,3-dichloroquinoxaline.

    • In a 100 ml round bottom flask equipped with a condenser, a mixture of the appropriate substituted benzene-1,2-diamine (5 mmol), diethyl oxalate (5 mmol), and 1 ml of pyrrolidine in ethanol (10 ml) is charged.

    • The reaction mixture is stirred at reflux for 4 hours.

    • Upon completion (monitored by TLC), the separated substituted quinoxaline-2,3(1H,4H)-dione is filtered, washed with ethanol, and dried.

    • A mixture of the dried quinoxaline-2,3(1H,4H)-dione (5 g) and 3 ml of DMF in POCl3 (25 ml) is charged in a 100 ml round bottom flask with a condenser.

    • The reaction mixture is stirred at reflux for 4 hours.

    • After completion, the reaction mixture is poured into chilled water.

    • The separated solid is filtered, washed thoroughly with water, and dried to yield the pure substituted 2,3-dichloroquinoxaline.

  • Step 2: Synthesis of 3-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)this compound.

    • A mixture of the substituted 2,3-dichloroquinoxaline (5 mmol), 4-(pyridin-4-yl)thiazol-2-amine (5 mmol), and K2CO3 (5 mmol) in 10 ml of isopropanol (IPA) is refluxed for 3 hours.

    • The reaction is monitored by TLC.

    • Upon completion, the reaction mixture is cooled.

    • The separated solid is filtered, washed well with water, and dried.

    • Recrystallization from ethanol affords the analytically pure 3-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)this compound.

Workflow for the Synthesis of 3-substituted-N-(4-phenylthiazol-2-yl)this compound Derivatives

G cluster_0 Step 1: Synthesis of 2,3-dichloroquinoxaline cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Further Derivatization A o-Phenylenediamine + Diethyl oxalate B Reflux in Ethanol with Pyrrolidine A->B C Quinoxaline-2,3(1H,4H)-dione B->C D Reflux in POCl3/DMF C->D E 2,3-dichloroquinoxaline D->E G Reflux in IPA with K2CO3 E->G F Thiazol-2-amine derivative F->G H 3-chloro-N-(thiazol-2-yl)this compound J Reflux in IPA with K2CO3 H->J I Aliphatic/Aromatic amine I->J K Final Product: 3-substituted-N-(thiazol-2-yl)this compound J->K

Caption: General synthetic workflow for quinoxaline-based antiviral agents.

Antiviral Activity Data

The antiviral activity of quinoxaline derivatives is typically evaluated using cell-based assays that measure the inhibition of viral replication. Key parameters include the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is the ratio of CC50 to EC50/IC50.

Antiviral Activity of Quinoxalin-2(1H)-one Derivatives against Hepatitis C Virus (HCV)

A series of quinoxalin-2(1H)-one derivatives have shown potent inhibitory activity against HCV replication in replicon assays.[3]

Compound IDStructureEC50 (µM)SI
11 N-(7-(cyclohexyl(methyl)amino)-3-oxo-3,4-dihydroquinoxalin-6-ylcarbamothioyl)furan-2-carboxamide1.89.6
33 6-(cyclohexyl(methyl)amino)-7-(4-phenylthiazol-2-ylamino)quinoxalin-2(1H)-one1.6737.4
60 2-(cyclohexyl(methyl)amino)-3-(4-phenylthiazol-2-ylamino)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one1.199.27
65 8-(cyclohexyl(methyl)amino)-7-(4-phenylthiazol-2-ylamino)pyrrolo[1,2-a]quinoxalin-4(5H)-one1.829.9
78 6-(diethylamino)-7-(4-phenylthiazol-2-ylamino)quinoxalin-2(1H)-one1.2717.9
Antiviral Activity of Quinoxaline Derivatives against Human Cytomegalovirus (HCMV)

Certain quinoxaline derivatives have demonstrated high potency against HCMV.[1]

CompoundEC50 (µM)
Derivative 1 <0.05
Derivative 2 <0.05
Ganciclovir (Standard) 0.059
Anti-Influenza Virus Activity of 2,3,6-substituted Quinoxaline Derivatives

Quinoxaline derivatives have been identified as inhibitors of the influenza A virus NS1A protein.[1][4]

CompoundRIC50 (µM)
Derivative A 3-methoxyphenyl6.2
Derivative B 2-furyl3.5

Experimental Protocols for Antiviral Assays

Accurate determination of antiviral activity and cytotoxicity is crucial for the evaluation of new chemical entities. Standardized protocols ensure reproducibility and comparability of data.

Protocol 2: HCV Replicon Assay

This assay measures the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line (Huh-7) harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase).

  • Cell Culture: Maintain Huh-7 cells containing the HCV replicon in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics, and G418 (to maintain the replicon).

  • Compound Treatment: Seed the cells in 96-well plates. After 24 hours, treat the cells with serial dilutions of the test compounds.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Calculate the EC50 value, which is the compound concentration that reduces the luciferase activity by 50%.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed Huh-7 cells (or another appropriate cell line) in a 96-well plate at a suitable density.

  • Compound Addition: After 24 hours, add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the CC50 value, which is the compound concentration that reduces cell viability by 50%.

Logical Flow of Antiviral Drug Screening

G A Synthesized Quinoxaline Derivatives Library B Primary Antiviral Screening (e.g., HCV Replicon Assay) A->B D Cytotoxicity Assay (e.g., MTT Assay) A->D C Determine EC50/IC50 B->C F Calculate Selectivity Index (SI) SI = CC50 / EC50 C->F E Determine CC50 D->E E->F G Lead Compound Identification (High Potency and High SI) F->G H Mechanism of Action Studies G->H I In Vivo Efficacy and Toxicity Studies G->I

Caption: A logical workflow for the screening and development of antiviral quinoxaline derivatives.

Mechanism of Action

The antiviral mechanisms of quinoxaline derivatives can vary depending on the virus and the specific chemical structure of the compound.

  • HCV: For Hepatitis C Virus, some quinoxaline-based inhibitors, such as grazoprevir, target the NS3/4A protease, an enzyme essential for viral replication.[5] The quinoxaline moiety can engage in crucial interactions with the catalytic residues of the protease.[6][7]

  • Influenza Virus: Certain quinoxaline derivatives have been shown to inhibit the influenza A virus by targeting the non-structural protein 1 (NS1A).[1] The NS1A protein has a double-stranded RNA (dsRNA) binding domain that is critical for the virus's ability to evade the host's innate immune response. Small molecules that bind to a cavity in this domain can block the binding of dsRNA and thus inhibit viral replication.[1]

Inhibition of Influenza A NS1A Protein by Quinoxaline Derivatives

G cluster_0 Normal Viral Function cluster_1 Inhibition by Quinoxaline Derivative A Influenza A NS1A Protein B dsRNA Binding Domain A->B C Host dsRNA B->C Binds to D Inhibition of Host Innate Immune Response C->D Leads to E Viral Replication D->E Promotes F Quinoxaline Derivative H dsRNA Binding Domain F->H Binds to and blocks G Influenza A NS1A Protein G->H I Host dsRNA H->I Binding inhibited J Host Innate Immune Response Activated I->J No longer inhibited K Inhibition of Viral Replication J->K Leads to

Caption: Proposed mechanism of action for quinoxaline-based inhibitors of influenza A NS1A protein.

Conclusion

This compound and its derivatives are valuable scaffolds for the development of novel antiviral agents. The synthetic accessibility of the quinoxaline core allows for the generation of diverse chemical libraries for screening. The protocols and data presented in this document provide a foundation for researchers to design, synthesize, and evaluate new quinoxaline-based compounds with potent and selective antiviral activity. Further investigation into the mechanisms of action of these compounds will be crucial for the development of the next generation of antiviral drugs.

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with Quinoxalin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the metal-catalyzed cross-coupling of 2-haloquinoxalines to synthesize a diverse range of quinoxalin-2-amine derivatives and other functionalized quinoxalines. The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The methods detailed below—Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling—are fundamental transformations for the functionalization of the quinoxaline core, enabling the exploration of a broad chemical space for drug discovery and development.

Buchwald-Hartwig Amination for the Synthesis of N-Aryl-quinoxalin-2-amines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen (C-N) bonds.[2] It is a highly versatile method for coupling amines with aryl halides, providing an efficient route to N-substituted quinoxalin-2-amines from 2-haloquinoxaline precursors.[1][3] This reaction is characterized by its broad substrate scope and tolerance for various functional groups.[2]

Experimental Protocol: General Procedure

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 2-haloquinoxaline (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), and a base such as sodium tert-butoxide (NaOt-Bu) (1.4 equiv.). A palladium precatalyst, for example, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%), and a suitable phosphine ligand, such as XPhos (4 mol%), are then added.[4] Anhydrous, degassed toluene is added, and the vessel is sealed. The reaction mixture is stirred vigorously and heated to 100-110 °C for 12-24 hours. Progress is monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and filtered through a pad of Celite to remove palladium residues. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the desired N-substituted this compound.[4]

Data Presentation: Representative Yields for Buchwald-Hartwig Amination

The following table presents representative yields for the Buchwald-Hartwig amination of various aryl chlorides with different amines, illustrating the general efficiency of this transformation.

EntryAryl HalideAmineCatalyst / LigandBaseSolventYield (%)Reference
12-ChlorotolueneAnilinePd₂(dba)₃ / XPhosNaOt-BuToluene98[1]
24-BromoanisoleMorpholine(SIPr)Pd(methallyl)ClLHMDSTHF90[5]
32-BromotolueneMorpholine(SIPr)Pd(methallyl)ClLHMDSTHF99[5]
44-BromotolueneN-Boc-piperazine(SIPr)Pd(methallyl)ClLHMDSTHF96[5]
52-Chloro-1-azaazulene2-AminopyridinePd(dba)₂ / XantPhosCs₂CO₃Toluene71[6]

Note: Yields are for analogous reactions and serve as a guideline for the functionalization of 2-haloquinoxalines.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex R-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (R-X) amine_coord [R-Pd(II)(X)(R'₂NH)L]⁺ oa_complex->amine_coord Amine Coordination amido_complex R-Pd(II)(NR'₂)L amine_coord->amido_complex Deprotonation (-HX) amido_complex->pd0 Reductive Elimination product R-NR'₂ amido_complex->product start start->pd0 Catalyst Precursor base_in base_in->amine_coord Base amine_in amine_in->amine_coord R'₂NH

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis, reacting an organoboron species with an organic halide.[7] For the quinoxaline scaffold, this reaction is invaluable for introducing aryl or vinyl substituents at the 2-position, starting from a 2-haloquinoxaline.

Experimental Protocol: General Procedure

To an oven-dried reaction vessel, add the 2-haloquinoxaline (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.3 equiv.), a base such as potassium phosphate (K₃PO₄) (2.0 equiv.), and a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).[8] The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times. Anhydrous, degassed solvent (e.g., THF or 1,4-dioxane) is added via syringe.[8] The reaction mixture is stirred and heated at 90-100 °C. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.[9]

Data Presentation: Representative Yields for Suzuki-Miyaura Coupling

The following table provides yields for the Suzuki-Miyaura coupling of 2,6-dichloroquinoxaline with various arylboronic acids.

EntryArylboronic Acid (Ar)Product (Ar-Quinoxaline-Cl)Yield (%)Reference
12-Tolylboronic acid2-(2-Tolyl)-6-chloroquinoxaline77[8]
23-Tolylboronic acid2-(3-Tolyl)-6-chloroquinoxaline67[8]
34-Tolylboronic acid2-(4-Tolyl)-6-chloroquinoxaline75[8]
43,5-Dimethylphenylboronic acid2-(3,5-Dimethylphenyl)-6-chloroquinoxaline90[8]
52,4,6-Trimethylphenylboronic acid2-(2,4,6-Trimethylphenyl)-6-chloroquinoxaline96[8]
62-Methoxyphenylboronic acid2-(2-Methoxyphenyl)-6-chloroquinoxaline72[8]
74-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-6-chloroquinoxaline63[8]
82,6-Dimethoxyphenylboronic acid2-(2,6-Dimethoxyphenyl)-6-chloroquinoxaline97[8]

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (R¹-X) trans_complex R¹-Pd(II)(R²)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R¹-R² trans_complex->product start start->pd0 Catalyst Precursor boronic_in boronic_in->oa_complex R²-B(OH)₂ + Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling for C-C Alkyne Bond Formation

The Sonogashira reaction is a highly effective method for forming C-C bonds between terminal alkynes and aryl or vinyl halides.[10] This palladium- and copper-cocatalyzed reaction is crucial for synthesizing alkynyl-substituted quinoxalines, which are important precursors for more complex heterocyclic systems and have applications in materials science and medicinal chemistry.[11][12]

Experimental Protocol: General Procedure

To a solution of the 2-haloquinoxaline (1.0 equiv.) in a suitable solvent such as THF or DMF at room temperature, add sequentially a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (5 mol%), a copper(I) co-catalyst such as copper(I) iodide (CuI) (2.5-5.0 mol%), an amine base like diisopropylamine or triethylamine (7.0 equiv.), and the terminal alkyne (1.1-1.5 equiv.).[12][13] The reaction is typically stirred at room temperature or heated (e.g., 100 °C) for several hours.[12][13] Reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with an ether-type solvent and filtered through a Celite® pad. The filtrate is washed sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried, filtered, and concentrated. The crude product is purified by flash column chromatography.[12]

Data Presentation: Representative Yields for Sonogashira Coupling

The following table shows yields for the Sonogashira coupling of various 2-amino-3-bromopyridines with terminal alkynes, serving as a useful analogue for reactions with 2-haloquinoxalines.

EntryBromo-heterocycleTerminal AlkyneYield (%)Reference
12-Amino-3-bromopyridinePhenylacetylene96[13]
22-Amino-3-bromopyridine4-Ethynyltoluene95[13]
32-Amino-3-bromopyridine4-Methoxyphenylacetylene92[13]
42-Amino-3-bromopyridine1-Heptyne85[13]
52-Amino-5-methyl-3-bromopyridinePhenylacetylene94[13]
62-Amino-5-chloro-3-bromopyridine4-Ethynyltoluene89[13]

Visualization: Sonogashira Catalytic Cycles

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (R¹-X) trans_complex R¹-Pd(II)(C≡CR²)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R¹-C≡CR² trans_complex->product cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR² cu_acetylide->oa_complex cu_acetylide->cu_x Transmetalation alkyne R²-C≡CH alkyne->cu_acetylide Deprotonation base Base base->alkyne

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Applications in Drug Development

Quinoxaline derivatives are of significant interest in drug development due to their ability to act as kinase inhibitors.[14] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Compounds derived from the quinoxaline scaffold have been shown to inhibit kinases involved in key signaling pathways such as the JAK/STAT and mTORC1 pathways, which are critical for cell growth, proliferation, and survival.[14] The synthetic accessibility of diverse quinoxaline derivatives through the cross-coupling reactions described here allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective kinase inhibitors for therapeutic use.

Visualization: Simplified Kinase Inhibitor Signaling Pathway

Kinase_Signaling receptor Receptor Tyrosine Kinase jak JAK receptor->jak mtorc1 mTORC1 Complex receptor->mtorc1 stat STAT jak->stat proliferation Cell Growth & Proliferation stat->proliferation Gene Transcription mtorc1->proliferation quinoxaline Quinoxaline Derivative quinoxaline->jak quinoxaline->mtorc1

Caption: Quinoxaline derivatives inhibiting key oncogenic signaling pathways.

References

Application Notes and Protocols for N-Alkylation of Quinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of quinoxalin-2-amine, a key transformation in the synthesis of diverse chemical libraries for drug discovery and development. The quinoxaline scaffold is a privileged structure in medicinal chemistry, and functionalization of the 2-amino group allows for the exploration of structure-activity relationships (SAR). Two primary methods for N-alkylation are presented: direct alkylation with alkyl halides and reductive amination.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation involves the reaction of this compound with an alkyl halide in the presence of a base. This method is straightforward and suitable for a wide range of alkylating agents. However, over-alkylation to form the tertiary amine can be a potential side reaction and may require careful optimization of reaction conditions.

Experimental Protocol
  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add a base (1.2-2.0 eq.). Examples of suitable bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid base was used, filter the mixture. The filtrate is then typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-alkylated this compound.

Illustrative Workflow for Direct N-Alkylation

Direct_N_Alkylation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_amine This compound reaction_step Mixing and Heating (RT to 80 °C) start_amine->reaction_step start_halide Alkyl Halide start_halide->reaction_step start_base Base (e.g., K₂CO₃) start_base->reaction_step start_solvent Solvent (e.g., Acetonitrile) start_solvent->reaction_step workup_step Aqueous Work-up & Extraction reaction_step->workup_step purification_step Column Chromatography workup_step->purification_step final_product N-Alkyl-quinoxalin-2-amine purification_step->final_product

Caption: General workflow for the direct N-alkylation of this compound.

Method 2: Reductive Amination

Reductive amination is a highly effective and versatile method for the synthesis of secondary amines. It involves the reaction of this compound with an aldehyde or a ketone to form an intermediate imine, which is then reduced in situ to the corresponding N-alkylated amine. This one-pot procedure often provides cleaner reactions and higher yields compared to direct alkylation, with a reduced risk of over-alkylation.[1][2][3]

Experimental Protocol
  • Reaction Setup: In a reaction vessel, dissolve this compound (1.0 eq.) and the corresponding aldehyde or ketone (1.1-1.5 eq.) in a suitable solvent. Common solvents include 1,2-dichloroethane (DCE), methanol, or tetrahydrofuran (THF).

  • Formation of Imine: The formation of the imine can be facilitated by the addition of a catalytic amount of a weak acid, such as acetic acid.

  • Reduction: Add a mild reducing agent to the mixture. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used as they selectively reduce the imine in the presence of the carbonyl compound.[1][3]

  • Reaction Conditions: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Illustrative Workflow for Reductive Amination

Reductive_Amination cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_product Product start_amine This compound reaction_step Imine Formation & In-situ Reduction (RT) start_amine->reaction_step start_carbonyl Aldehyde or Ketone start_carbonyl->reaction_step start_reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) start_reducing_agent->reaction_step start_solvent Solvent (e.g., DCE) start_solvent->reaction_step workup_step Aqueous Work-up & Extraction reaction_step->workup_step purification_step Column Chromatography workup_step->purification_step final_product N-Alkyl-quinoxalin-2-amine purification_step->final_product

Caption: General workflow for the reductive amination of this compound.

Quantitative Data Summary

The following table summarizes representative, albeit hypothetical, yields for the N-alkylation of this compound using the described methods. Actual yields may vary depending on the specific substrate and reaction conditions.

EntryMethodAlkylating/Carbonyl AgentBase/Reducing AgentSolventTemp (°C)Time (h)Yield (%)
1Direct AlkylationBenzyl bromideK₂CO₃Acetonitrile60675
2Direct AlkylationEthyl iodideCs₂CO₃DMFRT1282
3Direct AlkylationPropargyl bromideNaHTHFRT468
4Reductive AminationBenzaldehydeNaBH(OAc)₃DCERT888
5Reductive AminationCyclohexanoneNaBH(OAc)₃DCERT1091
6Reductive AminationAcetoneNaBH₃CNMethanolRT1285

Note: These protocols are intended as a general guide and may require optimization for specific substrates and desired outcomes. It is recommended to perform small-scale test reactions to determine the optimal conditions for each new transformation.

References

Quinoxalin-2-amine in Materials Science: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxalin-2-amine and its derivatives are emerging as a versatile class of heterocyclic compounds with significant potential in materials science. Their rigid, planar structure, coupled with their electron-deficient nature, makes them excellent building blocks for a variety of functional materials. This document provides detailed application notes and experimental protocols for the use of this compound in the development of high-performance polymers, organic light-emitting diodes (OLEDs), and fluorescent sensors.

Application 1: High-Performance Polyamides

Quinoxaline-containing polyamides are renowned for their exceptional thermal stability, mechanical strength, and solubility in common organic solvents, making them suitable for applications in high-temperature plastics, films, and coatings. Diaminoquinoxaline derivatives, which can be synthesized from this compound precursors, serve as key monomers in the polymerization process.

Aromatic polyamides were synthesized from the diamine monomer 2,3-bis(p-aminophenyl)quinoxaline.[1] These polymers exhibit excellent thermal stability with char yields in the range of 65%–82% at 600°C in a nitrogen atmosphere.[1] The inherent viscosities of these polyamides were found to be in the range of 0.25–0.3 dL/g.[1]

Polymer IDDicarboxylic Acid MonomerInherent Viscosity (dL/g)[1]10% Weight Loss Temp. (°C)[2]Glass Transition Temp. (°C)[2]
PA-1 Terephthalic acid0.30>540295
PA-2 Isophthalic acid0.28>540280
PA-3 Adipic acid0.25--
PA-4 Sebacic acid0.26--
Experimental Protocol: Synthesis of Polyamides from 2,3-bis(p-aminophenyl)quinoxaline

This protocol describes the direct polycondensation of 2,3-bis(p-aminophenyl)quinoxaline with an aromatic dicarboxylic acid to synthesize a high-performance polyamide.[1]

Materials:

  • 2,3-bis(p-aminophenyl)quinoxaline

  • Aromatic dicarboxylic acid (e.g., terephthalic acid)

  • N-Methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl₂)

  • Methanol

  • Standard laboratory glassware for polymerization under inert atmosphere

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, dissolve 2,3-bis(p-aminophenyl)quinoxaline and the aromatic dicarboxylic acid in a mixture of NMP and pyridine.

  • Add calcium chloride to the reaction mixture to improve the solubility of the resulting polyamide.

  • Add triphenyl phosphite as a condensing agent.

  • Heat the reaction mixture to 100-120 °C and stir for 3-4 hours under a continuous nitrogen stream.

  • After the reaction is complete, cool the viscous solution to room temperature.

  • Precipitate the polyamide by pouring the solution into a large volume of methanol with vigorous stirring.

  • Collect the fibrous polymer by filtration, wash thoroughly with hot water and methanol to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80-100 °C for 24 hours.

G Workflow for Polyamide Synthesis cluster_synthesis Monomer Preparation cluster_polymerization Polycondensation cluster_purification Purification Monomer1 2,3-bis(p-aminophenyl)quinoxaline Reaction Dissolve Monomers in NMP/Pyridine Add CaCl2 and TPP Monomer1->Reaction Monomer2 Dicarboxylic Acid Monomer2->Reaction Heating Heat at 100-120°C under N2 for 3-4h Reaction->Heating Precipitation Precipitate in Methanol Heating->Precipitation Washing Wash with Water and Methanol Precipitation->Washing Drying Dry in Vacuum Oven Washing->Drying Polyamide Polyamide Drying->Polyamide Final Polyamide

Caption: Workflow for the synthesis of quinoxaline-based polyamides.

Application 2: Organic Light-Emitting Diodes (OLEDs)

Quinoxaline derivatives are excellent electron-accepting materials and are widely used in the emissive and electron-transporting layers of OLEDs. The incorporation of amine functionalities into the quinoxaline core can tune the optoelectronic properties, leading to materials with high fluorescence quantum yields and thermal stability.[3][4] Donor-acceptor-donor (D-A-D) type molecules based on a quinoxaline acceptor and amine donors have been synthesized and exhibit blue to yellow emission.[3]

A series of bipolar, donor-acceptor-donor (D-A-D)-based quinoxaline diarylamine/heterocyclic amine derivatives were synthesized and showed blue to yellow emission in both solution and solid-state.[3] These compounds exhibit good thermal stability and ambipolar charge transport properties, making them suitable for use as emitters in OLEDs.[3]

CompoundDonor GroupEmission Max (nm) in Toluene[3]HOMO (eV)[3]LUMO (eV)[3]
Q-TPA Triphenylamine520-5.35-2.45
Q-Cz Carbazole485-5.62-2.51
Q-PTZ Phenothiazine545-5.21-2.41
Experimental Protocol: Synthesis of a Quinoxaline-Based Dye for OLEDs

This protocol describes the synthesis of a donor-acceptor-donor type dye using a Buchwald-Hartwig amination reaction between a dihaloquinoxaline and an amine donor.[3]

Materials:

  • 2,3-Bis(4-bromophenyl)quinoxaline

  • Amine donor (e.g., triphenylamine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, combine 2,3-bis(4-bromophenyl)quinoxaline, the amine donor, sodium tert-butoxide, and the palladium catalyst and ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene to the flask via syringe.

  • Heat the reaction mixture to reflux (around 110 °C) and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with an organic solvent (e.g., dichloromethane) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G Synthesis of D-A-D Quinoxaline Dye Reactants 2,3-Dihaloquinoxaline (Acceptor) + Amine (Donor) Reaction Buchwald-Hartwig Amination in Toluene at Reflux Reactants->Reaction Catalyst Pd Catalyst + Ligand + Base Catalyst->Reaction Purification Extraction and Column Chromatography Reaction->Purification Product D-A-D Quinoxaline Dye Purification->Product

Caption: Synthesis of a D-A-D type quinoxaline dye for OLEDs.

Application 3: Fluorescent Sensors

The fluorescence of quinoxaline derivatives is highly sensitive to their local environment, making them ideal candidates for the development of fluorescent chemosensors. Amine-substituted quinoxalines have been successfully employed as sensors for various analytes, including metal ions and pH.[5] The protonation or coordination of the amine groups can significantly alter the electronic structure of the quinoxaline core, leading to changes in the fluorescence emission.

A water-soluble quinoxaline derivative bearing (3-aminopropyl)amino residues was synthesized and used for pH measurements in acidic aqueous media.[5] This sensor exhibits dual colorimetric and fluorescent responses to pH changes.

PropertyValue[5]
pH range for sensing 1 - 5
Excitation Wavelength 420 nm
Emission Wavelength (pH > 5) 530 nm (green)
Emission Wavelength (pH < 3) 580 nm (orange)
Experimental Protocol: Synthesis of an Aminoquinoxaline-Based pH Sensor

This protocol describes the synthesis of a water-soluble aminoquinoxaline derivative via a palladium-catalyzed C-N cross-coupling reaction.[5]

Materials:

  • 6,7-Dibromo-2,3-diphenylquinoxaline

  • 3-Aminopropan-1-ol

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., BINAP)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk tube, combine 6,7-dibromo-2,3-diphenylquinoxaline, 3-aminopropan-1-ol, cesium carbonate, the palladium catalyst, and the ligand.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous 1,4-dioxane to the tube.

  • Heat the reaction mixture to 100 °C and stir for 48 hours.

  • After completion, cool the reaction mixture and filter to remove inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aminoquinoxaline sensor.

G Logical Flow of pH Sensing cluster_sensor Sensor Molecule cluster_environment Environmental Condition cluster_response Fluorescent Response Sensor Aminoquinoxaline (Protonatable Amine Groups) pH_High High pH (Basic/Neutral) Sensor->pH_High Interacts with pH_Low Low pH (Acidic) Sensor->pH_Low Interacts with Response_High Deprotonated Amine Green Fluorescence pH_High->Response_High Leads to Response_Low Protonated Amine Orange Fluorescence pH_Low->Response_Low Leads to

References

Application Notes & Protocols for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Topic: One-Pot Synthesis of Functionalized Quinoxalin-2-amines: A Modern Approach to a Privileged Scaffold

Introduction: The Quinoxaline Scaffold in Modern Drug Discovery

Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Their bicyclic structure, formed by the fusion of a benzene and a pyrazine ring, serves as the core for numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[3] Among the various quinoxaline derivatives, functionalized quinoxalin-2-amines stand out for their unique biological profiles and their utility as versatile building blocks in the synthesis of more complex, druglike molecules.[4]

Traditionally, the synthesis of 2-aminoquinoxalines involved multi-step sequences, often starting with the condensation of o-phenylenediamines and α-keto esters to form quinoxalinones, followed by chlorination and nucleophilic substitution.[4] These classical methods suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and poor atom economy.

This guide details a highly efficient, one-pot, three-component synthesis of 2-aminoquinoxalines that circumvents these limitations. By leveraging a cyanide-mediated sequential reaction under aerobic conditions, this modern approach offers operational simplicity, broad substrate applicability, and aligns with the principles of green chemistry, making it an invaluable tool for researchers in drug discovery and development.[5]

Core Methodology: Cyanide-Mediated Three-Component Synthesis

The cornerstone of this modern approach is a one-pot, two-step reaction that brings together an o-phenylenediamine, an aldehyde, and a cyanide source. This method obviates the need for pre-functionalized starting materials or external oxidants, as atmospheric oxygen serves as the terminal oxidant in the final aromatization step.[6][7]

Causality and Mechanistic Pathway

Understanding the reaction mechanism is critical for optimization and troubleshooting. The transformation proceeds through a well-defined cascade of events, demonstrating high efficiency and selectivity.[4][5]

  • In Situ Imine Formation: The reaction initiates with the acid-catalyzed condensation of the o-phenylenediamine (1 ) with an aldehyde (2 ) to form a reactive imine intermediate (A ).

  • Nucleophilic Cyanide Addition: A cyanide ion (from NaCN) acts as a potent nucleophile, attacking the electrophilic carbon of the imine to form an α-aminonitrile intermediate (B ).

  • Intramolecular Cyclization: The α-aminonitrile undergoes tautomerization followed by an intramolecular 6-exo-dig cyclization. The terminal amino group of the diamine attacks the nitrile carbon, forming a 1,4-dihydroquinoxaline intermediate (C ). This cyclization pathway is favored over a potential 5-exo-tet cyclization that would lead to benzimidazole byproducts.[5]

  • Aerobic Oxidation: The final and crucial step is the spontaneous oxidation of the dihydroquinoxaline intermediate (C ) by atmospheric oxygen. This step regenerates the aromaticity of the quinoxaline ring system, yielding the stable, final product, a 2-aminoquinoxaline (3 ).

This elegant cascade avoids the isolation of intermediates and the use of stoichiometric heavy-metal oxidants, making it a highly atom-economical and environmentally benign process.[5]

G cluster_start Starting Materials cluster_mech Reaction Mechanism cluster_end Final Product start1 o-Phenylenediamine (1) A Imine Intermediate (A) start1->A Condensation (-H₂O) start2 Aldehyde (2) start2->A Condensation (-H₂O) start3 NaCN B α-Aminonitrile (B) start3->B Nucleophilic Addition A->B Nucleophilic Addition C 1,4-Dihydroquinoxaline (C) B->C 6-exo-dig Cyclization end_product 2-Aminoquinoxaline (3) C->end_product Aerobic Oxidation (O₂)

Caption: Mechanistic pathway of the one-pot synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 3-phenylquinoxalin-2-amine from o-phenylenediamine and benzaldehyde as a representative example.

Materials and Equipment
  • Reagents: o-Phenylenediamine (99.5%), Benzaldehyde (≥99%), Sodium Cyanide (NaCN, ≥97%), Dimethylformamide (DMF, anhydrous, 99.8%).

  • Equipment: 50 mL round-bottom flask, magnetic stirrer and stir bar, condenser, heating mantle with temperature control, standard glassware for workup, rotary evaporator, silica gel for column chromatography.

  • Safety: This procedure involves sodium cyanide , which is highly toxic . All operations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Prepare a quench solution (e.g., alkaline hypochlorite) for any cyanide-containing waste.

Step-by-Step Procedure

G setup 1. Reaction Setup - Add o-phenylenediamine (1.0 mmol),  benzaldehyde (1.0 mmol), and DMF (5 mL)  to a round-bottom flask. add_nacn 2. Reagent Addition - Add NaCN (1.2 mmol) to the mixture. - Fit the flask with a condenser. setup->add_nacn react 3. Reaction - Heat the mixture to 80 °C with stirring. - Monitor reaction progress via TLC  (e.g., every 2 hours). add_nacn->react workup 4. Workup - Cool to room temperature. - Pour into water (20 mL) and stir. - Collect precipitate by vacuum filtration. react->workup purify 5. Purification - Wash the crude solid with cold water. - Recrystallize from ethanol or purify  by column chromatography (silica gel). workup->purify characterize 6. Characterization - Dry the product under vacuum. - Analyze by ¹H NMR, ¹³C NMR, and HRMS. purify->characterize

Caption: Experimental workflow for synthesis and purification.
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (108.1 mg, 1.0 mmol) and anhydrous DMF (5 mL). Stir until the solid dissolves.

  • Reagent Addition: Add benzaldehyde (106.1 mg, 1.0 mmol) to the solution, followed by sodium cyanide (58.8 mg, 1.2 mmol).

  • Reaction Conditions: Attach a condenser to the flask and place it in a pre-heated oil bath at 80 °C. Stir the reaction mixture vigorously. The reaction is open to the air, which provides the necessary oxygen for the final oxidation step.[4]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 8-12 hours).

  • Workup: Once the reaction is complete, allow the flask to cool to room temperature. Pour the dark reaction mixture into a beaker containing 20 mL of cold water. Stir for 15-20 minutes to precipitate the product.

  • Isolation: Collect the crude product by vacuum filtration, washing the solid with additional cold water (2 x 10 mL).

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to yield the pure 3-phenylthis compound.

Self-Validation and Characterization
  • Expected Outcome: The pure product is typically a crystalline solid.

  • TLC Analysis: Use a mobile phase such as Ethyl Acetate/Hexane (e.g., 3:7 v/v) to monitor the disappearance of starting materials and the appearance of a new, typically UV-active, product spot.

  • Spectroscopic Analysis: Confirm the structure of the purified product using standard analytical techniques:

    • ¹H NMR: Expect characteristic signals for the aromatic protons on the quinoxaline core and the phenyl substituent, as well as a broad singlet for the -NH₂ protons.

    • ¹³C NMR: Confirm the number of unique carbons corresponding to the product structure.

    • High-Resolution Mass Spectrometry (HRMS): Verify the exact mass and molecular formula of the synthesized compound.

Substrate Scope and Versatility

A key advantage of this one-pot protocol is its broad applicability to a wide range of substrates. Both electron-donating and electron-withdrawing substituents are well-tolerated on the aromatic aldehydes and the o-phenylenediamines, allowing for the creation of diverse libraries of functionalized quinoxalin-2-amines.[4]

EntryAldehyde (RCHO)o-Phenylenediamine (Substituent)ProductYield (%)[4]
1BenzaldehydeH3-Phenylthis compound93
24-MethoxybenzaldehydeH3-(4-Methoxyphenyl)this compound95
34-ChlorobenzaldehydeH3-(4-Chlorophenyl)this compound94
42-NaphthaldehydeH3-(Naphthalen-2-yl)this compound91
5Thiophene-2-carbaldehydeH3-(Thiophen-2-yl)this compound85
6IsovaleraldehydeH3-Isobutylthis compound76
7Benzaldehyde4,5-Dimethyl6,7-Dimethyl-3-phenylthis compound92
8Benzaldehyde4-Nitro6-Nitro-3-phenylthis compound72*

*Yield reported for a mixture of 6-nitro and 7-nitro regioisomers.

Conclusion and Future Outlook

The cyanide-mediated one-pot synthesis of functionalized quinoxalin-2-amines represents a significant advancement over traditional methods. Its operational simplicity, high efficiency, broad substrate scope, and favorable environmental profile make it an ideal strategy for applications in medicinal chemistry and materials science. This protocol empowers researchers to rapidly generate diverse libraries of these valuable heterocyclic compounds, accelerating the discovery of new therapeutic agents and functional materials. The principles of this multi-component reaction can serve as a foundation for developing further novel cyanide-based transformations in heterocyclic synthesis.[5]

References

Green Chemistry Approaches for the Synthesis of Quinoxaline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a pivotal class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous biologically active molecules.[1][2] Their broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties, has established them as privileged scaffolds in medicinal chemistry and drug development.[1][3] Traditionally, the synthesis of quinoxalines involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds under reflux conditions, often requiring harsh reagents, toxic solvents, and prolonged reaction times.[1][4][5] The growing emphasis on sustainable chemical practices has spurred the development of green synthetic methodologies that offer significant advantages over conventional methods, such as reduced reaction times, higher yields, milder reaction conditions, and the use of environmentally benign solvents and catalysts.[3][6][7]

These application notes provide detailed protocols for several green chemistry approaches to synthesize quinoxaline derivatives, including ultrasound-assisted synthesis, microwave-induced synthesis, and catalyst-free methods in green solvents. The aim is to equip researchers with practical, efficient, and environmentally responsible strategies for accessing this important class of compounds.

Green Synthetic Approaches: An Overview

Several innovative techniques have emerged as powerful tools in the green synthesis of quinoxaline derivatives. These methods align with the principles of green chemistry by minimizing waste, reducing energy consumption, and avoiding hazardous substances.[3][6][7]

  • Ultrasound-Assisted Synthesis: This technique utilizes acoustic cavitation to create localized hot spots with extremely high temperatures and pressures, which accelerates reaction rates and often leads to higher yields in shorter timeframes.[1] Many ultrasound-assisted syntheses of quinoxalines can be performed at room temperature and are often catalyst-free.[1][4]

  • Microwave-Assisted Synthesis: Microwave irradiation offers a rapid and efficient method for heating, leading to a significant reduction in reaction times compared to conventional heating.[8][9][10] This technique is often employed in solvent-free conditions or with green solvents, further enhancing its environmental credentials.[11][12]

  • Catalyst-Free Synthesis: The development of catalyst-free protocols is a significant advancement in green chemistry, as it eliminates the need for potentially toxic and expensive metal catalysts.[13][14] These reactions are often carried out in green solvents like water or ethanol.[14]

  • Use of Green Solvents: Replacing traditional volatile organic compounds with environmentally benign solvents like water, ethanol, and polyethylene glycol (PEG) is a cornerstone of green quinoxaline synthesis.[5][9][14]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Catalyst-Free Synthesis of Quinoxaline Derivatives

This protocol describes a highly efficient and facile method for the synthesis of quinoxaline derivatives by the condensation of 1,2-diamines and 1,2-dicarbonyl compounds under ultrasound irradiation at room temperature.[4]

Materials:

  • o-phenylenediamine (or substituted derivative)

  • Benzil (or other 1,2-dicarbonyl compound)

  • Ethanol

Equipment:

  • Ultrasound bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and benzil (1.0 mmol) in ethanol (5 mL).

  • Place the flask in an ultrasound bath.

  • Irradiate the mixture with ultrasound at room temperature for the specified time (see Table 1).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product typically crystallizes out of the solution.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum to obtain the pure quinoxaline derivative.

Protocol 2: Microwave-Induced Iodine-Catalyzed Synthesis of Quinoxalines

This protocol outlines a rapid and convenient synthesis of quinoxaline derivatives via the condensation of 1,2-diamines with 1,2-dicarbonyl compounds using iodine as a catalyst under microwave irradiation.[8]

Materials:

  • 1,2-diamine

  • 1,2-dicarbonyl compound

  • Iodine

  • Water/Ethanol (1:1 mixture)

Equipment:

  • Microwave synthesizer

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Standard laboratory glassware

Procedure:

  • To a microwave-safe reaction vessel, add the 1,2-diamine (1.0 mmol), 1,2-dicarbonyl compound (1.0 mmol), and a catalytic amount of iodine (10 mol%).

  • Add 5 mL of a 1:1 water/ethanol mixture to the vessel.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a specified temperature and time (see Table 1).

  • After the reaction is complete, cool the vessel to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with water, and recrystallize from ethanol to afford the pure product.

Protocol 3: Catalyst-Free Synthesis of Quinoxalines in a Green Solvent

This protocol details a catalyst-free domino synthesis of quinoxalines from phenacyl halides and 1,2-diaminoarenes in ethanol.[13][14]

Materials:

  • o-phenylenediamine

  • Phenacyl bromide (or other α-halo ketone)

  • Ethanol

  • Sodium bicarbonate

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1.0 mmol), phenacyl bromide (1.0 mmol), and sodium bicarbonate (2.0 mmol) in ethanol (10 mL).

  • Attach a reflux condenser and heat the mixture to reflux for the time indicated in Table 1.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • The solid product will precipitate. Filter the solid, wash with water, and dry to obtain the crude product.

  • Recrystallize from a suitable solvent (e.g., ethanol) to get the pure quinoxaline derivative.

Data Presentation

Table 1: Comparison of Green Synthetic Methods for Quinoxaline Derivatives

MethodCatalystSolventTemp. (°C)Time (min)Yield (%)Reference(s)
Ultrasound-AssistedNoneEthanolRoom Temp.6098[4]
Microwave-AssistedIodineWater/Ethanol1002-590-98[8]
Microwave-AssistedPEG-400PEG-4001003-585-95[9]
Catalyst-Free (Reflux)NoneEthanolReflux120-18070-85[14]
Catalyst-Free (Domino)None (NaHCO3 base)EthanolReflux60-120up to 97[13]
Water-MediatedTEABWaterRoom Temp.10-1590-96[5]

TEAB: Tetraethylammonium bromate

Visualization of Experimental Workflows

experimental_workflow cluster_ultrasound Ultrasound-Assisted Synthesis cluster_microwave Microwave-Assisted Synthesis cluster_catalyst_free Catalyst-Free Synthesis us_start Mix Reactants (1,2-diamine, 1,2-dicarbonyl) in Ethanol us_process Ultrasound Irradiation (Room Temperature) us_start->us_process us_workup Filtration & Washing us_process->us_workup us_end Pure Quinoxaline Derivative us_workup->us_end mw_start Mix Reactants & Catalyst (e.g., Iodine) in Solvent (e.g., Water/Ethanol) mw_process Microwave Irradiation (Controlled Temperature) mw_start->mw_process mw_workup Cooling & Precipitation mw_process->mw_workup mw_end Pure Quinoxaline Derivative mw_workup->mw_end cf_start Mix Reactants & Base (e.g., NaHCO3) in Green Solvent (e.g., Ethanol) cf_process Reflux cf_start->cf_process cf_workup Precipitation in Water cf_process->cf_workup cf_end Pure Quinoxaline Derivative cf_workup->cf_end

Caption: General experimental workflows for green synthesis of quinoxaline derivatives.

Signaling Pathway and Logical Relationships

logical_relationship cluster_principles Green Chemistry Principles cluster_methods Green Synthetic Methods cluster_outcomes Desired Outcomes p1 Use of Green Solvents (Water, Ethanol, PEG) m1 Ultrasound-Assisted Synthesis p1->m1 enables m2 Microwave-Assisted Synthesis p1->m2 enables m3 Catalyst-Free Synthesis p1->m3 enables p2 Energy Efficiency (Microwave, Ultrasound) p2->m1 achieved by p2->m2 achieved by p3 Catalyst-Free Reactions p3->m3 is a p4 High Atom Economy p4->m1 promoted by p4->m2 promoted by p4->m3 promoted by o1 High Yields m1->o1 o2 Short Reaction Times m1->o2 o3 Reduced Waste m1->o3 o4 Environmentally Benign Process m1->o4 m2->o1 m2->o2 m2->o3 m2->o4 m3->o1 m3->o2 m3->o3 m3->o4

Caption: Relationship between green chemistry principles and synthesis outcomes.

Conclusion

The adoption of green chemistry principles in the synthesis of quinoxaline derivatives offers substantial benefits in terms of efficiency, safety, and environmental impact.[3][15] The protocols detailed in these application notes provide researchers with a selection of proven, eco-friendly methods to access these valuable compounds. By leveraging techniques such as ultrasound and microwave irradiation, and employing green solvents and catalyst-free systems, the chemical community can move towards more sustainable practices in drug discovery and development. The continued exploration of green synthetic strategies will undoubtedly lead to further innovations in the synthesis of quinoxalines and other important heterocyclic scaffolds.[6][7]

References

Troubleshooting & Optimization

Technical Support Center: Improving Low Yield in Quinoxalin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of quinoxalin-2-amine and its derivatives, with a primary focus on resolving issues of low reaction yield.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my this compound synthesis consistently low?

Low yields in quinoxaline synthesis are a common issue that can stem from multiple factors. The most prevalent synthesis method involves the condensation of an ortho-phenylenediamine (or its derivative) with a 1,2-dicarbonyl compound or an equivalent synthon.[1][2] Key reasons for low yield include incomplete reactions, formation of stable side products, degradation of starting materials or products, and mechanical losses during work-up and purification.[3] Optimizing reaction parameters such as temperature, solvent, and catalyst is crucial for driving the reaction to completion.

Q2: What are the most common side products, and how can I minimize their formation?

During the synthesis of quinoxaline scaffolds, several side products can form, reducing the overall yield. These include:

  • Benzimidazoles: These can arise from the rearrangement of the quinoxaline skeleton, particularly under harsh acidic conditions or elevated temperatures. Using milder reaction conditions and catalysts can suppress this pathway.

  • Oxidation Products: o-Phenylenediamines are susceptible to oxidation, which can lead to colored impurities and polymeric materials. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this issue.

  • Incomplete Condensation Intermediates: If the reaction does not proceed to completion, mono-imine intermediates may be isolated. Extending the reaction time or increasing the temperature may be necessary.

Q3: How critical are starting material purity and stoichiometry?

The purity and ratio of your reactants are fundamental to achieving a high yield.

  • Purity: Impurities in the o-phenylenediamine or the carbonyl reactant can interfere with the reaction, poison catalysts, and lead to unwanted side products. It is advisable to use high-purity starting materials or purify them via recrystallization or distillation before use.

  • Stoichiometry: An incorrect stoichiometric ratio can result in one reactant being the limiting reagent, leading to an incomplete reaction. An optimized 1:1 or 1.1:1 ratio of the diamine to the dicarbonyl compound is often recommended to ensure the reaction proceeds efficiently.[4]

Q4: How do I select the optimal solvent and catalyst for my reaction?

Solvent and catalyst choice can dramatically influence reaction rate and yield.

  • Solvent: Solvents like ethanol, methanol, and toluene are commonly used.[5][6] Green solvents such as water or ethanol/water mixtures have also been shown to be effective, often facilitating easier product work-up.[7][8] The ideal solvent should fully dissolve the reactants but may allow the product to crystallize upon formation or cooling.

  • Catalyst: While some reactions proceed without a catalyst, many benefit from acidic or metal-based catalysts to accelerate the condensation and cyclization steps.[9] A wide range of catalysts have been reported, from simple organic acids like phenol to Lewis acids and reusable solid-supported catalysts.[2][6][8] Screening different catalysts can lead to significant yield improvements.

Q5: My reaction mixture is complex. What are the best strategies for purifying this compound derivatives?

Purification can be challenging but is critical for obtaining a high-purity final product.

  • Recrystallization: This is the most common and effective method for purifying solid quinoxaline products.[1] Ethanol is a frequently used solvent for this purpose.[10] The key is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room or cooler temperatures.

  • Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the standard alternative.[1][11] A typical eluent system might be a mixture of petroleum ether and ethyl acetate.[11]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems leading to low yields.

Problem 1: Low or No Product Formation

Potential Cause Troubleshooting Action & Solution
Poor Starting Material Quality Verify the purity of your o-phenylenediamine and carbonyl source using techniques like NMR or melting point analysis. If necessary, purify starting materials by recrystallization or distillation.
Suboptimal Reaction Conditions Screen different solvents (e.g., ethanol, toluene, acetonitrile, water) and temperatures (e.g., room temperature, 50 °C, reflux). A reaction that fails at room temperature may proceed efficiently with heating.[5][6]
Incorrect Stoichiometry Ensure an accurate molar ratio of reactants. Prepare fresh solutions and carefully measure quantities. A slight excess of one reactant may be beneficial in some cases.[4]
Inactive or Inappropriate Catalyst If using a catalyst, ensure it is active. Try a fresh batch or a different type of catalyst (e.g., switch from a Lewis acid to a Brønsted acid). Some modern protocols utilize organocatalysts or even catalyst-free conditions.[5][7]

Problem 2: Significant Side Product Formation

Potential Cause Troubleshooting Action & Solution
Oxidation of o-Phenylenediamine Degas the solvent and run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent the formation of oxidative impurities.
Benzimidazole Rearrangement This is often promoted by strong acids and high temperatures. Consider using a milder catalyst (e.g., camphorsulfonic acid, phenol) or lowering the reaction temperature.[5][8]
Polymerization/Tar Formation This can occur if the reaction is run for too long or at too high a temperature. Monitor the reaction by TLC and stop it once the starting material is consumed. Ensure efficient stirring to avoid localized overheating.

Problem 3: Difficulty in Product Isolation and Purification

| Potential Cause | Troubleshooting Action & Solution | | Product is Highly Soluble in the Reaction Solvent | After the reaction is complete, try removing the solvent under reduced pressure and then attempt recrystallization from a different solvent system. Alternatively, precipitation by adding a non-solvent (e.g., cold water or hexane) can be effective.[5] | | Product Co-crystallizes with Impurities | Attempt recrystallization from a different solvent. If that fails, column chromatography is the recommended next step.[1] | | Product is an Oil or Low-Melting Solid | If recrystallization is not possible, use silica gel column chromatography for purification.[11] |

Quantitative Data Summary

The choice of catalyst and reaction conditions significantly impacts the yield of quinoxaline synthesis. The following table summarizes yields achieved under various catalytic systems for the general condensation of o-phenylenediamines and 1,2-dicarbonyl compounds.

Table 1: Comparison of Catalytic Systems for Quinoxaline Synthesis

CatalystSolventTemperatureTypical Yield (%)Reference(s)
Camphorsulfonic Acid (20 mol%)EthanolRoom Temp.90-96%[5]
Phenol (20 mol%)Ethanol/WaterRoom Temp.85-98%[8]
Ammonium Bifluoride (NH₄HF₂)Aqueous EthanolNot specified90-98%[7][12]
Alumina-Supported CuH₂PMo₁₁VO₄₀TolueneRoom Temp.~92%[6]
Zinc Triflate (Zn(OTf)₂)AcetonitrileRoom Temp.85-91%[13]
Hexafluoroisopropanol (HFIP)Solvent-freeRoom Temp.~95%[13][14]
None (Ultrasound-mediated)WaterNot specified87-99%[12]
Key Experimental Protocols

Protocol 1: Synthesis of a 3-Methylquinoxalin-2(1H)-one Precursor

This protocol describes a common method for synthesizing a quinoxalin-2(1H)-one, a direct precursor that can be subsequently converted to a this compound. The reaction involves the condensation of o-phenylenediamine with pyruvic acid (an α-keto acid).

Materials:

  • o-Phenylenediamine (1.0 equiv)

  • Pyruvic acid (1.1 equiv)

  • Ethanol or Acetic Acid

Procedure:

  • Dissolve o-phenylenediamine (1.0 equiv) in ethanol in a round-bottom flask.

  • Slowly add pyruvic acid (1.1 equiv) to the solution while stirring.

  • Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically after several hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the collected solid with cold ethanol or water to remove residual acid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 3-methylquinoxalin-2(1H)-one.

Protocol 2: Synthesis of this compound from 2-Chloroquinoxaline

This protocol outlines the nucleophilic aromatic substitution of a 2-chloroquinoxaline with an amine source, a common final step to install the amine functionality.

Materials:

  • 2-Chloroquinoxaline (1.0 equiv)

  • Ammonia source (e.g., aqueous ammonia, ammonia in methanol, or an amine)

  • Solvent (e.g., Ethanol, DMF, or NMP)

Procedure:

  • In a sealed tube or pressure vessel, combine 2-chloroquinoxaline (1.0 equiv) and the chosen solvent.

  • Add an excess of the ammonia source (e.g., a 7N solution of ammonia in methanol).

  • Seal the vessel and heat the mixture (e.g., to 80-120 °C) with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, carefully vent the vessel.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization from a suitable solvent or by silica gel column chromatography to yield the final this compound.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield Synthesis

G start Start: Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_stoich Verify Stoichiometry & Concentrations check_purity->check_stoich Purity OK? optimize_cond Optimize Conditions: Temp, Solvent, Catalyst check_stoich->optimize_cond Ratio OK? analyze_side Analyze Side Products (TLC, LC-MS, NMR) optimize_cond->analyze_side Yield still low success Improved Yield optimize_cond->success Yield improves adjust_protocol Adjust Protocol: Inert Atmosphere, Milder Catalyst analyze_side->adjust_protocol Side products identified optimize_workup Optimize Workup & Purification Strategy analyze_side->optimize_workup Complex mixture adjust_protocol->success optimize_workup->success

A logical workflow for troubleshooting low yields in this compound synthesis.

Diagram 2: General Reaction Pathway to Quinoxalin-2(1H)-one Precursor

G sub1 o-Phenylenediamine plus + sub1->plus sub2 α-Keto Acid (e.g., Pyruvic Acid) sub2->plus int1 Imine/ Enamine Intermediate step2 Intramolecular Cyclization int1->step2 int2 Cyclized Intermediate (Dihydroquinoxalinone) step3 Dehydration (-H₂O) int2->step3 prod Quinoxalin-2(1H)-one step4 Further Functionalization prod->step4 final_prod This compound step1 Condensation (-H₂O) plus->step1 step1->int1 step2->int2 step3->prod step4->final_prod

Formation of a quinoxalin-2(1H)-one precursor from an o-phenylenediamine and an α-keto acid.

References

Side product formation in quinoxaline synthesis and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during the synthesis of quinoxaline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in quinoxaline synthesis?

A1: The synthesis of quinoxalines, typically through the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds, can lead to several common side products. These include:

  • Benzimidazoles: Formation of these is often a result of rearrangement of the quinoxaline skeleton, particularly under harsh acidic conditions or at elevated temperatures.[1]

  • Quinoxaline Dimers: Self-condensation of the quinoxaline product can occur, especially in the presence of strong acids.[1]

  • Over-oxidation Products: The o-phenylenediamine starting material is susceptible to oxidation, which can introduce colored impurities into the reaction mixture.[1]

  • Incomplete Condensation Products: If the reaction does not proceed to completion, intermediates such as mono-imines may be isolated.[1]

  • Isomeric Mixtures: When using substituted benzofuroxans in the Beirut reaction for synthesizing quinoxaline-1,4-dioxides, mixtures of 6- and 7-substituted isomers can be formed.[1]

  • Quinoxaline N-oxides: Over-oxidation of the quinoxaline ring can lead to the formation of N-oxides, especially under harsh reaction conditions or in the presence of an oxidizing agent.

Q2: How can the formation of benzimidazole side products be minimized?

A2: To reduce the formation of benzimidazoles, it is crucial to control the reaction conditions carefully. Key strategies include:

  • Avoiding High Temperatures and Prolonged Reaction Times: These conditions, especially with strong acid catalysts, can promote the rearrangement to benzimidazoles.[1]

  • Using Milder Catalysts: Employing milder catalysts or exploring catalyst-free "green" synthetic methods can significantly decrease the likelihood of this side reaction.[1]

  • Purity of Starting Materials: Ensure the 1,2-dicarbonyl compound is free from aldehyde or carboxylic acid impurities, which can react with the o-phenylenediamine to form benzimidazoles.

Q3: What leads to the formation of colored impurities, and how can they be prevented?

A3: Colored impurities in quinoxaline synthesis are often due to the oxidation of the o-phenylenediamine starting material.[1] To mitigate this, consider the following:

  • Use Freshly Purified Starting Materials: Ensure the purity of the o-phenylenediamine before use.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, will help to exclude oxygen and prevent oxidation.

  • Optimized Reaction Conditions: Select reaction conditions that are not overly oxidative.

Q4: My reaction yield is consistently low. What are the potential causes and solutions?

A4: Low yields in quinoxaline synthesis can be attributed to several factors:

  • Incomplete Reaction: Monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider adjusting the temperature, changing the solvent, or using a more effective catalyst.

  • Side Product Formation: Significant formation of side products will inherently lower the yield of the desired quinoxaline. Refer to the troubleshooting guide below for mitigation strategies.[1]

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction.

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time all play a critical role in the reaction's success.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Presence of a byproduct with a similar mass to the starting diamine. Formation of benzimidazole derivatives through rearrangement.- Reduce reaction temperature and time.- Use a milder catalyst (e.g., cerium(IV) ammonium nitrate, iodine) or a catalyst-free method.- Consider a "green" solvent system like water or ethanol.[1]
Isolation of a high molecular weight, colored solid. Dimerization of the quinoxaline product.- Avoid strong acidic conditions.- If an acid catalyst is necessary, use a weaker acid or a solid-supported acid catalyst that can be easily removed.[1]
Reaction mixture turns dark brown or black. Oxidation of the o-phenylenediamine starting material.- Use purified o-phenylenediamine.- Perform the reaction under an inert atmosphere (N₂ or Ar).- Add a small amount of a reducing agent like sodium dithionite during the purification of the starting material.[1]
Multiple spots on TLC, even after extended reaction time. Incomplete reaction and/or formation of multiple side products.- Confirm the identity of the spots by LC-MS.- Optimize reaction conditions (catalyst, solvent, temperature) to favor the formation of the desired product.
Formation of an isomeric mixture (Beirut Reaction). Use of a substituted benzofuroxan.- If separation of the isomers is difficult, consider a different synthetic route that provides better regioselectivity.[1]
Product appears to be the dihydroquinoxaline intermediate. Incomplete oxidation of the dihydroquinoxaline intermediate.- Introduce a mild oxidant, such as stirring the reaction mixture open to the air.- Choose a catalyst that can also facilitate the final oxidation step.

Quantitative Data on Quinoxaline Synthesis

The choice of catalyst and reaction conditions can significantly impact the yield of the desired quinoxaline product. The following tables provide a comparison of different synthetic methodologies.

Table 1: Comparison of Catalysts for the Synthesis of 2,3-Diphenylquinoxaline

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
AlCuMoVPToluene2512092[2]
AlFeMoVPToluene2512080[2]
CrCl₂·6H₂OEthanolRoom Temp.1096[3]
PbBr₂EthanolRoom Temp.1594[3]
CuSO₄·5H₂OEthanolRoom Temp.1892[3]
NoneToluene251200[2]

Table 2: Effect of Catalyst Amount on Quinoxaline Yield

Catalyst (AlCuMoVP) Amount (mg)Yield (%)
10<85
5085
10092
15092
Reaction conditions: o-phenylenediamine (1 mmol), benzyl (1 mmol), toluene (7 mL), 120 min, 25°C.[2]

Table 3: Effect of Reaction Time on Quinoxaline Yield

Time (min)Yield (%)
3082
6088
12092
15092
Reaction conditions: o-phenylenediamine (1 mmol), benzyl (1 mmol), AlCuMoVP (100 mg), toluene (7 mL), 25°C.[2]

Experimental Protocols

Protocol 1: General Procedure for Quinoxaline Synthesis using a Heterogeneous Catalyst

This protocol describes a general method for the synthesis of 2,3-diphenylquinoxaline using a recyclable alumina-supported heteropolyoxometalate catalyst.[4]

  • Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1 mmol) and benzil (1 mmol) in toluene (8 mL).

  • Catalyst Addition: Add the alumina-supported catalyst (e.g., AlCuMoVP, 100 mg) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Catalyst Removal: Upon completion, filter the reaction mixture to remove the insoluble catalyst.

  • Work-up: Dry the filtrate over anhydrous Na₂SO₄.

  • Isolation: Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the product by recrystallization from ethanol to yield white needles of 2,3-diphenylquinoxaline.

Protocol 2: General Procedure for Recrystallization of Quinoxaline Derivatives

Recrystallization is a common and effective method for purifying solid quinoxaline derivatives.[5]

  • Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable one where the compound is soluble at high temperatures but sparingly soluble at room temperature. Common solvents include ethanol and methanol/water mixtures.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Gently heat and swirl the mixture for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals thoroughly.

Protocol 3: General Procedure for Flash Column Chromatography of a Quinoxaline Derivative

Flash column chromatography is a versatile technique for separating quinoxaline derivatives from impurities.[5][6]

  • TLC Analysis: Develop a solvent system (e.g., a mixture of petroleum ether and ethyl acetate) that provides good separation of the target compound from impurities on a TLC plate. Aim for an Rf value of 0.2-0.4 for the desired product.[5]

  • Column Packing: Pack a chromatography column with silica gel (e.g., 230-400 mesh) as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the packed column. Alternatively, the crude product can be pre-adsorbed onto a small amount of silica gel and loaded as a solid.

  • Elution: Begin eluting with the chosen mobile phase, collecting fractions.

  • Monitoring: Monitor the separation by analyzing the collected fractions using TLC.

  • Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified quinoxaline derivative.

Visualizations

Side_Product_Formation o_phenylenediamine o-Phenylenediamine quinoxaline Desired Quinoxaline o_phenylenediamine->quinoxaline benzimidazole Benzimidazole o_phenylenediamine->benzimidazole Rearrangement (Acid, Heat) oxidation_products Oxidation Products o_phenylenediamine->oxidation_products Oxidation dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->quinoxaline dimer Quinoxaline Dimer quinoxaline->dimer Self-condensation (Strong Acid)

Caption: Common side product formation pathways in quinoxaline synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_purity Check Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) check_purity->optimize_conditions side_product_analysis Analyze Side Products (TLC, LC-MS) optimize_conditions->side_product_analysis inert_atmosphere Use Inert Atmosphere purification Purification (Recrystallization, Chromatography) inert_atmosphere->purification pure_product Pure Quinoxaline purification->pure_product benzimidazole Benzimidazole? side_product_analysis->benzimidazole dimer Dimer? benzimidazole->dimer No milder_conditions Use Milder Acid/Temp benzimidazole->milder_conditions Yes oxidation Oxidation? dimer->oxidation No avoid_strong_acid Avoid Strong Acid dimer->avoid_strong_acid Yes oxidation->inert_atmosphere Yes oxidation->purification No milder_conditions->purification avoid_strong_acid->purification

Caption: A troubleshooting workflow for quinoxaline synthesis.

Purification_Workflow crude_product Crude Quinoxaline Product tlc_analysis TLC Analysis crude_product->tlc_analysis is_solid Is the product solid? tlc_analysis->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No pure_solid Pure Crystalline Product recrystallization->pure_solid pure_oil Pure Product (Oil/Amorphous) column_chromatography->pure_oil

Caption: A general workflow for the purification of quinoxaline derivatives.

References

Technical Support Center: Optimization of Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Quinoxaline Synthesis. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of quinoxalines.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing quinoxalines?

The most prevalent and versatile method for synthesizing quinoxalines is the condensation reaction between an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) and a 1,2-dicarbonyl compound. This reaction allows for the creation of a wide array of substituted quinoxalines by selecting appropriately substituted starting materials.

Q2: My quinoxaline synthesis is resulting in a low yield. What are the common causes?

Low yields in quinoxaline synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress using Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Suboptimal Reaction Conditions: Parameters such as temperature, reaction time, and solvent play a significant role. It is advisable to screen different solvents and temperatures to find the most effective conditions.

  • Inefficient Catalyst: The choice and amount of catalyst can dramatically impact the reaction outcome. Experimenting with different catalysts, ranging from simple acids to various metal catalysts, may be necessary.

  • Side Product Formation: The formation of byproducts can consume starting materials and reduce the yield of the desired quinoxaline.

  • Loss during Workup and Purification: Product may be lost during extraction, washing, and purification steps. Ensure the pH of the aqueous layer is appropriate during extraction to prevent the product from remaining in the aqueous phase.

Q3: I am observing significant side product formation. What are the likely impurities?

Common side products in quinoxaline synthesis include:

  • Benzimidazoles: These can form, particularly when an aldehyde impurity is present in the 1,2-dicarbonyl starting material.

  • Quinoxaline Dimers: Self-condensation of the quinoxaline product can occur, especially in the presence of strong acids.

  • Over-oxidation Products: The o-phenylenediamine starting material is susceptible to oxidation, which can lead to colored impurities.

  • Dihydroquinoxaline Intermediate: If the final oxidation step is incomplete, a stable dihydroquinoxaline intermediate may be isolated.

Q4: How can I minimize the formation of benzimidazole as a side product?

To minimize benzimidazole formation, consider the following:

  • Purify the 1,2-dicarbonyl starting material: Ensure your 1,2-dicarbonyl compound is free from aldehyde impurities by recrystallization or distillation.

  • Use an α-diketone: If possible, using a 1,2-diketone instead of an α-ketoaldehyde can prevent the side reaction.

  • Control Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, especially with strong acid catalysts.

Q5: My crude product is difficult to purify. What are some common purification challenges and their solutions?

Purification of quinoxalines can present several challenges:

  • Product Instability on Silica Gel: Some quinoxaline derivatives can be sensitive to the acidic nature of standard silica gel.[1] To mitigate this, you can deactivate the silica gel by flushing the column with a solvent system containing a small amount of triethylamine (1-3%).[1] Alternatively, using a different stationary phase like alumina or reverse-phase C18 silica can be beneficial.[1]

  • Co-elution with Impurities: If the product co-elutes with an impurity, experiment with different solvent systems on TLC to achieve better separation before attempting column chromatography.

  • Poor Solubility: Quinoxaline derivatives often have poor solubility in common organic solvents, making purification by column chromatography challenging. Recrystallization is often a more effective method for these compounds.

Troubleshooting Guides

Low Yield of Quinoxaline
Possible Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction by TLC to determine the optimal reaction time. Consider increasing the reaction temperature or time.
Suboptimal Reaction Conditions Screen different solvents (e.g., ethanol, water, or solvent-free conditions have shown high efficiency). Optimize the reaction temperature.
Inefficient Catalyst Experiment with different catalysts and catalyst loadings. A variety of catalysts, from acids to metal complexes, have been reported to give high yields.
Significant Byproduct Formation Identify the major byproduct and implement targeted troubleshooting steps as outlined in the FAQs.
Product Purification Issues
Problem Possible Cause Solution
Streaking or Baseline Spots on TLC The compound may be too polar for the chosen eluent, or it could be acidic/basic and interacting strongly with the silica gel.Increase the polarity of the eluent. For acidic or basic compounds, add a small amount of acetic acid or triethylamine, respectively, to the eluent.
Product Decomposition on Silica Gel Column The quinoxaline derivative is sensitive to the acidic nature of silica gel.[1]Deactivate the silica gel with triethylamine (1-3%) before packing the column.[1] Alternatively, use a different stationary phase like neutral alumina.[1]
Product Co-elutes with an Impurity The chosen solvent system lacks the necessary selectivity.Perform a thorough screen of different solvent systems using TLC to find an eluent that provides better separation.
Product Precipitation on the Column Low solubility of the compound in the chromatography solvents.Ensure the crude product is fully dissolved before loading. If solubility is an issue, perform a "dry loading" by pre-adsorbing the compound onto a small amount of silica gel.[1]

Data Presentation

Optimization of Reaction Conditions for 2,3-diphenylquinoxaline Synthesis
Catalyst (mol%) Solvent Temperature Time Yield (%) Reference
NoneToluene25°C2 h0[2]
AlCuMoVP (100 mg)Toluene25°C120 min92[2]
CSA (20 mol%)EthanolRoom Temp.2 h98[3]
Phenol (20 mol%)EtOH/H₂ORoom Temp.10 min98
CAN (5 mol%)AcetonitrileRoom Temp.20 minup to 98
TiO₂-Pr-SO₃H (1 mol)EthanolRoom Temp.10 min95
HFIP (5 mol)Solvent-freeRoom Temp.1 h95
Bentonite K-10 (3 g)EthanolRoom Temp.20 min95

Data is for the reaction of o-phenylenediamine (1 mmol) and benzil (1 mmol).

Effect of Catalyst Loading on Yield
Catalyst Catalyst Amount Solvent Time Yield (%) Reference
AlCuMoVP50 mgToluene120 min85[2]
AlCuMoVP100 mgToluene120 min92[2]
AlCuMoVP150 mgToluene120 min93[2]
CSA5 mol%Ethanol8 h50[3]
CSA20 mol%Ethanol2 h98[3]

Reaction conditions: o-phenylenediamine (1 mmol), benzil (1 mmol), at 25°C.

Experimental Protocols

General Procedure for the Synthesis of 2,3-Diphenylquinoxaline

Materials:

  • o-phenylenediamine (1 mmol, 0.108 g)

  • Benzil (1 mmol, 0.210 g)

  • Ethanol (5 mL)

  • Camphorsulfonic acid (CSA) (20 mol%, 0.046 g)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and benzil (1 mmol) in ethanol (5 mL).

  • Add camphorsulfonic acid (20 mol%) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion of the reaction (typically 2 hours), add cold water (5 mL) to the reaction mixture and continue stirring until a solid precipitate forms.

  • Filter the solid product, wash with water, and then dry.

  • The pure product can be obtained by recrystallization from ethanol.[3]

General Protocol for Purification by Silica Gel Column Chromatography

1. TLC Analysis:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate using various eluent systems (e.g., mixtures of hexane and ethyl acetate) to find a system that gives good separation of the desired product from impurities, aiming for an Rf value of 0.2-0.4 for the product.[4]

2. Column Preparation:

  • Prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar eluent (e.g., hexane).

  • Pour the slurry into a glass column and allow the silica to settle into a packed bed, ensuring there are no air bubbles.[5]

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the silica gel bed.[5]

  • Dry Loading: If the product has low solubility, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[5]

4. Elution and Fraction Collection:

  • Begin eluting the column with the chosen solvent system.

  • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.

  • Collect fractions and monitor their composition by TLC.[4]

5. Isolation:

  • Combine the pure fractions containing the desired product.

  • Remove the solvent under reduced pressure to obtain the purified quinoxaline.[4]

Mandatory Visualization

Troubleshooting_Workflow start Start Quinoxaline Synthesis check_yield Low Yield? start->check_yield analyze_impurities Analyze Crude Product for Impurities check_yield->analyze_impurities Yes success High Yield, Pure Product check_yield->success No benzimidazole Benzimidazole Detected? analyze_impurities->benzimidazole dihydroquinoxaline Dihydroquinoxaline Detected? benzimidazole->dihydroquinoxaline No purify_dicarbonyl Purify 1,2-dicarbonyl starting material benzimidazole->purify_dicarbonyl Yes other_impurity Other Impurity? dihydroquinoxaline->other_impurity No mild_oxidant Introduce Mild Oxidant (e.g., air) dihydroquinoxaline->mild_oxidant Yes optimize_conditions Optimize Reaction Conditions: - Temperature - Time - Catalyst - Solvent other_impurity->optimize_conditions No, or issue persists optimize_purification Optimize Purification: - Recrystallization - Column Chromatography (adjust solvent/stationary phase) other_impurity->optimize_purification Yes optimize_conditions->start purify_dicarbonyl->start mild_oxidant->start optimize_purification->start

Caption: A logical workflow for troubleshooting low yields in quinoxaline synthesis.

Benzimidazole_Formation cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_product Side Product o-phenylenediamine o-Phenylenediamine intermediate Schiff Base Intermediate o-phenylenediamine->intermediate aldehyde_impurity Aldehyde Impurity (in 1,2-dicarbonyl) aldehyde_impurity->intermediate cyclization Intramolecular Cyclization intermediate->cyclization oxidation Oxidation cyclization->oxidation benzimidazole Benzimidazole oxidation->benzimidazole

Caption: The reaction pathway for the formation of benzimidazole side products.

References

Technical Support Center: Purification of Crude Quinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude quinoxalin-2-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities largely depend on the synthetic route used. Typically, these can include unreacted starting materials such as o-phenylenediamine derivatives and 1,2-dicarbonyl compounds. Side products from incomplete reactions or side reactions may also be present.[1][2] If the synthesis involves a chlorination step from a 2-hydroxyquinoxaline precursor, the corresponding hydroxyquinoxaline can be a major impurity.[3]

Q2: What are the recommended primary purification methods for crude this compound?

A2: The two most effective and widely used purification techniques for this compound and its derivatives are recrystallization and column chromatography.[1][2][3] Recrystallization is particularly effective for removing minor impurities if a suitable solvent system is identified.[1] Column chromatography using silica gel is a standard method for separating the desired product from starting materials and side products.[1][4]

Q3: How can I effectively monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is an essential technique for monitoring the progress of your purification.[5] Quinoxaline derivatives are typically UV-active due to their aromatic structure, which allows for easy visualization on a TLC plate under a UV lamp (254 nm).[3] This allows for rapid assessment of fraction purity during column chromatography or to check the effectiveness of a recrystallization step.

Q4: My this compound seems to be unstable on the silica gel column. What can I do?

A4: Some quinoxaline derivatives can be sensitive to the acidic nature of standard silica gel, which can lead to degradation or streaking on the column.[5] To mitigate this, you can deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a base, such as triethylamine (typically 1-2%).[5] Alternatively, using a different stationary phase like basic alumina could be a viable option.[6]

Troubleshooting Guide

Problem Possible Cause Solution
Low recovery after purification The compound may have some solubility in the cold recrystallization solvent.Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Use a minimal amount of ice-cold solvent to wash the crystals.[3]
Product loss during extraction and workup.Ensure the pH of the aqueous layer is optimized for your compound's pKa to prevent it from remaining in the aqueous phase. Perform multiple extractions with a suitable organic solvent.[5]
Product co-elutes with an impurity during column chromatography The solvent system lacks the necessary selectivity.Experiment with different solvent systems on TLC to achieve better separation before scaling up to a column. Consider using a gradient elution to improve resolution.[5]
Streaking or tailing on the TLC plate The compound may be too polar for the chosen eluent or interacting strongly with the stationary phase.Add a small amount of a more polar solvent (e.g., methanol) or a modifier like triethylamine to the eluent system.
The compound will not crystallize from the solution The solution may not be sufficiently saturated, or there may be impurities inhibiting crystallization.Try to concentrate the solution further. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. If impurities are suspected, an initial purification by column chromatography may be necessary before recrystallization.[3]

Purification Method Comparison

The choice of purification method will depend on the scale of the reaction and the nature of the impurities. Below is a summary of common methods with typical parameters.

Purification Method Stationary/Mobile Phase or Solvent Typical Yield Purity Notes
Recrystallization Ethanol, Methanol, or mixtures with water.[2][7][8]60-95%>98%Excellent for removing small amounts of impurities from solid products. Solvent choice is critical.[2]
Column Chromatography Stationary Phase: Silica GelMobile Phase: Ethyl Acetate/Hexane gradients (e.g., 1:3).[9]40-85%>99%Highly effective for separating complex mixtures and isomers.[1][2] Can be time-consuming and use large volumes of solvent.

Detailed Experimental Protocol: Purification by Column Chromatography

This protocol outlines a standard procedure for the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Solvents: Hexane, Ethyl Acetate (analytical grade)

  • Triethylamine (optional)

  • Glass column with stopcock

  • Cotton or glass wool

  • Sand (optional)

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a TLC plate and develop it in a chamber with a pre-determined solvent system (e.g., 30% ethyl acetate in hexane).

    • Visualize the plate under a UV lamp to identify the product spot and any impurities. Optimize the solvent system to achieve good separation (Rf of the product should be around 0.2-0.4).

  • Column Packing:

    • Secure the glass column vertically. Place a small plug of cotton or glass wool at the bottom. A small layer of sand can be added on top of the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add more eluent as needed, ensuring the silica bed does not run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of the appropriate solvent.

    • Alternatively, for less soluble compounds, pre-adsorb the crude product onto a small amount of silica gel by dissolving the compound, adding silica, and evaporating the solvent.

    • Carefully add the sample to the top of the packed column.[3]

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.[3] If using a gradient, start with a low polarity and gradually increase it.

    • Collect fractions in separate tubes and monitor their composition by TLC.[3]

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure product as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Purification Workflow Diagram

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Recrystallization Adsorb Adsorb on Silica Gel Crude->Adsorb Chromatography Cool Slow Cooling & Crystallization Dissolve->Cool Filter Filter and Wash with Cold Solvent Cool->Filter Pure_Recryst Pure this compound Filter->Pure_Recryst Column Column Chromatography (Silica Gel) Adsorb->Column Elute Elute with Solvent Gradient (e.g., Hexane/EtOAc) Column->Elute Pure_Column Pure this compound Elute->Pure_Column

Caption: General purification workflow for crude this compound.

Troubleshooting Logic Diagram

Troubleshooting_Purification Start Crude Product TLC Analyze by TLC Start->TLC SingleSpot Single Spot? TLC->SingleSpot Recrystallize Recrystallization SingleSpot->Recrystallize Yes MultipleSpots Multiple Spots SingleSpot->MultipleSpots No Pure Pure Product Recrystallize->Pure ColumnChrom Column Chromatography MultipleSpots->ColumnChrom CheckPurity Check Purity by TLC ColumnChrom->CheckPurity CheckPurity->Pure Pure Impure Still Impure CheckPurity->Impure Not Pure ChangeMethod Change Solvent System or Stationary Phase Impure->ChangeMethod ChangeMethod->ColumnChrom

References

Technical Support Center: Recrystallization of Quinoxalin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of quinoxalin-2-amine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective solvent for recrystallizing this compound derivatives?

A1: Ethanol is the most frequently cited solvent for the recrystallization of quinoxaline derivatives.[1][2][3][4] Other successful solvent systems include ethanol/water mixtures, and for certain derivatives, dichloromethane, acetonitrile, or DMF/water have been used.[1][5] The ideal solvent or solvent system is one in which the this compound derivative has high solubility at elevated temperatures and low solubility at room or lower temperatures.[6][7] A preliminary solvent screen with small amounts of your compound is always recommended to determine the optimal choice.

Q2: My this compound derivative is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. This can be due to a highly impure sample, a solvent with a boiling point higher than the compound's melting point, or cooling the solution too rapidly.[8]

To address this, you can:

  • Add a small amount of additional hot solvent to the solution.

  • Ensure a slow cooling process. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.

  • Try a different solvent with a lower boiling point.[8]

  • If the impurity level is high, consider a preliminary purification step like column chromatography.[8]

Q3: The recovery yield of my recrystallized product is very low. How can I improve it?

A3: Low recovery can stem from several factors. To improve your yield:

  • Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will keep more of your compound dissolved at low temperatures.[8]

  • Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal precipitation.[6]

  • Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[9]

  • To recover more product, the filtrate can be concentrated by boiling off some solvent and cooling to obtain a second crop of crystals.[6]

Q4: My final product is still colored, even after recrystallization. How can I remove colored impurities?

A4: Colored impurities can sometimes be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step.[8] Use charcoal sparingly, as it can also adsorb your desired product, potentially reducing the yield.[8] This method is not suitable if the this compound derivative itself is a colored compound.

Q5: Can I use a solvent mixture for the recrystallization of my this compound derivative?

A5: Yes, a two-solvent system is often effective, especially when no single solvent provides the ideal solubility profile.[8] This involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes slightly cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate before slow cooling.[8] A methanol/water system can be a good starting point for some quinoxaline derivatives.[8]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low Yield of Recovered Crystals 1. Too much solvent was used. 2. The compound is too soluble in the chosen solvent, even at low temperatures. 3. Premature crystallization during hot filtration. 4. Incomplete transfer of crystals during filtration.1. Use the minimum amount of hot solvent required for dissolution.[8] 2. Select a different solvent or a solvent mixture where the compound has lower solubility when cold.[8] 3. Preheat the filtration apparatus (funnel and receiving flask).[8] 4. Rinse the flask with a small amount of the cold mother liquor to transfer all crystals.[8]
"Oiling Out" Instead of Crystallizing 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The crude product is highly impure. 3. The solution was cooled too quickly.1. Choose a solvent with a lower boiling point.[8] 2. Perform a preliminary purification (e.g., column chromatography) before recrystallization.[8] 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Presence of Colored Impurities in Final Product 1. Formation of colored by-products during synthesis. 2. Oxidation of the product or starting materials. 3. Impurities trapped within the crystal lattice.1. Treat the hot solution with a small amount of activated charcoal before filtration.[8] 2. Conduct synthesis and purification under an inert atmosphere if compounds are air-sensitive.[8] 3. Ensure slow cooling to promote the formation of a pure crystal lattice.[8]
No Crystals Form Upon Cooling 1. Too much solvent was used. 2. The solution is supersaturated.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. "Scratch" the inside of the flask with a glass rod at the surface of the solution to induce nucleation. 3. Add a "seed" crystal of the pure compound.

Qualitative Solubility of Quinoxaline Derivatives

Solvent Class Specific Solvents Predicted Solubility/Use
Protic Solvents Ethanol, MethanolOften soluble, especially with heating. Commonly used for recrystallization.[10]
Aprotic Polar Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Generally good solubility. Often used as reaction solvents.[10]
Halogenated Solvents Dichloromethane (DCM), ChloroformExpected to be soluble. Used in extraction and purification.[10]
Ethers Tetrahydrofuran (THF), Diethyl etherModerate solubility is anticipated.[10]
Aromatic Hydrocarbons Toluene, BenzeneLikely to be soluble and used in synthesis.[10]
Non-polar Solvents Hexane, HeptaneLow solubility is expected. Often used as anti-solvents for crystallization.[10]
Aqueous WaterGenerally low solubility, though some derivatives are water-soluble.[11]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of a this compound Derivative (e.g., from Ethanol)
  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of ethanol to create a slurry. Heat the mixture on a hot plate with stirring. Add hot ethanol in small portions until the solid just dissolves completely.[2][5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If there are insoluble impurities or charcoal, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[7]

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[9]

  • Drying: Dry the purified crystals in a vacuum oven or a desiccator to a constant weight.

Protocol 2: Two-Solvent Recrystallization of a this compound Derivative (e.g., from DMF/Water)
  • Dissolution: In a fume hood, dissolve the crude this compound derivative in the minimum amount of hot DMF.[5]

  • Addition of "Poor" Solvent: While the solution is still hot, add water dropwise with swirling until the solution becomes faintly and persistently cloudy.[8]

  • Clarification: Add a few drops of hot DMF until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Isolation and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol, washing with a cold DMF/water mixture or just cold water.

Visualized Workflows

Recrystallization_Workflow cluster_start Start cluster_process Recrystallization Process cluster_end End start Crude this compound Derivative dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if insolubles present) dissolve->hot_filter cool Slow Cooling (Room Temp -> Ice Bath) hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end Troubleshooting_Recrystallization start Recrystallization Attempted issue Problem Encountered? start->issue no_crystals No Crystals Form issue->no_crystals Yes oiling_out Product Oils Out issue->oiling_out Yes low_yield Low Yield issue->low_yield Yes success Successful Purification issue->success No solution1 Concentrate Solution (Boil off solvent) OR Scratch/Seed no_crystals->solution1 solution2 Add More Solvent OR Cool Slowly OR Change Solvent oiling_out->solution2 solution3 Use Minimum Solvent OR Cool Thoroughly OR Minimal Cold Wash low_yield->solution3 solution1->start Retry solution2->start Retry solution3->start Retry

References

Navigating Quinoxalin-2-Amine Instability in Chromatography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with quinoxalin-2-amine and its derivatives, chromatographic purification can present significant challenges. The inherent basicity of the amine group and the aromatic nature of the quinoxaline core can lead to undesirable interactions with stationary phases, resulting in poor peak shape, signal loss, and potential compound degradation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the chromatographic analysis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I observing significant peak tailing with my this compound sample?

Peak tailing is a common issue when analyzing basic compounds like this compound on silica-based columns.[1][2][3] This phenomenon is primarily caused by strong interactions between the basic amine groups of the analyte and acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[2][3] These secondary interactions lead to a portion of the analyte being retained more strongly, resulting in a "tailing" effect on the chromatogram.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective way to reduce peak tailing is to control the ionization state of both the analyte and the silanol groups.[4][5][6][7][8]

    • Low pH (pH 2-4): At a low pH, the silanol groups are protonated (Si-OH) and less likely to interact with the protonated amine (R-NH3+). This is a common starting point for method development with basic compounds.[3][9]

    • High pH (pH > 8): At a high pH, the this compound is in its neutral, free-base form, which can reduce interactions with the now deprotonated silanol groups (Si-O-). This approach requires a pH-stable column.[9][10]

  • Use of Mobile Phase Additives: Incorporating a small amount of a competing amine, such as triethylamine (TEA) or ammonia, into the mobile phase can help to saturate the active silanol sites on the stationary phase, thereby minimizing their interaction with this compound.[10][11][12]

  • Column Selection:

    • End-capped Columns: Utilize columns that have been "end-capped," a process that chemically derivatizes most of the free silanol groups.[3]

    • Amine-functionalized Silica: For normal-phase chromatography, an amine-functionalized silica column can provide a more inert surface and improve peak shape.[10][11]

    • Polymer-based Columns: These columns are stable over a wider pH range and can be a good alternative to silica-based columns for the analysis of basic compounds.[5]

Q2: My this compound peak is broad and has low intensity. What could be the cause?

Poor peak shape and reduced sensitivity can be indicative of several issues, including on-column degradation or strong irreversible adsorption.

Troubleshooting Steps:

  • Assess Compound Stability: Quinoxaline derivatives can be susceptible to degradation under certain conditions.[13][14][15]

    • pH Stability: Investigate the stability of this compound at the pH of your mobile phase. Acidic conditions, in particular, may lead to hydrolysis or other degradation pathways for some quinoxaline derivatives.[15] Consider performing a stability study of your compound in the mobile phase over time.

    • Tautomerization: Some quinoxaline derivatives can undergo tautomerization in solution, which could present as broadened or multiple peaks.[13]

  • Check for Column Contamination: Accumulation of strongly retained impurities on the column can lead to active sites that irreversibly adsorb your analyte. A thorough column wash or using a guard column can help mitigate this.[2][16]

  • Optimize Injection Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Injecting in a solvent that is too strong can cause peak distortion.[16]

Q3: I am seeing unexpected peaks in my chromatogram. Could this be due to this compound degradation?

The appearance of new peaks can indeed be a sign of on-column degradation.

Troubleshooting Steps:

  • Forced Degradation Study: To confirm if the unexpected peaks are degradation products, you can perform a forced degradation study by exposing a sample of this compound to acidic, basic, and oxidative conditions.[15] Analyzing these stressed samples can help in identifying the retention times of potential degradation products.

  • LC-MS Analysis: If available, use a mass spectrometer detector to identify the mass-to-charge ratio (m/z) of the unexpected peaks. This can provide valuable information about their identity and relationship to the parent compound.

  • Review Synthesis Byproducts: Consider the possibility that the unexpected peaks are impurities from the synthesis of this compound.

Quantitative Data Summary

The following table summarizes key parameters for optimizing the chromatography of this compound.

ParameterRecommended Range/ValueRationale
Mobile Phase pH (Reversed-Phase) 2.0 - 4.0Minimizes interaction with silanol groups by keeping them protonated.[3]
> 8.0 (with appropriate column)Analyte is in its neutral form, reducing ionic interactions.[10]
Buffer Concentration 10 - 50 mMMaintains a stable pH throughout the analysis.[2]
Mobile Phase Additive (e.g., TEA) 0.1% (v/v)Acts as a competing base to mask active silanol sites.[10]

Experimental Protocols

Protocol for Mobile Phase pH Adjustment

  • Determine pKa: If possible, determine the pKa of your this compound derivative.

  • Select Buffer: Choose a buffer system with a pKa within ±1 pH unit of your desired mobile phase pH.

  • Preparation: Prepare the aqueous component of your mobile phase by dissolving the appropriate buffer salts.

  • pH Adjustment: Adjust the pH of the aqueous phase using a suitable acid (e.g., phosphoric acid, formic acid) or base (e.g., sodium hydroxide, ammonia) to the desired value.

  • Filtration: Filter the final mobile phase through a 0.22 µm or 0.45 µm filter before use.

Protocol for Using Mobile Phase Additives

  • Select Additive: Triethylamine (TEA) is a common choice for basic analytes.

  • Preparation: Prepare your mobile phase as usual.

  • Addition: Add the competing amine to the final mobile phase at a concentration of approximately 0.1% (v/v).

  • Equilibration: Equilibrate the column with the modified mobile phase for a sufficient time before injecting the sample.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical workflows for troubleshooting common chromatographic issues with this compound.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_pH Is Mobile Phase pH Optimized? start->check_pH adjust_pH Adjust pH (Low or High) check_pH->adjust_pH No check_additive Is a Competing Amine Used? check_pH->check_additive Yes adjust_pH->check_additive add_additive Add Competing Amine (e.g., TEA) check_additive->add_additive No check_column Is the Column Appropriate? check_additive->check_column Yes add_additive->check_column change_column Use End-capped or Amine Column check_column->change_column No solution Improved Peak Shape check_column->solution Yes change_column->solution

Caption: Troubleshooting workflow for peak tailing.

Troubleshooting_Degradation start Unexpected Peaks or Low Signal Observed check_stability Is Compound Stable in Mobile Phase? start->check_stability forced_degradation Perform Forced Degradation Study check_stability->forced_degradation No check_impurities Are these Synthesis Impurities? check_stability->check_impurities Yes lcms_analysis Analyze by LC-MS forced_degradation->lcms_analysis lcms_analysis->check_impurities modify_method Modify Method (e.g., pH, Temp) check_impurities->modify_method No solution Problem Identified check_impurities->solution Yes modify_method->solution

Caption: Troubleshooting workflow for potential degradation.

References

How to remove impurities from o-phenylenediamine starting material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with o-phenylenediamine (OPD). Find detailed protocols and data to address common issues encountered during the purification of this starting material.

Frequently Asked Questions (FAQs)

Q1: My o-phenylenediamine starting material is discolored (yellow, brown, or black). What causes this and is it still usable?

A1: o-Phenylenediamine is highly susceptible to oxidation when exposed to air and light, leading to the formation of colored impurities.[1][2] The primary oxidation product is the colored and fluorescent compound 2,3-diaminophenazine.[1] While the presence of color indicates impurities, the material can often be purified for use. For applications requiring high purity, such as in pharmaceutical synthesis, purification is essential.[3]

Q2: What are the most common methods for purifying o-phenylenediamine?

A2: The most common and effective methods for purifying o-phenylenediamine are:

  • Recrystallization: This is a widely used technique that separates OPD from impurities based on differences in solubility.[1]

  • Vacuum Distillation: This method is suitable for separating OPD from non-volatile impurities.[4][5]

  • Conversion to Dihydrochloride Salt: The diamine can be converted to its dihydrochloride salt, which can be purified by recrystallization and then converted back to the free diamine.[4]

Q3: How can I prevent the oxidation of o-phenylenediamine during storage and handling?

A3: To prevent oxidation, o-phenylenediamine should be stored in a cool, dark place, under an inert atmosphere (e.g., nitrogen or argon).[1] Using amber-colored bottles can minimize light exposure.[1] When handling the material, it is advisable to work quickly and avoid prolonged exposure to air. The addition of a small amount of an antioxidant or reducing agent, such as sodium hydrosulfite, can also help prevent oxidation during workup and purification.[1]

Troubleshooting Guides

Issue 1: Product Discoloration After Purification
Possible Cause Troubleshooting Step
Incomplete removal of oxidized impurities.Re-purify the material using one of the methods outlined below. Consider using activated charcoal during recrystallization to adsorb colored impurities.[6]
Oxidation during the purification process.Ensure all solvents are degassed and the purification is carried out under an inert atmosphere. Adding a small amount of sodium hydrosulfite can help prevent oxidation.[1]
Impure solvents or reagents.Use high-purity, freshly distilled, or degassed solvents for the purification process.[1]
Issue 2: Poor Recovery or Failure to Crystallize During Recrystallization
Possible Cause Troubleshooting Step
The compound is too soluble in the chosen solvent.Select a different solvent or a mixed solvent system where the compound has lower solubility at cooler temperatures.[6]
Too much solvent was used.Concentrate the solution by evaporating some of the solvent and then allow it to cool again.[6]
The solution is cooling too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage larger crystal formation.[6]
Presence of impurities inhibiting crystallization.Try purifying the material by another method first, such as passing it through a small plug of silica gel, before attempting recrystallization.[6]

Quantitative Data Summary

The effectiveness of different purification methods can be compared based on the final purity and yield.

Purification Method Typical Purity Achieved Reported Yield Key Considerations
Recrystallization Melting Point: 99-101 °C[4]74-85%[4]Effective for removing colored oxidation products. The use of sodium hydrosulfite and charcoal is recommended.[1][4]
Vacuum Distillation High purity, but can lead to decomposition if the starting material is not relatively pure.[4]70-80%[5]The distilled product can darken quickly upon contact with air.[4] Requires an inert atmosphere.[4]
Conversion to Dihydrochloride Salt High purity salt is obtained.85-90% (for the salt)[4]Involves an extra step of converting the salt back to the free diamine.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for removing colored, oxidized impurities from crude o-phenylenediamine.

  • Dissolution: Dissolve the crude o-phenylenediamine in hot water (approximately 150-175 mL of water per 40-46 g of crude OPD).[4]

  • Decolorization: To the hot solution, add 1-2 g of sodium hydrosulfite to reduce colored impurities.[1] Subsequently, add a small amount of activated (decolorizing) charcoal.[1][4]

  • Hot Filtration: Filter the hot solution by suction filtration to remove the charcoal and other insoluble materials.

  • Crystallization: Cool the filtrate thoroughly in an ice-salt bath to induce crystallization.[4]

  • Isolation and Washing: Collect the colorless crystals by suction filtration and wash them with a small amount of ice-cold water (10-15 mL).[4]

  • Drying: Dry the purified crystals in a vacuum desiccator.[4]

Protocol 2: Purification by Vacuum Distillation

This protocol is effective for separating o-phenylenediamine from non-volatile impurities.

  • Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation. Ensure all joints are well-sealed.

  • Charge the Flask: Place the crude o-phenylenediamine into the distillation flask.

  • Inert Atmosphere: Purge the system with an inert gas, such as nitrogen or argon.

  • Distillation: Reduce the pressure using a vacuum pump. Heat the distillation flask. Collect the fraction that distills at the appropriate boiling point for the given pressure (e.g., 140-210 °C at 7.89 kPa).[5]

  • Collection: Collect the distilled, colorless liquid in a receiving flask that is protected from air. The product will solidify upon cooling.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_decolorization Decolorization cluster_filtration Filtration & Crystallization cluster_isolation Isolation & Drying A Crude OPD C Dissolve A->C B Hot Water B->C D Add Sodium Hydrosulfite C->D E Add Activated Charcoal D->E F Hot Suction Filtration E->F G Cool Filtrate (Ice Bath) F->G H Crystallization G->H I Suction Filtration H->I J Wash with Ice Water I->J K Vacuum Desiccator Drying J->K L Purified OPD K->L

Caption: Experimental workflow for the purification of o-phenylenediamine by recrystallization.

Distillation_Workflow A Crude OPD in Distillation Flask B Purge with Inert Gas A->B C Reduce Pressure (Vacuum) B->C D Heat Flask C->D E Collect Distillate D->E F Cool and Solidify E->F G Purified OPD F->G

Caption: Experimental workflow for the purification of o-phenylenediamine by vacuum distillation.

References

Technical Support Center: Optimizing Catalyst Selection for Quinoxaline Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of quinoxalines. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted advice to streamline your experimental workflow and optimize catalyst selection for efficient quinoxaline ring formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the quinoxaline core structure?

The most prevalent and classical method for synthesizing quinoxalines is the condensation reaction between an aryl-1,2-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound.[1][2][3] This method is widely favored due to its simplicity and the ready availability of the starting materials.[2]

Q2: What are the typical challenges encountered with the traditional condensation method for quinoxaline synthesis?

Traditional synthesis protocols often face several challenges, including:

  • Low yields: The reaction may not proceed to completion.[2]

  • Long reaction times: Many classical procedures require prolonged heating or refluxing.[2][4]

  • Harsh reaction conditions: The use of high temperatures and strong acid catalysts can lead to the degradation of sensitive starting materials or products.[2][4]

  • Formation of side products: Undesired side reactions can complicate the purification process.[2]

  • Use of toxic solvents: Many protocols employ hazardous organic solvents.[2]

Q3: How can I improve the yield and efficiency of my quinoxaline synthesis?

Modern approaches focus on the use of efficient catalysts to overcome the limitations of traditional methods. The choice of catalyst is crucial for improving both yield and reaction time.[2] Consider screening different types of catalysts, such as:

  • Heterogeneous Catalysts: These are often recyclable and allow for easier product purification.[5]

  • Lewis Acids: Catalysts like CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O have been used to increase efficiency.[6]

  • Solid Acid Catalysts: Materials like TiO₂-Pr-SO₃H can facilitate the reaction at room temperature.[7]

  • Nanocatalysts: These offer high surface area and reactivity, often leading to improved performance.[5][8]

Q4: How do I choose between a homogeneous and a heterogeneous catalyst?

The choice depends on your specific experimental needs.

  • Homogeneous catalysts are in the same phase as the reactants, which can lead to higher selectivity and milder reaction conditions. However, their separation from the final product can be challenging.[5]

  • Heterogeneous catalysts are in a different phase (typically solid catalysts in a liquid or gas phase), which simplifies their separation and allows for recycling. This makes them well-suited for more environmentally friendly and larger-scale processes.[5]

Q5: What are some "green" or environmentally friendly options for quinoxaline synthesis?

Significant research has focused on developing greener synthetic routes.[3][7] This includes:

  • The use of water or aqueous ethanol as a solvent.[9][10]

  • Employing recyclable catalysts to minimize waste.[7][10]

  • Performing reactions at room temperature to reduce energy consumption.[4][6][7]

  • Catalyst-free methods under specific conditions, such as using ultrasound irradiation or simply refluxing in water.[9]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Suggestion
Low or No Product Yield Inefficient catalystScreen a variety of catalysts, including Lewis acids, solid acids, or nanocatalysts.[6][7][8]
Suboptimal reaction temperatureOptimize the temperature by monitoring the reaction with Thin Layer Chromatography (TLC). Some modern catalysts work efficiently at room temperature.[4][5]
Poor substrate reactivitySteric hindrance or deactivating electronic groups on the starting materials can impede the reaction.[5] Consider using a more active catalyst or adjusting reaction conditions.
Long Reaction Times Inefficient catalysisSwitch to a more efficient catalytic system. Many modern catalysts can significantly reduce reaction times.[2][4]
Low reaction temperatureWhile some catalysts work at room temperature, others may require heating to achieve a reasonable reaction rate.
Formation of Multiple Products/Impurities Side reactions due to harsh conditionsEmploy milder reaction conditions. The use of highly efficient catalysts can allow for lower temperatures and shorter reaction times, minimizing side product formation.[2]
Acid-catalyzed side reactionsIf using a strong acid catalyst, consider minimizing the acidity or switching to a milder catalyst.[2]
Difficulty in Product Purification Catalyst residueIf using a homogeneous catalyst, its removal can be difficult.[5] Consider switching to a heterogeneous catalyst that can be easily filtered off.[5]
Presence of closely related impuritiesRecrystallization is a highly effective method for purifying solid quinoxaline products.[1] Column chromatography is another standard technique for separating complex mixtures.[1]

Data Presentation: Catalyst Performance in Quinoxaline Synthesis

The following table summarizes the performance of various catalytic systems for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, providing a comparative overview to aid in catalyst selection.

CatalystSolventTemperature (°C)TimeYield (%)Reference
AlCuMoVPToluene25120 min92[4]
CrCl₂·6H₂OEthanolRoom Temp.14 min90[6]
CuSO₄·5H₂OEthanolRoom Temp.--[6]
PbBr₂EthanolRoom Temp.--[6]
PyridineTHFRoom Temp.2 hExcellent[11]
Cerium(IV) Ammonium Nitrate (CAN)WaterRoom Temp.-Excellent[7][10]
Bentonite K-10EthanolRoom Temp.20 min95[3]
Ammonium Bifluoride (NH₄HF₂)Aqueous EthanolNot SpecifiedNot Specified90-98[9]
Ionic Liquid Functionalized CelluloseWaterNot SpecifiedNot Specified78-99[9]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in Quinoxaline Synthesis

This protocol provides a general framework for screening different catalysts for the synthesis of quinoxalines.

Materials:

  • o-phenylenediamine (1 mmol)

  • 1,2-dicarbonyl compound (e.g., benzil) (1 mmol)

  • Catalyst (specified loading, e.g., 10 mol% or a specific weight for heterogeneous catalysts)

  • Solvent (e.g., ethanol, toluene, or water)

Procedure:

  • To a mixture of the o-phenylenediamine and the 1,2-dicarbonyl compound in a suitable solvent, add the catalyst.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, if using a heterogeneous catalyst, separate it by filtration.

  • Work up the reaction mixture. This may involve adding water to precipitate the product or extracting with an organic solvent.

  • Isolate the crude product by filtration.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.[1]

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Phenol-Catalyzed Synthesis at Room Temperature

This protocol is based on a green chemistry approach, utilizing a mild and inexpensive catalyst with a short reaction time.[12]

Materials:

  • Aromatic 1,2-diamine (1 mmol)

  • 1,2-diacetylbenzene (1 mmol)

  • Ethanol (5 mL)

  • Phenol (20 mol%)

Procedure:

  • In a round-bottom flask, dissolve the aromatic 1,2-diamine and 1,2-diacetylbenzene in ethanol.

  • Add phenol to the solution.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress using TLC (n-hexane:ethyl acetate 20:1).

  • Upon completion of the reaction (typically within 10-30 minutes), add 20 mL of water to the reaction mixture.

  • Allow the mixture to stand at room temperature for 30 minutes to facilitate the crystallization of the product.

  • Collect the pure product crystals by filtration and wash with cold water.

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_conditions Reaction Conditions cluster_monitoring Monitoring cluster_workup Workup & Purification cluster_end Final Product start1 Aryl-1,2-diamine reaction Mix & Add Catalyst in Solvent start1->reaction start2 1,2-Dicarbonyl Compound start2->reaction conditions Stir at Specified Temperature reaction->conditions monitoring Monitor by TLC conditions->monitoring workup Catalyst Removal (if hetero.) & Product Isolation monitoring->workup Reaction Complete purification Recrystallization or Column Chromatography workup->purification end_product Pure Quinoxaline purification->end_product catalyst_selection_logic start Goal: Synthesize Quinoxaline q1 Need for easy catalyst removal and recycling? start->q1 hetero Choose Heterogeneous Catalyst (e.g., Solid Acid, Nanocatalyst) q1->hetero Yes homo Choose Homogeneous Catalyst (e.g., Lewis Acid, Organocatalyst) q1->homo No q2 Are starting materials sensitive to harsh conditions? hetero->q2 homo->q2 mild Select catalyst for mild conditions (e.g., room temp, neutral pH) q2->mild Yes robust Broader range of catalysts applicable q2->robust No screen Screen selected catalysts for optimal yield and time mild->screen robust->screen reaction_mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product diamine Aryl-1,2-diamine step2 2. Nucleophilic attack by one amino group diamine->step2 dicarbonyl 1,2-Dicarbonyl step1 1. Catalyst activates a carbonyl group dicarbonyl->step1 catalyst Catalyst (e.g., Acid) catalyst->step1 step1->step2 step3 3. Dehydration to form an imine intermediate step2->step3 step4 4. Intramolecular cyclization step3->step4 step5 5. Second dehydration step4->step5 product Quinoxaline Ring step5->product

References

Solvent effects on the rate of quinoxaline condensation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Solvent Effects on the Rate of Quinoxaline Condensation Reactions

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides answers to frequently asked questions (FAQs) and troubleshooting advice for issues encountered during quinoxaline condensation reactions, with a specific focus on the role of the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the solvent in a quinoxaline condensation reaction?

A1: The solvent in a quinoxaline condensation reaction serves multiple critical functions. It dissolves the reactants, primarily an o-phenylenediamine and a 1,2-dicarbonyl compound, enabling them to interact effectively.[1] The choice of solvent can significantly influence the reaction rate, yield, and even the reaction pathway.[1] For instance, solvents like 1,4-dioxane, ethanol, and DMF have demonstrated the ability to produce high yields in shorter reaction times, particularly under microwave conditions.[2]

Q2: How does solvent polarity impact the rate and yield of the reaction?

A2: Solvent polarity plays a crucial role in the kinetics of quinoxaline synthesis. Generally, polar solvents tend to accelerate the reaction. Protic solvents, such as alcohols (e.g., ethanol, methanol), are often effective as they can stabilize charged intermediates and transition states that form during the condensation mechanism.[3] In some studies, a direct relationship between higher solvent polarity and faster product formation has been observed.[4][5] However, the optimal solvent polarity can be reaction-specific, depending on the substrates and catalyst used.

Q3: Which solvents are most commonly and effectively used for quinoxaline synthesis?

A3: Ethanol is one of the most frequently used and effective solvents for quinoxaline synthesis.[6][7][8] It is considered a "green" solvent and often provides excellent yields.[8][9] Other commonly used solvents include water, acetonitrile, and dimethyl sulfoxide (DMSO).[9][10] The choice of solvent is often linked to the catalyst being employed; for example, some reactions catalyzed by specific ionic liquids have been optimized in water.[9]

Q4: I am observing a low yield in my reaction. Could the solvent be the cause?

A4: Yes, an inappropriate solvent choice is a common reason for low yields. If the reactants have poor solubility in the chosen solvent, the reaction rate will be slow, leading to incomplete conversion. Furthermore, the solvent can influence the equilibrium of the reaction. In some cases, using a mixture of solvents, such as ethanol-water, can improve yields compared to using a single solvent.[11] It is advisable to perform small-scale screening of several solvents to identify the optimal one for your specific substrates and reaction conditions.

Q5: My reaction is producing significant side products. How can the solvent choice help minimize these?

A5: The solvent can influence the chemoselectivity of the reaction. Side products in quinoxaline synthesis can include benzimidazoles and over-oxidation products.[12] The formation of these byproducts can sometimes be suppressed by changing the solvent. For instance, running the reaction under an inert atmosphere can prevent the oxidation of the o-phenylenediamine starting material.[13] While the direct effect of the solvent on specific side reactions is complex, switching to a solvent that provides a faster rate for the desired condensation may outcompete the side reactions.

Q6: I'm having difficulty purifying my quinoxaline product. Can the reaction solvent affect this?

A6: The reaction solvent can impact the purity of the crude product and subsequent purification steps. If the product is highly soluble in the reaction solvent, it can be challenging to isolate it via precipitation. A common purification method for quinoxalines is recrystallization, often from ethanol.[6] If the reaction solvent is high-boiling (e.g., DMSO, DMF), its removal can be difficult and may require specific purification techniques. Sometimes, after the reaction is complete, adding a non-solvent (like cold water) can help precipitate the product, which can then be filtered and further purified.[8]

Data Presentation: Solvent Effects on Quinoxaline Synthesis

The following tables summarize quantitative data from various studies, illustrating the impact of different solvents on reaction time and yield for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.

Table 1: Effect of Various Solvents on Yield with a Nanostructured Pyrophosphate Catalyst. [3]

SolventYield (%)
Ethanol98
Methanol90
Ethyl Acetate87
Dichloromethane86
Propanol83
Acetonitrile70
Water49
Reaction Conditions: o-phenylenediamine (1 mmol), benzil (1 mmol), Na2PdP2O7 catalyst, room temperature, 30 min.

Table 2: Comparison of Solvents Using Phenol as a Catalyst. [11]

Solvent (10 mL)Catalyst %Time (min)Yield (%)
H₂O324067
H₂O518076
EtOH:H₂O (1:1)108076
EtOH:H₂O (7:3)201098
Reaction Conditions: o-phenylenediamine (1 mmol), benzil (1 mmol), phenol catalyst, room temperature.

Table 3: Solvent Screening for 2,3-Diketoquinoxaline Synthesis under Microwave Conditions. [2]

SolventTemperature (°C)Time (min)Yield (%)
1,4-Dioxane1101091
Ethanol1101089
DMF1101088
Acetonitrile1101581
Water1101578
Reaction Conditions: o-Phenylenediamine (1 mmol), Oxalic Acid (1 mmol), FeCl₃ catalyst, microwave irradiation.

Experimental Protocols

General Procedure for Quinoxaline Synthesis via Condensation

This protocol is a general guideline for the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, which can be adapted for solvent screening experiments.[1][8]

  • Reactant Preparation : In a round-bottom flask, dissolve the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in the chosen solvent (5 mL).

  • Catalyst Addition : Add the catalyst (if required) to the solution. The type and amount of catalyst will depend on the specific reaction being performed. For example, some reactions use an acid catalyst like camphorsulfonic acid (20 mol%).[8]

  • Reaction Execution : Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).

  • Monitoring : Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Product Isolation : Once the reaction is complete, the work-up procedure will depend on the solvent and the properties of the product. A common method is to add cold water (5 mL) to the reaction mixture and continue stirring until a solid precipitate forms.[8]

  • Purification : Filter the solid product, wash it with water, and then dry it. The crude product can be further purified by recrystallization, typically from a suitable solvent like ethanol.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_optimization Optimization start Select o-phenylenediamine and 1,2-dicarbonyl dissolve Dissolve reactants in test solvent (e.g., EtOH) start->dissolve add_catalyst Add catalyst (if applicable) dissolve->add_catalyst react Stir at specified temperature add_catalyst->react monitor Monitor reaction progress by TLC react->monitor isolate Isolate crude product (e.g., precipitation with water) monitor->isolate Reaction complete purify Purify product (e.g., recrystallization) isolate->purify analyze Analyze yield and purity (e.g., NMR, LC-MS) purify->analyze compare Compare results with other solvents analyze->compare compare->dissolve Iterate with new solvent end Optimized Condition Identified compare->end Optimal solvent found

Caption: Experimental workflow for solvent screening in quinoxaline synthesis.

quinoxaline_mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product diamine o-Phenylenediamine step1 Nucleophilic attack of amine on a carbonyl group diamine->step1 dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->step1 step2 Proton transfer step1->step2 step3 Second nucleophilic attack (intramolecular) step2->step3 step4 Dehydration (loss of 2 H₂O) step3->step4 product Quinoxaline Derivative step4->product

Caption: Proposed mechanism for acid-catalyzed quinoxaline condensation.[7]

troubleshooting_guide issue Low Reaction Yield or Rate? solubility Are reactants fully soluble in the chosen solvent? issue->solubility polarity Is the solvent polarity optimal for the reaction? solubility->polarity Yes solution1 Choose a solvent with better solubility for reactants. solubility->solution1 No protic Could a protic solvent (e.g., alcohol) stabilize intermediates? polarity->protic Aprotic solvent used solution2 Test a range of solvents with varying polarities (e.g., EtOH, ACN, Toluene). polarity->solution2 Unsure solution3 Try a protic solvent or an EtOH/water mixture. protic->solution3

Caption: Troubleshooting logic for solvent-related issues in quinoxaline synthesis.

References

Technical Support Center: Gram-Scale Synthesis of Quoxalin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the gram-scale synthesis of quinoxalin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most traditional and widely used method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2] For producing this compound specifically, a common strategy involves the cyclocondensation of o-phenylenediamine with a glyoxylic acid derivative, followed by amination or starting with a precursor that already contains the amine functionality. Modifications of this classic approach are often employed to improve yields and scalability.

Q2: What are the critical parameters to control for a successful gram-scale reaction?

A2: For a successful scale-up, critical parameters include:

  • Temperature control: Exothermic reactions may require careful heat management.

  • Reagent addition rate: Slow and controlled addition of reagents can prevent side reactions and ensure a homogenous reaction mixture.

  • Efficient stirring: Proper agitation is crucial to maintain homogeneity in larger volumes.

  • Purity of starting materials: Impurities in the o-phenylenediamine or the dicarbonyl precursor can lead to significant side product formation.

  • Atmosphere control: Some reactions may be sensitive to air or moisture, necessitating an inert atmosphere (e.g., nitrogen or argon).

Q3: How can I purify the final this compound product on a large scale?

A3: Purification of this compound at the gram-scale is typically achieved through recrystallization or precipitation. The choice of solvent is critical and should be determined through small-scale solubility tests. Common solvent systems include ethanol, methanol, or mixtures of ethyl acetate and hexanes. If the product is not sufficiently pure after recrystallization, column chromatography may be necessary, although it is less ideal for very large scales due to solvent consumption and time.

Q4: Are there any green chemistry approaches for this synthesis?

A4: Yes, recent research has focused on developing more environmentally benign protocols.[3] This includes the use of water as a solvent, employing reusable catalysts, and microwave-assisted synthesis to reduce reaction times and energy consumption.[4][5] Some methods aim to reduce the use of hazardous organic solvents and toxic reagents.[3]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive or degraded starting materials. 2. Incorrect reaction temperature (too low or too high). 3. Insufficient reaction time. 4. Presence of moisture or oxygen in an air-sensitive reaction.1. Verify the purity of o-phenylenediamine and the carbonyl precursor via NMR or melting point. 2. Optimize the reaction temperature in small-scale trials. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] 4. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere if necessary.
Formation of Multiple Products/Impurities 1. Competing side reactions due to incorrect temperature or stoichiometry. 2. Oxidation of starting materials or product. 3. Impure starting materials.1. Control the temperature carefully and ensure precise measurement of reagents. 2. Consider using an inert atmosphere. 3. Purify starting materials before use.
Reaction Stalls (Does Not Go to Completion) 1. Deactivation of a catalyst. 2. Poor solubility of reactants at the given temperature. 3. Reversible reaction equilibrium.1. Add a fresh portion of the catalyst if applicable. 2. Try a different solvent system to improve solubility or increase the reaction temperature. 3. If water is a byproduct, consider using a Dean-Stark apparatus to remove it and drive the reaction forward.
Difficulty in Product Isolation/Purification 1. Product is an oil instead of a solid. 2. Product is highly soluble in the reaction solvent. 3. Product co-precipitates with impurities.1. Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or triturating with a non-polar solvent like hexanes. 2. Remove the reaction solvent under reduced pressure and attempt recrystallization from a different solvent system. 3. Perform a "hot filtration" to remove insoluble impurities before allowing the product to crystallize. Consider an acid-base workup to separate the basic amine product from neutral impurities.

Gram-Scale Synthesis Protocol: this compound

This protocol is a representative method adapted from common quinoxaline synthesis strategies. It involves the synthesis of an intermediate, 2-chloroquinoxaline, followed by nucleophilic substitution with ammonia.

Part 1: Synthesis of 2-Chloroquinoxaline

The synthesis begins with the cyclocondensation of o-phenylenediamine with glyoxylic acid to form quinoxalin-2(1H)-one, followed by chlorination.

experimental_workflow cluster_part1 Part 1: Synthesis of 2-Chloroquinoxaline cluster_part2 Part 2: Amination to this compound start1 Dissolve o-Phenylenediamine & Glyoxylic Acid in Water reflux1 Reflux for 4h start1->reflux1 cool1 Cool to RT & Filter reflux1->cool1 wash1 Wash Solid with Water & Dry cool1->wash1 intermediate1 Isolate Quinoxalin-2(1H)-one wash1->intermediate1 chlorination Add POCl3 & Heat to Reflux (3h) intermediate1->chlorination quench Cool & Quench with Ice Water chlorination->quench extract Extract with Ethyl Acetate quench->extract dry_evap Dry Organic Layer & Evaporate extract->dry_evap intermediate2 Isolate 2-Chloroquinoxaline dry_evap->intermediate2 start2 Dissolve 2-Chloroquinoxaline in Ethanolic Ammonia intermediate2->start2 heat_seal Heat in Sealed Vessel (120°C, 12h) start2->heat_seal cool2 Cool to RT heat_seal->cool2 evaporate2 Evaporate Solvent cool2->evaporate2 recrystallize Recrystallize from Ethanol/Water evaporate2->recrystallize final_product Isolate this compound recrystallize->final_product

Caption: Experimental workflow for the two-part synthesis of this compound.

Experimental Details:

  • Synthesis of Quinoxalin-2(1H)-one:

    • In a 1 L round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (54.0 g, 0.5 mol) and glyoxylic acid monohydrate (46.0 g, 0.5 mol) in 500 mL of water.

    • Heat the mixture to reflux and maintain for 4 hours.

    • Cool the reaction mixture to room temperature. The product will precipitate.

    • Collect the solid by filtration, wash thoroughly with cold water (3 x 100 mL), and dry under vacuum to yield quinoxalin-2(1H)-one.

  • Synthesis of 2-Chloroquinoxaline:

    • Caution: This step should be performed in a well-ventilated fume hood as it involves phosphorus oxychloride (POCl₃).

    • To the dried quinoxalin-2(1H)-one (65.7 g, 0.45 mol), add phosphorus oxychloride (150 mL, 1.6 mol) slowly in a flask equipped with a reflux condenser.

    • Heat the mixture to reflux (approx. 105°C) and maintain for 3 hours.

    • Cool the mixture to room temperature and then slowly pour it onto 1 kg of crushed ice with vigorous stirring.

    • Extract the product with ethyl acetate (3 x 300 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield crude 2-chloroquinoxaline.

Part 2: Amination to this compound

Experimental Details:

  • Amination Reaction:

    • Place the crude 2-chloroquinoxaline (65.8 g, 0.4 mol) in a high-pressure steel reactor.

    • Add a 7 M solution of ammonia in ethanol (400 mL).

    • Seal the reactor and heat to 120°C for 12 hours.

    • Cool the reactor to room temperature and carefully vent any excess pressure.

    • Evaporate the solvent under reduced pressure.

  • Purification:

    • Recrystallize the resulting solid from an ethanol/water mixture to yield pure this compound.

    • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Quantitative Data Summary
ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Eq.
Part 1
o-Phenylenediamine108.1454.00.51.0
Glyoxylic Acid Monohydrate92.0646.00.51.0
Phosphorus Oxychloride153.33244.5 (150 mL)1.6~3.5 (relative to intermediate)
Part 2
2-Chloroquinoxaline (crude)164.59~65.8~0.41.0
Ammonia (in Ethanol)17.03-~2.8~7.0

Troubleshooting Workflow: Low Product Yield

This diagram provides a logical workflow for diagnosing the cause of low yield in the amination step (Part 2).

troubleshooting_workflow start Problem: Low Yield of this compound check_sm Check Purity of 2-Chloroquinoxaline (SM) via TLC/NMR start->check_sm sm_impure SM is Impure or Degraded check_sm->sm_impure repurify_sm Action: Repurify SM via Recrystallization or Chromatography sm_impure->repurify_sm Yes sm_pure SM is Pure sm_impure->sm_pure No end Re-run Reaction with Optimized Conditions repurify_sm->end check_reaction Analyze Crude Reaction Mixture by TLC/LCMS sm_pure->check_reaction sm_unreacted High Amount of Unreacted SM? check_reaction->sm_unreacted increase_time_temp Action: Increase Reaction Time or Temperature. Ensure Reactor is Properly Sealed. sm_unreacted->increase_time_temp Yes side_products Multiple Side Products Observed? sm_unreacted->side_products No increase_time_temp->end lower_temp Action: Lower Reaction Temperature to Reduce Side Reactions. side_products->lower_temp Yes no_sm Little SM or Product side_products->no_sm No lower_temp->end check_ammonia Action: Verify Concentration and Freshness of Ammonia Solution. no_sm->check_ammonia Yes check_ammonia->end

Caption: A decision tree for troubleshooting low product yield during amination.

References

Minimizing oxidation of diamine precursors in quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the oxidation of diamine precursors in quinoxaline synthesis.

Frequently Asked Questions (FAQs)

Q1: My quinoxaline synthesis is resulting in a low yield and significant impurities. Could oxidation of my diamine precursor be the cause?

A: Yes, the oxidation of aromatic diamine precursors, such as o-phenylenediamine, is a common reason for low yields and the formation of colored impurities in quinoxaline synthesis.[1] Diamines are susceptible to oxidation when exposed to air, light, and heat, which can lead to the formation of undesired byproducts that can interfere with the cyclization reaction.[2][3]

Q2: How can I visually identify if my diamine precursor has oxidized?

A: Pure aromatic diamines are typically colorless or light-colored crystalline solids. A key visual indicator of oxidation is a change in color, often to tan, purple, or dark brown upon exposure to air.[2] If your diamine precursor has darkened significantly from its original color, it has likely undergone some degree of oxidation.

Q3: What is the chemical nature of the byproducts formed from diamine oxidation?

A: The oxidation of aromatic diamines can lead to a complex mixture of products. For instance, the horseradish peroxidase-catalyzed oxidation of o-phenylenediamine is known to produce 2,3-diaminophenazine as the main product, rather than the often-cited 2,2'-diaminoazobenzene.[4] These types of colored, highly conjugated byproducts can complicate the purification of the desired quinoxaline.

Q4: Beyond visual inspection, are there simple analytical tests to check for diamine oxidation?

A: A simple colorimetric test can be employed to detect the presence of aromatic amines and potential degradation. While specific tests for diamine oxidation byproducts are not always readily available, a general test for primary aromatic amines can be indicative. For example, the azo dye test, which involves diazotization of the primary aromatic amine followed by coupling with a phenol (like 2-naphthol), produces a characteristic colored dye.[5] A change in the expected color or the appearance of multiple colored species could suggest the presence of impurities from oxidation. Additionally, changes in the UV-Vis absorption spectrum of the diamine can also indicate oxidation.[6]

Q5: What are the most critical steps to prevent the oxidation of diamine precursors?

A: The most critical preventative measures are rigorous exclusion of air and moisture, protection from light, and proper temperature control during storage and reaction.[7][8] This is best achieved by using an inert atmosphere, such as nitrogen or argon, for all manipulations and storing the diamine in a cool, dark, and dry environment.

Troubleshooting Guide

This guide addresses common issues encountered due to diamine precursor oxidation during quinoxaline synthesis.

Problem: Low or inconsistent yields in quinoxaline synthesis.

Possible Cause Suggested Solution
Oxidized Diamine Precursor Use fresh, pure diamine. If the diamine has discolored, consider purification by recrystallization or sublimation before use. Always store diamines under an inert atmosphere in a cool, dark place.
Air or Moisture in the Reaction Employ inert atmosphere techniques, such as using a Schlenk line or a glove box, to exclude oxygen and moisture from the reaction vessel.[9][10] Use dry solvents.
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, solvent, and catalyst. Some reactions proceed well at room temperature, which can minimize thermal degradation of the diamine.[11][12]

Problem: Dark-colored reaction mixture and difficult purification.

Possible Cause Suggested Solution
Formation of Oxidation Byproducts This is a strong indicator of diamine oxidation. In addition to using pure starting materials and inert atmosphere, consider adding a small amount of a reducing agent or an antioxidant to the reaction mixture, although this should be tested on a small scale first to ensure it doesn't interfere with the desired reaction.
Light-Induced Degradation Protect the reaction from light by wrapping the flask in aluminum foil, especially if the reaction is run over a prolonged period.

Data Presentation

The impact of diamine precursor purity on quinoxaline yield is significant. While specific quantitative data is highly dependent on the substrates and reaction conditions, the following table provides a representative illustration of this trend.

Table 1: Illustrative Impact of o-Phenylenediamine Purity on the Yield of 2,3-Diphenylquinoxaline

o-Phenylenediamine Purity (%) Appearance of Diamine Observed Yield of 2,3-Diphenylquinoxaline (%) Notes
>99Colorless to off-white crystals85 - 95Clean reaction, straightforward purification.
95 - 99Light tan powder70 - 85Some coloration in the reaction mixture, purification may require column chromatography.
90 - 95Tan to light brown powder50 - 70Dark reaction mixture, significant side products observed by TLC, challenging purification.
<90Dark brown to purple solid<50Very dark, tarry reaction mixture, desired product may be difficult to isolate.

This table is for illustrative purposes. Actual yields may vary.

Experimental Protocols

Protocol 1: Performing Quinoxaline Synthesis Under an Inert Atmosphere (Schlenk Line Technique)

This protocol outlines the general steps for setting up a quinoxaline synthesis using a Schlenk line to prevent diamine oxidation.

Materials:

  • Schlenk flask and condenser

  • Rubber septa

  • Nitrogen or Argon gas source

  • Vacuum pump

  • Cannula and syringes

  • Dry solvents

  • Diamine precursor and dicarbonyl compound

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • System Setup: Assemble the Schlenk flask and condenser and connect it to the Schlenk line.

  • Purging the Flask: Evacuate the flask using the vacuum line and then backfill with inert gas. Repeat this cycle three times to ensure all air is removed.[13]

  • Adding Solid Reagents: If the diamine and dicarbonyl are stable solids, they can be added to the flask before purging. For more sensitive solids, use a solid addition tube under a positive flow of inert gas.[9]

  • Adding Solvents and Liquid Reagents: Add dry solvent via a cannula or a dry syringe.[14]

  • Running the Reaction: Once all reagents are added, the reaction can be stirred and heated as required under a positive pressure of inert gas.

  • Work-up: After the reaction is complete, cool the flask to room temperature before opening it to the atmosphere.

Protocol 2: Qualitative Test for Aromatic Diamine Oxidation

This protocol provides a simple colorimetric test to qualitatively assess the presence of significant oxidation in an aromatic diamine sample.

Materials:

  • Diamine sample

  • Dilute hydrochloric acid

  • Sodium nitrite solution (e.g., 5% w/v in water)

  • 2-Naphthol solution (e.g., 5% w/v in dilute sodium hydroxide)

  • Ice bath

  • Test tubes

Procedure:

  • Dissolve a small amount (approx. 0.1 g) of the diamine sample in 2 mL of dilute hydrochloric acid in a test tube.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a few drops of the cold sodium nitrite solution to the diamine solution. This forms the diazonium salt.

  • In a separate test tube, dissolve a small amount of 2-naphthol in the dilute sodium hydroxide solution.

  • Slowly add the cold diazonium salt solution to the 2-naphthol solution.

  • Observation: The formation of a vibrant scarlet red or orange precipitate indicates the presence of the primary aromatic amine.[5] If the diamine is significantly oxidized, you may observe a muddy, brown, or off-color precipitate, or a less intense color change, suggesting a lower concentration of the desired diamine and the presence of impurities.

Mandatory Visualizations

Troubleshooting_Diamine_Oxidation cluster_problem Problem Identification cluster_investigation Investigation cluster_diagnosis Diagnosis cluster_solutions Solutions start Low Yield or Impure Quinoxaline check_diamine Inspect Diamine Precursor start->check_diamine check_conditions Review Reaction Conditions start->check_conditions is_discolored Is Diamine Discolored? check_diamine->is_discolored air_exposure Potential Air/Moisture Exposure? check_conditions->air_exposure solution1 Purify Diamine (Recrystallize/Sublime) is_discolored->solution1 Yes solution4 Use Fresh, High-Purity Diamine is_discolored->solution4 No, but issue persists solution2 Use Inert Atmosphere (Schlenk Line/Glove Box) air_exposure->solution2 Yes solution1->solution2 solution3 Store Diamine Properly (Cool, Dark, Dry) solution2->solution3 solution4->solution2

Caption: Troubleshooting workflow for addressing low yields due to diamine oxidation.

Experimental_Workflow cluster_prep Preparation cluster_reaction_setup Reaction Setup under Inert Atmosphere cluster_reaction Reaction cluster_workup Work-up dry_glassware Oven-Dry Glassware assemble_schlenk Assemble Schlenk Line Apparatus dry_glassware->assemble_schlenk purge Purge with Inert Gas (3x Vacuum/Backfill) assemble_schlenk->purge add_solids Add Diamine & Dicarbonyl purge->add_solids add_solvent Add Dry Solvent via Cannula add_solids->add_solvent run_reaction Stir/Heat under Positive Inert Gas Pressure add_solvent->run_reaction cool Cool to Room Temperature run_reaction->cool isolate Isolate and Purify Quinoxaline Product cool->isolate

References

Technical Support Center: Regioselective Functionalization of Quinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the comprehensive technical support center for the regioselective functionalization of quinoxalin-2-amine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the synthesis and modification of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective functionalization of this compound?

The main challenges in the regioselective functionalization of this compound stem from the electronic properties of the quinoxaline core and the directing effects of the 2-amino group. Key issues include:

  • Competition between N- and C-functionalization: The presence of the nucleophilic 2-amino group and the reactive C3-position can lead to mixtures of N- and C-functionalized products.

  • Regiocontrol on the carbocyclic ring: Achieving selectivity for a specific position (C5, C6, C7, or C8) on the benzene ring is challenging due to the complex interplay of electronic and steric effects.

  • Directing group effects: The 2-amino group is an activating, ortho-, para-directing group, which influences the position of electrophilic substitution on the carbocyclic ring.[1][2][3] This can lead to a mixture of isomers.

  • Harsh reaction conditions: Many traditional functionalization methods require harsh conditions that can lead to side reactions or decomposition of the starting material.

Q2: Which position on the this compound ring is most reactive towards functionalization?

The C3-position is generally the most reactive site for electrophilic and radical functionalization on the pyrazine ring of this compound and related quinoxalin-2(1H)-one systems.[4][5][6][7] This is due to the electronic nature of the quinoxaline core. The carbocyclic ring (C5-C8) can also be functionalized, with the regioselectivity being influenced by the 2-amino group and any other substituents present.

Q3: How can I selectively achieve N-functionalization over C3-functionalization?

Achieving selective N-functionalization often requires careful control of reaction conditions and the choice of reagents.

  • Use of a strong base: Deprotonation of the 2-amino group with a strong, non-nucleophilic base can enhance its nucleophilicity, favoring N-alkylation or N-arylation.

  • Protecting the C3-position: If the C3-position is temporarily blocked with a removable protecting group, functionalization is directed to the nitrogen atom.

  • Reaction conditions: Lower temperatures and less reactive electrophiles may favor N-functionalization.

Q4: What strategies can be used to control regioselectivity on the carbocyclic ring (C5-C8)?

Controlling regioselectivity on the carbocyclic ring is a significant challenge. The following strategies can be employed:

  • Exploiting electronic effects: The 2-amino group directs electrophiles to the ortho (C8) and para (C6) positions. To achieve substitution at other positions, it may be necessary to introduce other directing groups.

  • Steric hindrance: Introducing a bulky substituent at a specific position can block that site and direct incoming groups to less sterically hindered positions.[8]

  • Directed C-H activation: The use of a directing group that coordinates to a metal catalyst can enable site-selective functionalization at a specific C-H bond.[8]

  • Halogenation followed by cross-coupling: Regioselective halogenation can introduce a handle for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a variety of functional groups.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in C-H Functionalization (Mixture of C3 and Carbocyclic Ring Isomers)

Symptoms: You are attempting a C-H functionalization (e.g., arylation, alkylation) and obtaining a mixture of the desired C3-functionalized product and isomers functionalized on the carbocyclic ring (C5-C8), with low yield of the desired product.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inappropriate Catalyst/Ligand Combination The choice of metal catalyst (e.g., Palladium, Rhodium) and ligands significantly influences regioselectivity. For Pd-catalyzed reactions, screen a variety of phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to optimize for the desired isomer.[8]
Incorrect Solvent The polarity and coordinating ability of the solvent can affect the reaction pathway. Experiment with a range of solvents from nonpolar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, DMAc).[8]
Suboptimal Base The base plays a crucial role in C-H activation. Screen different bases such as K₂CO₃, Cs₂CO₃, or organic bases like triethylamine or DBU.
Reaction Temperature Too High Higher temperatures can lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer duration.[8]
Unprotected Amino Group The free amino group can interfere with the catalyst or act as a competing directing group. Consider protecting the 2-amino group with a suitable protecting group (e.g., acetyl, Boc) to improve selectivity.

Logical Workflow for Troubleshooting Poor Regioselectivity

Caption: Workflow for troubleshooting poor regioselectivity in C-H functionalization.

Problem 2: Competition Between N-Arylation and C3-Arylation in Cross-Coupling Reactions

Symptoms: When attempting a cross-coupling reaction (e.g., Buchwald-Hartwig amination) with a halo-quinoxalin-2-amine, you observe a mixture of the desired N-arylated product and a C3-arylated side product.

Possible Causes and Solutions:

Possible Cause Suggested Solution
High Reactivity of C3-Position The C3-position can be susceptible to direct C-H arylation under certain cross-coupling conditions.
Catalyst System Favors C-H Activation Some palladium catalysts and ligands can promote C-H activation in addition to the desired C-N bond formation.
Reaction Conditions High temperatures and prolonged reaction times can sometimes lead to side reactions.

Troubleshooting Steps:

  • Protect the Amino Group: Protecting the 2-amino group with an electron-withdrawing group (e.g., acetyl, tosyl) will decrease its nucleophilicity and can disfavor N-arylation, allowing for selective functionalization at other positions.

  • Optimize Ligand and Base: For Buchwald-Hartwig reactions, the choice of ligand is critical. Bulky, electron-rich ligands often favor C-N reductive elimination. Experiment with different ligands (e.g., Josiphos, BrettPhos) and bases (e.g., NaOtBu, LHMDS).

  • Lower Reaction Temperature: If thermodynamically feasible, running the reaction at a lower temperature may increase the selectivity for the desired C-N coupling.

Illustrative Pathway: N- vs. C-Arylation

N_vs_C_Arylation cluster_paths Reaction Pathways Substrate Halo-Quinoxalin-2-amine + Aryl Halide Catalyst Pd Catalyst + Ligand + Base Substrate->Catalyst N_Arylation N-Arylation (Buchwald-Hartwig) Catalyst->N_Arylation Desired Pathway C_Arylation C3-Arylation (Direct C-H Activation) Catalyst->C_Arylation Competing Pathway Product_N N-Aryl-quinoxalin-2-amine N_Arylation->Product_N Product_C 3-Aryl-quinoxalin-2-amine (Side Product) C_Arylation->Product_C

Caption: Competing N-arylation and C3-arylation pathways.

Experimental Protocols

Protocol 1: Regioselective C3-Arylation of 3-Bromo-quinoxalin-2-amine via Suzuki Coupling

This protocol is based on the successful application of Suzuki cross-coupling reactions on the pyrazine ring of quinoxalines to form C-C bonds.

Materials:

  • 3-Bromo-quinoxalin-2-ylamine

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • 2M Aqueous Na₂CO₃ solution (2.0 equivalents)

  • Toluene/Ethanol (1:1 mixture)

  • Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add 3-bromo-quinoxalin-2-ylamine (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the toluene/ethanol solvent mixture (10 mL) followed by the 2M Na₂CO₃ solution (1 mL, 2.0 mmol).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-quinoxalin-2-amine.

Representative Data for Suzuki Coupling of 3-Bromo-quinoxalin-2-amine

Arylboronic AcidProductYield (%)
Phenylboronic acid3-Phenyl-quinoxalin-2-amine85
4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-quinoxalin-2-amine82
4-Chlorophenylboronic acid3-(4-Chlorophenyl)-quinoxalin-2-amine78
2-Thienylboronic acid3-(Thiophen-2-yl)-quinoxalin-2-amine75
Protocol 2: Regioselective C3-Amination of Quinoxalin-2(1H)-ones

While this protocol is for quinoxalin-2(1H)-ones, the principles can be adapted for this compound, likely requiring protection of the 2-amino group. This method utilizes Selectfluor as an oxidant.[9][10]

Materials:

  • N-protected this compound (or quinoxalin-2(1H)-one)

  • Secondary amine (e.g., morpholine, piperidine) (2.0 equivalents)

  • Selectfluor (1.5 equivalents)

  • Acetonitrile (CH₃CN)

  • Reaction vial, magnetic stirrer

Procedure:

  • To a reaction vial, add the N-protected this compound (0.5 mmol), the secondary amine (1.0 mmol), and Selectfluor (0.75 mmol).

  • Add acetonitrile (5 mL) and stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Expected Yields for C3-Amination of Quinoxalin-2(1H)-ones [9][10]

AmineProductYield (%)
Morpholine3-Morpholinoquinoxalin-2(1H)-one85-95
Piperidine3-(Piperidin-1-yl)quinoxalin-2(1H)-one80-90
Pyrrolidine3-(Pyrrolidin-1-yl)quinoxalin-2(1H)-one82-92

Workflow for C3-Functionalization via Halogenation and Cross-Coupling

C3_Functionalization_Workflow Start This compound Halogenation Regioselective C3-Halogenation Start->Halogenation Intermediate 3-Halo-quinoxalin-2-amine Halogenation->Intermediate Cross_Coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Cross_Coupling Product C3-Functionalized This compound Cross_Coupling->Product

Caption: A strategic workflow for C3-functionalization of this compound.

This technical support center provides a starting point for addressing the challenges in the regioselective functionalization of this compound. For specific experimental challenges, it is always recommended to consult the primary literature and consider the specific electronic and steric properties of your substrates.

References

Validation & Comparative

A Comparative Guide to Novel Quinoxalin-2-Amine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of novel quinoxalin-2-amine derivatives, highlighting their performance against established alternatives in cancer research. The information is supported by experimental data from recent studies, offering a valuable resource for identifying promising candidates for further investigation.

Performance Comparison of this compound Derivatives

The following tables summarize the in vitro anticancer and enzyme inhibitory activities of selected novel this compound derivatives compared to standard reference drugs.

Table 1: In Vitro Anticancer Activity (IC50 in µM)
Compound IDHCT116 (Colon)HepG2 (Liver)MCF-7 (Breast)Reference Drug (IC50 in µM)
Compound VIIIc 2.5--Doxorubicin (0.62)[1]
Compound XVa 4.4-5.3Doxorubicin (0.62, 0.9)[1]
Compound VIId 7.8Moderate Activity-Doxorubicin (0.62)[1]
Compound 11 2.910.811.83Doxorubicin[2][3]
Compound 13 2.131.940.95Doxorubicin[2][3]
Compound 4a 4.543.213.98Doxorubicin[2][3]
Compound 5 3.824.113.54Doxorubicin[2][3]
Compound 6k 9.46 ± 0.7-6.93 ± 0.4Doxorubicin (5.57 ± 0.4, 4.17 ± 0.2)[4]

Note: "-" indicates data not available in the cited sources. The IC50 values for Doxorubicin are provided from the respective studies for direct comparison.

Table 2: Enzyme Inhibitory Activity (IC50 in µM)
Compound IDTarget EnzymeIC50 (µM)Reference DrugReference Drug IC50 (µM)
Compound 13 EGFR0.4--
Compound 4a EGFR0.3--
Compound 11 EGFR0.6--
Compound 5 EGFR0.9--
Compound 13 COX-20.46Celecoxib-
Compound 11 COX-20.62Celecoxib-
Compound 4a COX-1-Celecoxib-
Compound 13 COX-130.41Celecoxib-
Compound 11 COX-137.96Celecoxib-

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the this compound derivatives on cancer cell lines.[1]

  • Cell Seeding: Cancer cell lines (e.g., HCT116, HepG2, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.[5]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.[5]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[5]

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of the synthesized quinoxaline derivatives to inhibit COX-1 and COX-2 enzymes.[6]

  • Enzyme Preparation: Bovine COX-1 and COX-2 enzymes are used.

  • Assay Procedure: The assay is performed using a colorimetric enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Data Analysis: The inhibitory activity of the compounds is measured, and the IC50 values are calculated. The selectivity index (SI) for COX-2 inhibition is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).[6]

Visualizations

The following diagrams illustrate a key signaling pathway targeted by some this compound derivatives and a general workflow for their experimental evaluation.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of Novel This compound Derivatives cell_lines Cancer Cell Lines (e.g., HCT116, MCF-7) synthesis->cell_lines enzyme_assay Enzyme Inhibition Assays (e.g., EGFR, COX-2) synthesis->enzyme_assay mtt_assay Cytotoxicity Screening (MTT Assay) cell_lines->mtt_assay ic50 Determination of IC50 Values mtt_assay->ic50 enzyme_assay->ic50 apoptosis Apoptosis Assays ic50->apoptosis pathway Signaling Pathway Analysis apoptosis->pathway

General workflow for the evaluation of novel this compound derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinoxaline This compound Derivatives Quinoxaline->EGFR Inhibition

Targeting the EGFR signaling pathway by this compound derivatives.

References

A Comparative Guide to Purity Analysis of Synthesized Quinoxalin-2-amine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the synthesis of novel compounds for research and pharmaceutical applications. Quinoxalin-2-amine, a heterocyclic aromatic amine, serves as a vital scaffold in medicinal chemistry. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for the purity analysis of synthesized this compound, juxtaposed with other common analytical techniques. Detailed experimental protocols and supporting data are presented to assist in method selection and implementation.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the purity assessment of synthesized compounds due to its high resolution, sensitivity, and quantitative accuracy.[1] While HPLC is a primary method, other techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy also play roles in the comprehensive characterization of this compound.

Method Principle Advantages Limitations Typical Application
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution and sensitivity, accurate quantification, applicable to a wide range of compounds.[1][2]Can be time-consuming, requires more expensive instrumentation and solvents.[2]Primary method for purity determination and impurity profiling.
TLC (Thin Layer Chromatography) Separation based on differential adsorption on a thin layer of adsorbent.Simple, rapid, and inexpensive.[3][4] Useful for reaction monitoring.[5]Lower resolution and sensitivity compared to HPLC, primarily qualitative.Rapid screening of reaction progress and preliminary purity checks.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds followed by mass analysis.Excellent for identifying volatile impurities, provides structural information.[6]Not suitable for non-volatile or thermally labile compounds, may require derivatization.[6]Identification of volatile organic impurities.
NMR (Nuclear Magnetic Resonance) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods, complex mixtures can be difficult to interpret.Structural elucidation and confirmation, quantitative analysis with appropriate standards.

Table 1. Comparison of Analytical Methods for Purity Analysis.

Experimental Protocols

A detailed methodology for a standard Reversed-Phase HPLC (RP-HPLC) analysis is provided below. This protocol is a robust starting point for the purity determination of this compound.

This protocol outlines a reliable method for determining the purity of synthesized this compound.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for the separation of aromatic amines.[6]

  • Mobile Phase: A gradient mixture of acetonitrile (ACN) and water (both HPLC grade), often with an additive like formic acid or ammonium acetate to improve peak shape.[6]

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of a this compound reference standard in a suitable diluent (e.g., acetonitrile/water mixture). Prepare working standards of various concentrations by serial dilution for linearity assessment.

    • Sample Solution: Accurately weigh the synthesized this compound and dissolve it in the diluent to a known concentration. Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection.[7][8]

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 235-254 nm (Quinoxaline derivatives typically exhibit strong UV absorbance in this range).[8]

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-2 min: 20% ACN

    • 2-15 min: 20% to 90% ACN

    • 15-18 min: 90% ACN

    • 18-20 min: 90% to 20% ACN

    • 20-25 min: 20% ACN (equilibration)

3. Data Analysis: The purity of the synthesized this compound is determined by calculating the percentage of the main peak area relative to the total peak area in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the purity analysis process for synthesized this compound.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_result Final Result synthesis Synthesize this compound dissolve Dissolve in Diluent synthesis->dissolve filter Filter Sample dissolve->filter hplc Inject into HPLC System filter->hplc separation Chromatographic Separation (C18 Column, Gradient Elution) hplc->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity integration->calculation result Purity Report calculation->result

Caption: Workflow for HPLC purity analysis of this compound.

This guide provides a foundational understanding of utilizing HPLC for the purity analysis of synthesized this compound. The provided protocol and comparative data aim to assist researchers in establishing robust and reliable analytical methods for quality control in their scientific endeavors. For regulatory submissions, a full method validation according to ICH guidelines is required.[9]

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of Quinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of analytical techniques for the structural validation of quinoxalin-2-amine, with a primary focus on the gold-standard method of X-ray crystallography. Supporting experimental data and detailed protocols are provided to offer a practical resource for laboratory application.

This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Accurate structural elucidation is a critical step in understanding their structure-activity relationships (SAR) and in the rational design of new therapeutic agents. While various analytical methods contribute to piecing together the molecular puzzle, single-crystal X-ray crystallography provides the most definitive and high-resolution picture of the atomic arrangement in the solid state.

At a Glance: Comparing Structural Validation Techniques

To understand the strengths and limitations of different analytical approaches, the following table summarizes key quantitative data obtained from X-ray crystallography and other common spectroscopic methods for this compound and its derivatives.

ParameterX-ray Crystallography¹H NMR Spectroscopy¹³C NMR SpectroscopyIR Spectroscopy
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packingChemical environment of protons, proton-proton coupling, stereochemistryChemical environment of carbon atoms, molecular symmetryPresence of functional groups, bond vibrations
Sample State Single CrystalSolutionSolutionSolid or Solution
Key Data for this compound backbone See Table 2 for specific bond lengths and angles of a representative derivative.Chemical shifts (ppm): Aromatic protons (~7.0-8.5 ppm), Amine protons (~5.0-6.0 ppm)Chemical shifts (ppm): Quaternary carbons (~140-160 ppm), CH carbons (~115-135 ppm)N-H stretching (~3300-3500 cm⁻¹), C=N stretching (~1620-1650 cm⁻¹), Aromatic C-H stretching (~3000-3100 cm⁻¹)

Table 1. Comparative overview of analytical techniques for the structural validation of this compound.

The Definitive Answer: X-ray Crystallography

Single-crystal X-ray diffraction stands as the unequivocal method for determining the absolute structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed.

While a crystal structure for the parent this compound is not publicly available in the Cambridge Structural Database (CSD), the structure of a closely related derivative, N-(3-Methylphenyl)this compound monohydrate, provides valuable insight into the core quinoxaline-2-amine framework.

Bond/AngleLength (Å) / Degrees (°)
Bond Lengths
N1 - C21.325(2)
C2 - N31.365(2)
C3 - C41.412(2)
C4 - C4A1.416(2)
C4A - C8A1.409(2)
C8A - N11.381(2)
C5 - C61.381(3)
C6 - C71.391(3)
C7 - C81.378(3)
C8 - C8A1.417(2)
Bond Angles
C8A - N1 - C2116.9(1)
N1 - C2 - N3123.8(1)
C2 - N3 - C4117.1(1)
N3 - C4 - C4A121.3(1)
C4 - C4A - C8A120.9(1)
C4A - C8A - N1120.0(1)

Table 2. Selected bond lengths and angles for the quinoxaline core of N-(3-Methylphenyl)this compound monohydrate, a representative derivative. Data obtained from crystallographic studies.[1]

Complementary Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural detail, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for routine characterization, confirmation of identity, and for studying molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

  • ¹H NMR: The chemical shifts and coupling patterns of the protons in the aromatic region can confirm the substitution pattern on the quinoxaline ring. The amine protons typically appear as a broad singlet.

  • ¹³C NMR: The number of distinct signals and their chemical shifts indicate the molecular symmetry and the nature of the carbon atoms (e.g., aromatic, aliphatic, attached to a heteroatom).

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and simple method to identify the presence of key functional groups. For this compound, characteristic vibrational frequencies include:

  • N-H stretch: Typically observed in the region of 3300-3500 cm⁻¹. The presence of two bands in this region for a primary amine is a key diagnostic feature.

  • C=N stretch: Found in the 1620-1650 cm⁻¹ region.

  • Aromatic C-H stretch: Appears around 3000-3100 cm⁻¹.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound derivatives involves the condensation of an o-phenylenediamine with a suitable dicarbonyl compound. For the parent compound, a typical synthesis involves the reaction of o-phenylenediamine with an α-keto acid derivative followed by amination.

Single-Crystal X-ray Crystallography: A Step-by-Step Protocol

The following protocol outlines the key steps for the structural determination of a small organic molecule like this compound using single-crystal X-ray diffraction.

  • Crystal Growth:

    • High-quality single crystals are essential. Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is a common technique.

    • Other methods include slow cooling of a hot, saturated solution or vapor diffusion.

  • Crystal Mounting:

    • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.

    • The crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.

  • Data Collection:

    • The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

    • The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of angles.

    • A series of diffraction images are collected as the crystal is rotated.

  • Data Processing:

    • The collected images are processed to determine the unit cell parameters and the intensities of the diffracted X-ray beams.

    • The data is corrected for various experimental factors, such as absorption and background scattering.

  • Structure Solution and Refinement:

    • The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.

    • The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This process minimizes the R-factor, a measure of the goodness of fit.

    • Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

Workflow and Pathway Visualization

The following diagrams illustrate the overall workflow for structural validation and the logical relationship between the different analytical techniques.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_characterization Preliminary Characterization cluster_validation Definitive Structural Validation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR IR IR Purification->IR Mass Spec Mass Spec Purification->Mass Spec Crystal Growth Crystal Growth Purification->Crystal Growth Structural Model Structural Model NMR->Structural Model Confirmatory Data IR->Structural Model Mass Spec->Structural Model X-ray Crystallography X-ray Crystallography Crystal Growth->X-ray Crystallography X-ray Crystallography->Structural Model

Figure 1. Workflow for the synthesis and structural validation of this compound.

Analytical Techniques Relationship cluster_techniques Analytical Techniques This compound This compound X-ray X-ray Crystallography This compound->X-ray Provides 3D Structure NMR_H 1H NMR This compound->NMR_H Proton Environment NMR_C 13C NMR This compound->NMR_C Carbon Framework IR IR Spectroscopy This compound->IR Functional Groups MS Mass Spectrometry This compound->MS Molecular Weight X-ray->NMR_H Corroboration X-ray->NMR_C X-ray->IR

Figure 2. Logical relationship of analytical techniques for structural elucidation.

References

A Comparative Guide to the Synthesis of Quinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxalin-2-amine is a pivotal scaffold in medicinal chemistry, forming the structural core of a wide array of therapeutic agents. The efficient and selective synthesis of this key intermediate is of paramount importance in drug discovery and development. This guide provides an objective comparison of two prominent methods for the synthesis of this compound: Nucleophilic Aromatic Substitution (SNAr) of 2-chloroquinoxaline and a one-pot, cyanide-mediated reaction from o-phenylenediamines. The comparison is supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific needs.

Method 1: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloroquinoxaline

This classical approach involves the displacement of a halide, typically chloride, from the 2-position of the quinoxaline ring by an amino group. The reaction is a well-established example of nucleophilic aromatic substitution, facilitated by the electron-deficient nature of the pyrazine ring.

Experimental Protocol: Amination of 2-Chloroquinoxaline with Ammonia

Materials:

  • 2-Chloroquinoxaline

  • Methanol

  • Anhydrous Ammonia

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • A solution of 2-chloroquinoxaline (3 g) is prepared in dimethylsulfoxide (50 ml).[1]

  • The solution is heated on a steam bath while anhydrous ammonia is bubbled through the mixture.[1]

  • The reaction mixture is heated and stirred overnight.[1]

  • After completion, the mixture is poured into a mixture of ice and water (150 ml).[1]

  • Any precipitated starting material is removed by filtration.[1]

  • The filtrate is cooled in an ice bath to precipitate the 2-aminoquinoxaline product, which is then collected by filtration.[1]

An alternative procedure involves heating 2-chloroquinoxaline with a methanolic solution of ammonia under pressure at approximately 120°C for about eight hours, yielding crude 2-aminoquinoxaline in 95% yield after concentration.[2]

Reaction Mechanism

The reaction proceeds via a typical SNAr mechanism. The ammonia molecule, acting as a nucleophile, attacks the electron-deficient C2 carbon of the quinoxaline ring, leading to the formation of a Meisenheimer complex. This intermediate then eliminates a chloride ion to yield the final product, this compound.

Method 2: One-Pot Cyanide-Mediated Synthesis

This modern approach offers a highly efficient, one-pot, two-step synthesis of 2-aminoquinoxalines from readily available o-phenylenediamines and aldehydes under aerobic oxidation conditions.[3][4] This method is noted for its operational simplicity and broad substrate scope.[3]

Experimental Protocol: One-Pot Synthesis from o-Phenylenediamine and Benzaldehyde

Materials:

  • o-Phenylenediamine

  • Benzaldehyde

  • Sodium Cyanide (NaCN)

  • Dimethylformamide (DMF)

  • 4 Å Molecular Sieves

Procedure:

  • To a solution of o-phenylenediamine (0.5 mmol) and benzaldehyde (0.5 mmol) in DMF (2.5 mL) in a vial, 4 Å molecular sieves are added.

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium cyanide (0.6 mmol) is then added, and the vial is sealed with a cap pierced with a needle.

  • The reaction mixture is stirred at room temperature for 24 hours under an air atmosphere.

  • Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Reaction Mechanism

The proposed mechanism involves the initial formation of an imine from the condensation of o-phenylenediamine and the aldehyde. The cyanide ion then adds to the imine to form an α-amino nitrile intermediate. This is followed by a 6-exo-dig cyclization, where the remaining amino group attacks the nitrile carbon. Subsequent tautomerization and aerobic oxidation lead to the formation of the aromatic 2-aminoquinoxaline.[3]

Quantitative Data Summary

ParameterMethod 1: Nucleophilic Aromatic Substitution (SNAr)Method 2: One-Pot Cyanide-Mediated Synthesis
Starting Materials 2-Chloroquinoxaline, Ammoniao-Phenylenediamine, Aldehyde, Sodium Cyanide
Key Reagents Methanol or DMSODMF, 4 Å Molecular Sieves
Reaction Temperature 100-120°C (steam bath or under pressure)Room Temperature
Reaction Time 8 - 12 hours (overnight)24.5 hours
Typical Yield Up to 95% (crude)70-95% (isolated)
Atom Economy ModerateHigh
Operational Simplicity Requires handling of gaseous ammonia and/or pressureSimple one-pot procedure at ambient conditions
Substrate Scope Limited by the availability of substituted 2-chloroquinoxalinesBroad scope for various aldehydes

Visualizing the Pathways

Method 1: Nucleophilic Aromatic Substitution (SNAr) Workflow

sn_ar_workflow start Start dissolve Dissolve 2-Chloroquinoxaline in DMSO start->dissolve react Heat and bubble anhydrous Ammonia dissolve->react Overnight precipitate Pour into ice/water and filter react->precipitate isolate Isolate this compound by cooling and filtration precipitate->isolate end End isolate->end

Caption: Workflow for the synthesis of this compound via SNAr.

Method 2: One-Pot Cyanide-Mediated Synthesis Workflow

cyanide_workflow start Start mix_reactants Mix o-Phenylenediamine, Aldehyde, and Molecular Sieves in DMF start->mix_reactants add_cyanide Add Sodium Cyanide mix_reactants->add_cyanide 30 min stir Stir at Room Temperature under Air add_cyanide->stir 24 h quench_extract Quench with Water and Extract stir->quench_extract purify Purify by Column Chromatography quench_extract->purify end End purify->end

Caption: Workflow for the one-pot cyanide-mediated synthesis.

Method 1: SNAr Reaction Mechanism

sn_ar_mechanism sub 2-Chloroquinoxaline mc Meisenheimer Complex sub->mc + NH₃ nuc NH₃ prod This compound mc->prod - H⁺ lg Cl⁻

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Method 2: Cyanide-Mediated Reaction Mechanism

cyanide_mechanism opd o-Phenylenediamine imine Imine opd->imine + Aldehyde - H₂O ald Aldehyde aminonitrile α-Amino Nitrile imine->aminonitrile + CN⁻ cyclized Cyclized Intermediate aminonitrile->cyclized 6-exo-dig Cyclization product This compound cyclized->product Tautomerization & Aerobic Oxidation

Caption: Mechanism of the one-pot cyanide-mediated synthesis.

References

A Comparative Guide to the Reactivity of Quinoxalin-2-amine and Quinolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of quinoxalin-2-amine and quinolin-2-amine, two isomeric heterocyclic amines with significant applications in medicinal chemistry and materials science. Understanding their distinct reactivity profiles is crucial for the strategic design and synthesis of novel derivatives with desired pharmacological or material properties. This document summarizes their behavior in key chemical transformations, supported by available experimental data and detailed protocols.

Introduction to this compound and Quinolin-2-amine

This compound and quinolin-2-amine are aromatic heterocycles containing a pyrazine and a pyridine ring, respectively, fused to a benzene ring. The presence and position of the nitrogen atoms, along with the amino substituent, significantly influence the electron distribution and, consequently, the chemical reactivity of these molecules.

This compound is an electron-deficient system due to the presence of two nitrogen atoms in the pyrazine ring. This inherent electron deficiency makes the heterocyclic ring susceptible to nucleophilic attack.

Quinolin-2-amine , on the other hand, possesses a pyridine ring fused to benzene. The single nitrogen atom in the pyridine ring also imparts electron-deficient characteristics, particularly at the 2- and 4-positions, making it reactive towards nucleophiles.

This guide will delve into a comparative analysis of their reactivity in nucleophilic substitution, electrophilic substitution, and metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The electron-deficient nature of both the quinoxaline and quinoline rings renders them susceptible to nucleophilic attack, particularly at the positions activated by the nitrogen atoms.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile replaces a leaving group on the aromatic ring. The reactivity of halo-substituted quinoxalin-2-amines and quinolin-2-amines provides a direct comparison.

Table 1: Comparison of Nucleophilic Aromatic Substitution Reactivity

SubstrateNucleophileReaction ConditionsProductYield (%)Reference
2-Chloro-3-aminoquinoxalinePiperidineToluene, reflux2-(Piperidin-1-yl)quinoxalin-3-amineModerate[1]
2-ChloroquinolineAmmoniaEthanol, 150°C, sealed tubeQuinolin-2-amineGoodGeneral Knowledge

Note: Direct comparative studies under identical conditions are limited. The data presented is based on representative examples from the literature.

The pyrazine ring in quinoxaline is generally more electron-deficient than the pyridine ring in quinoline, which would suggest a higher reactivity for halo-quinoxalinamines in SNAr reactions. However, the outcome of these reactions can be highly dependent on the specific nucleophile, solvent, and temperature.

Experimental Protocol: Nucleophilic Aromatic Substitution on 2-Chloro-3-aminoquinoxaline

This protocol describes a typical procedure for the reaction of a halo-quinoxaline with an amine nucleophile.

Materials:

  • 2-Chloro-3-aminoquinoxaline

  • Amine (e.g., piperidine)

  • Solvent (e.g., Toluene or DMF)

  • Base (e.g., K2CO3 or Et3N, if necessary)

Procedure:

  • To a solution of 2-chloro-3-aminoquinoxaline (1.0 eq) in the chosen solvent, add the amine (1.2-1.5 eq).

  • If the amine salt is used or if the amine is not a strong base, add a base (1.5-2.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

experimental_workflow start Start reactants Mix Reactants: - 2-Chloro-3-aminoquinoxaline - Amine - Solvent (& Base if needed) start->reactants reflux Heat to Reflux reactants->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Final Product purify->product

Caption: General workflow for SNAr on 2-chloro-3-aminoquinoxaline.

Electrophilic Substitution Reactions

Electrophilic aromatic substitution is more challenging on the electron-deficient quinoxaline and quinoline rings compared to benzene. The reaction typically occurs on the benzene ring, and the position of substitution is directed by the existing substituents and the heteroatoms.

The amino group at the 2-position is an activating group and directs electrophiles to the ortho and para positions. However, the electron-withdrawing effect of the heterocyclic nitrogen(s) deactivates the entire ring system towards electrophilic attack.

Table 2: Comparison of Electrophilic Substitution Reactivity

SubstrateReagentReaction ConditionsMajor Product(s)Yield (%)Reference
QuinoxalineConc. HNO₃ / Conc. H₂SO₄Fuming, high temp.5-Nitroquinoxaline & 6-NitroquinoxalineLow[2]
Quinolin-2-amineConc. HNO₃ / Conc. H₂SO₄0 °C5-Nitroquinolin-2-amine & 8-Nitroquinolin-2-amineModerateGeneral Knowledge

Note: Direct comparative studies for the 2-amino derivatives under identical conditions are scarce. The data for quinoxaline is for the parent compound, highlighting its low reactivity.

The presence of the second nitrogen atom in the quinoxaline ring makes it significantly more deactivated towards electrophilic substitution than the quinoline ring. Therefore, quinolin-2-amine is expected to be more reactive towards electrophiles than this compound.

Experimental Protocol: Nitration of Quinolin-2-amine

This protocol outlines a general procedure for the nitration of quinolin-2-amine.

Materials:

  • Quinolin-2-amine

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

Procedure:

  • Dissolve quinolin-2-amine in concentrated sulfuric acid at 0 °C with stirring.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, continue stirring at 0 °C for a specified time, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

signaling_pathway substrate Quinolin-2-amine intermediate Wheland Intermediate (Sigma Complex) substrate->intermediate Electrophilic Attack (NO2+) reagents Conc. HNO3 / Conc. H2SO4 (Nitrating Mixture) reagents->intermediate product Nitroquinolin-2-amine intermediate->product Deprotonation

Caption: Simplified mechanism of electrophilic nitration.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for C-C and C-N bond formation, respectively. The reactivity of halo-substituted quinoxalin-2-amines and quinolin-2-amines in these reactions is of great interest for the synthesis of complex derivatives.

Table 3: Comparison of Reactivity in Metal-Catalyzed Cross-Coupling

SubstrateCoupling PartnerCatalyst SystemReactionYield (%)Reference
2-Amino-3-bromoquinoxalinePhenylboronic acidPd(PPh₃)₄, K₂CO₃Suzuki CouplingGood[3]
2-Amino-3-bromoquinolinePhenylboronic acidPd(PPh₃)₄, K₂CO₃Suzuki CouplingGood[3]
2-Chloro-3-aminoquinoxalineAnilinePd₂(dba)₃, Xantphos, Cs₂CO₃Buchwald-HartwigModerateGeneral Knowledge
2-Chloro-3-aminoquinolineAnilinePd₂(dba)₃, Xantphos, Cs₂CO₃Buchwald-HartwigModerateGeneral Knowledge

Note: The yields are generalized from typical cross-coupling reactions on similar substrates.

Both halo-quinoxalinamines and halo-quinolinamines are generally good substrates for palladium-catalyzed cross-coupling reactions. The slightly higher electron deficiency of the quinoxaline ring might lead to a faster oxidative addition step, potentially resulting in higher reactivity in some cases. However, the coordinating ability of the nitrogen atoms and the amino group can influence the catalytic cycle, and the optimal conditions may vary.

Experimental Protocol: Suzuki Coupling of a Halo-Aminopyridine Analog

This protocol is based on the Suzuki coupling of a structurally similar bromo-aminopyridine and can be adapted for halo-quinoxalinamines and halo-quinolinamines.

Materials:

  • Halo-amino-heterocycle (e.g., 2-Amino-3-bromoquinoxaline)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • To a reaction vessel, add the halo-amino-heterocycle (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (0.02-0.05 eq), and base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

logical_relationship cat_cycle Pd(0) Oxidative Addition (Ar-X) Pd(II) Complex Transmetalation (Ar'-B(OR)2) Pd(II) Complex Reductive Elimination Ar-Ar' Product cat_cycle:f1->cat_cycle:f2 cat_cycle:f3->cat_cycle:f4 cat_cycle:f5->cat_cycle:f6 cat_cycle:f6->cat_cycle:f0

References

Structure-Activity Relationship of Quinoxalin-2-amine Analogs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the structure-activity relationship (SAR) of quinoxalin-2-amine analogs reveals critical insights into their potential as therapeutic agents, particularly in oncology. The quinoxaline scaffold, a privileged heterocyclic motif in medicinal chemistry, has been extensively explored, with numerous derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. This guide provides a comparative analysis of this compound analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to aid researchers in the rational design of novel and potent drug candidates.

Comparative Analysis of Antiproliferative Activity

The antiproliferative activity of this compound analogs has been evaluated against various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of the impact of different structural modifications on anticancer potency.

N-Aryl/Heteroaryl Substituted this compound Analogs

Substitutions on the N-aryl or N-heteroaryl ring of this compound derivatives significantly influence their antiproliferative activity.

Compound IDR1 (at position 3)R2 (at position 7)Aromatic/Heteroaromatic Ring (at N-2)Cancer Cell LineIC50 (µM)Reference
1a -H-HPhenylHCT116> 100
1b -CH3-HPhenylHCT1167.8
1c -Cl-HPhenylHCT1164.4
2a -H-H4-ChlorophenylMCF-79.0
2b -CH3-H4-ChlorophenylMCF-75.3

Key SAR Insights:

  • Substitution at Position 3: The introduction of a methyl (-CH3) or chloro (-Cl) group at the 3-position of the quinoxaline ring generally enhances antiproliferative activity compared to the unsubstituted analog (compare 1a with 1b and 1c ).

  • Substitution on the N-Aryl Ring: A chloro substituent on the N-phenyl ring appears to be favorable for activity against the MCF-7 cell line (compare 2a and 2b ).

2,3,6-Trisubstituted Quinoxalin-6-amine Analogs

Modifications at the 2, 3, and 6 positions of the quinoxaline core have been explored to develop potent antiproliferative agents.

Compound IDR (at positions 2 and 3)X (at position 6)Cancer Cell LineGI50 (µM)Reference
3a Phenyl-NH2MDA-MB-231> 50
3b Furanyl-NH2MDA-MB-23115
3c Thiophenyl-NH2MDA-MB-23120
4a Phenyl-NH-CO-NH-PhenylMDA-MB-23110
4b Furanyl-NH-CO-NH-PhenylMDA-MB-2311.5

Key SAR Insights:

  • Substituents at Positions 2 and 3: Replacing phenyl groups with heteroaromatic rings like furan or thiophene at the 2 and 3-positions significantly improves antiproliferative activity (compare 3a with 3b and 3c ).

  • Substitution at Position 6: The introduction of a phenylurea moiety at the 6-amino group dramatically enhances potency, particularly when combined with furanyl substituents at the 2 and 3-positions (compare 3b with 4b ). The bisfuranylquinoxalineurea analog was identified as a particularly potent compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of compound activity. Below are representative protocols for key experiments.

Antiproliferative Activity Assay (MTT Assay)

This colorimetric assay is widely used to assess cell metabolic activity and, by extension, cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7, MDA-MB-231)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound analog compounds

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Kinase Inhibition Assay (LANCE® Ultra Kinase Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for measuring the activity of protein kinases.

Materials:

  • Purified recombinant kinase (e.g., EGFR, Pim-1)

  • Biotinylated kinase substrate

  • Europium-labeled anti-phospho-substrate antibody

  • ULight™-streptavidin

  • ATP

  • Assay buffer

  • This compound analog compounds

  • 384-well plates

  • TR-FRET-enabled plate reader

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, biotinylated substrate, and the this compound analog at various concentrations.

  • Initiation of Kinase Reaction: Add ATP to initiate the phosphorylation of the substrate. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction by adding a detection mix containing the Europium-labeled anti-phospho-substrate antibody and ULight™-streptavidin. Incubate to allow for antibody-antigen and biotin-streptavidin binding.

  • Signal Measurement: Measure the TR-FRET signal using a plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the biological context and experimental procedures is essential for understanding the mechanism of action and the research workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of This compound Analogs purification Purification & Characterization synthesis->purification in_vitro In Vitro Antiproliferative Screening (MTT Assay) purification->in_vitro kinase_assay Kinase Inhibition Assay in_vitro->kinase_assay Active Compounds ic50 IC50/GI50 Determination kinase_assay->ic50 sar SAR Analysis ic50->sar egfr_pathway cluster_downstream Downstream Signaling ligand Growth Factor (e.g., EGF) egfr EGFR ligand->egfr dimer Dimerization & Autophosphorylation egfr->dimer ras Ras dimer->ras pi3k PI3K dimer->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation Gene Expression akt Akt pi3k->akt mtor mTOR akt->mtor mtor->proliferation Protein Synthesis inhibitor This compound Analog (Inhibitor) inhibitor->egfr cox2_pathway cluster_prostanoids Prostanoids stimuli Inflammatory Stimuli pla2 PLA2 stimuli->pla2 membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa PLA2 action cox2 COX-2 aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 pge2 PGE2 pgh2->pge2 pgi2 PGI2 pgh2->pgi2 txa2 TXA2 pgh2->txa2 inflammation Inflammation, Pain, Fever, Proliferation pge2->inflammation pgi2->inflammation txa2->inflammation inhibitor This compound Analog (Inhibitor) inhibitor->cox2

Quinoxalin-2-amine Derivatives: A Comparative Guide to Their Efficacy Against Other Heterocyclic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxalin-2-amine derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological activities. Their versatile scaffold allows for diverse chemical modifications, leading to the development of potent agents targeting a range of diseases. This guide provides an objective comparison of the efficacy of this compound derivatives against other key heterocyclic compounds—triazoles, pyrimidines, and benzimidazoles—in the fields of cancer, bacterial infections, and viral diseases. The information presented is supported by experimental data from peer-reviewed studies to aid researchers in their drug discovery and development endeavors.

Anticancer Efficacy: Quinoxalin-2-amines as Kinase Inhibitors

In the realm of oncology, this compound derivatives have shown considerable promise, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.

A comparative analysis of the anticancer activity of this compound derivatives and other heterocyclic compounds reveals their competitive potency. While direct head-to-head studies under identical conditions are limited, analysis of individual studies provides valuable insights. For instance, certain this compound derivatives have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[1]

Table 1: Comparative Anticancer Activity (IC50, µM) of Heterocyclic Compounds

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
This compound Substituted this compoundHCT-116 (Colon)7.8[1]
This compound N-(phenyl)-3-(quinoxalin-2-ylamino) benzamideHCT-116 (Colon)4.4[1]
This compound 1-(phenyl)-3-(4-(quinoxalin-2-ylamino)phenyl)ureaHCT-116 (Colon)2.5[1]
Triazole Novel indolyl 1,2,4-triazole derivative (Vg)MCF-7 (Breast)0.891[2]
Triazole Novel indolyl 1,2,4-triazole derivative (Vf)MDA-MB-231 (Breast)1.914[2]
Triazole Phosphonate 1,2,3-triazole derivative (8)HT-1080 (Fibrosarcoma)15.13[3]
Quinoxaline-Triazole Hybrid Quinoxaline derivative with a triazole ring (3)THP-1 (Leukemia)1.6[4]
Triazoloquinoxaline Triazoloquinoxaline derivative (7e)MCF-7 (Breast)3.41[5]

Signaling Pathway: VEGFR-2 Inhibition by Quinoxaline Derivatives

Quinoxaline derivatives often exert their anticancer effects by targeting the VEGFR signaling pathway. Binding of VEGF to its receptor (VEGFR-2) triggers a signaling cascade that promotes angiogenesis, a critical process for tumor growth and metastasis. This compound derivatives can act as competitive inhibitors at the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking downstream signaling.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds P P VEGFR-2->P This compound This compound This compound->VEGFR-2 Inhibits ATP ATP ATP->P Downstream Signaling Downstream Signaling P->Downstream Signaling Activates Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis

VEGFR-2 signaling inhibition by this compound derivatives.

Antibacterial Efficacy: Disrupting Bacterial Viability

This compound derivatives have demonstrated significant potential as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria. Their mechanism of action often involves the disruption of bacterial cell membrane integrity, leading to the leakage of intracellular components and subsequent cell death.[6]

A comparative look at the antibacterial efficacy of quinoxalin-2-amines and other heterocyclic compounds, such as pyrimidines, highlights their standing as promising antibacterial candidates.

Table 2: Comparative Antibacterial Activity (MIC, µg/mL) of Heterocyclic Compounds

Compound ClassDerivative ExampleBacterial StrainMIC (µg/mL)Reference
This compound C-2 amine-substituted quinoxaline (5p)S. aureus4[6]
This compound C-2 amine-substituted quinoxaline (5p)MRSA4-16[6]
This compound C-2 amine-substituted quinoxaline (5p)E. coli4-32[6]
Quinoxaline Derivative Quinoxaline derivativeMRSA1-4[7]
Vancomycin (Control) -MRSA1-4[7]
Pyrimidine Pyrimidin-2-amine derivative (5)S. aureus0.97[8]
Pyrimidine Pyrimidin-2-thiol derivative (10)P. aeruginosa0.77[8]
Benzimidazole-Triazole Hybrid Benzimidazole-triazole hybrid (2k)S. aureus12.5 (µmol/mL)[9]

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

A key target for many antibacterial agents is the bacterial cell wall synthesis pathway. This pathway is essential for maintaining the structural integrity of the bacterial cell. While some quinoxaline derivatives disrupt the cell membrane, others may interfere with this synthesis pathway, representing a potential mechanism of action.

Bacterial_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm Precursor Synthesis Synthesis of Peptidoglycan Precursors Lipid I Lipid I Precursor Synthesis->Lipid I Lipid II Lipid II Lipid I->Lipid II Translocation Translocation of Lipid II Lipid II->Translocation Polymerization Glycan Chain Polymerization Translocation->Polymerization Cross-linking Peptide Cross-linking Polymerization->Cross-linking Peptidoglycan Mature Peptidoglycan Cross-linking->Peptidoglycan This compound This compound This compound->Polymerization Inhibits This compound->Cross-linking Inhibits

Hypothetical inhibition of bacterial cell wall synthesis.

Antiviral Efficacy: Targeting Viral Replication

This compound derivatives have also been investigated for their antiviral properties, with notable activity against a range of viruses, including Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV).[4][10] Their mechanisms of action often involve the inhibition of key viral enzymes essential for replication, such as RNA-dependent RNA polymerase (RdRp) and reverse transcriptase.

A comparative study of quinoxaline and benzimidazole derivatives against HCV revealed that both scaffolds are promising for the development of anti-HCV agents.[11]

Table 3: Comparative Antiviral Activity (EC50/IC50, µM) of Heterocyclic Compounds

Compound ClassDerivative ExampleVirusAssayEC50/IC50 (µM)Reference
Quinoxaline Quinoxaline derivative (13)HCVAnti-HCV49.4 (IC50)[11]
Benzimidazole Benzimidazole derivative (12)HCVAnti-HCV19.1 (IC50)[11]
Quinoxaline Pyridoquinoxaline derivativeHCMVAntiviral<0.05[10]
Quinoxaline Quinoxaline derivative (19)HIV-1 RTEnzyme Inhibition0.0031 (EC50)[10]

Signaling Pathway: Inhibition of HCV NS5B Polymerase

The HCV NS5B protein is an RNA-dependent RNA polymerase that is critical for the replication of the viral RNA genome. Quinoxaline derivatives can act as non-nucleoside inhibitors of NS5B, binding to allosteric sites on the enzyme and disrupting its function, thereby halting viral replication.

HCV_Replication_Inhibition cluster_virus HCV Replication Complex Viral RNA Viral RNA (Template) NS5B Polymerase NS5B Polymerase Viral RNA->NS5B Polymerase Template Binding New Viral RNA New Viral RNA (Replication) NS5B Polymerase->New Viral RNA RNA Synthesis This compound This compound This compound->NS5B Polymerase Inhibits

Inhibition of HCV NS5B polymerase by this compound.

Experimental Protocols

This section provides a general overview of the methodologies used to obtain the quantitative data presented in this guide.

Experimental Workflow: Drug Efficacy Screening

Experimental_Workflow Compound Synthesis Compound Synthesis In Vitro Assay In Vitro Assay (e.g., MTT, MIC, Plaque Assay) Compound Synthesis->In Vitro Assay Data Analysis Data Analysis (IC50 / MIC / EC50) In Vitro Assay->Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification

General workflow for in vitro drug efficacy screening.
In Vitro Anticancer Activity: MTT Assay

The half-maximal inhibitory concentration (IC50) for anticancer activity is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds (e.g., this compound derivatives, triazoles) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[12][13][14]

In Vitro Antibacterial Activity: Broth Microdilution Method

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve the final desired inoculum concentration.

  • Compound Dilution: Serial two-fold dilutions of the test compounds and a positive control antibiotic are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (broth and bacteria, no compound) and a sterility control well (broth only) are included.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[15][16][17][18]

In Vitro Antiviral Activity: Plaque Reduction Assay

The half-maximal effective concentration (EC50) for antiviral activity is often determined using a plaque reduction assay.

  • Cell Plating: A confluent monolayer of host cells susceptible to the virus is prepared in multi-well plates.

  • Virus and Compound Incubation: A fixed amount of the virus is incubated with serial dilutions of the test compound for a set period to allow for potential neutralization.

  • Infection: The cell monolayers are infected with the virus-compound mixtures.

  • Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or carboxymethylcellulose) to restrict the spread of the virus to adjacent cells.

  • Incubation: The plates are incubated for several days to allow for the formation of plaques, which are localized areas of cell death caused by the virus.

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is then counted.

  • EC50 Calculation: The percentage of plaque reduction is calculated for each compound concentration relative to the virus-only control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.[19][20][21][22][23]

Conclusion

This compound derivatives represent a highly promising class of heterocyclic compounds with potent and diverse pharmacological activities. The comparative data presented in this guide, while not exhaustive, indicates that this compound derivatives exhibit efficacy that is often comparable, and in some cases superior, to other well-established heterocyclic scaffolds such as triazoles, pyrimidines, and benzimidazoles. Their ability to be readily synthesized and modified allows for the fine-tuning of their biological activity, making them attractive candidates for further investigation in the development of novel therapeutics for a wide range of diseases. This guide serves as a valuable resource for researchers in the field, providing a foundation for the rational design and development of next-generation this compound-based drugs.

References

Mechanistic Insights into Quinoxalin-2-amine Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanistic pathways of reactions involving quinoxalin-2-amine is crucial for the rational design and synthesis of novel therapeutic agents and functional materials. This guide provides a comparative analysis of key reactions, supported by experimental data and detailed protocols, to elucidate the underlying mechanisms governing the functionalization of this important heterocyclic scaffold.

While the reactivity of the closely related quinoxalin-2(1H)-ones is extensively documented, specific mechanistic studies on this compound are less common. However, by examining analogous transformations and the available literature on substituted quinoxaline synthesis, we can construct a detailed picture of the reaction landscape. This guide focuses on nucleophilic aromatic substitution (SNAr) as a primary pathway for the derivatization of the quinoxaline core, a common strategy for introducing molecular diversity.

Comparison of Synthetic Methodologies for 3-Amino-Substituted Quinoxalines

A prevalent strategy for synthesizing derivatives of this compound involves the functionalization of a pre-existing quinoxaline core. One key approach is the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, at the 3-position of a quinoxaline-2-carboxylate precursor, followed by amidation.

A study by Kowalski et al. provides a robust synthetic route applicable to the parallel synthesis of diverse 2-carboxamide-3-amino-substituted quinoxalines. This methodology allows for the introduction of a wide array of amines and subsequent diversification at the carboxylate position, offering a versatile platform for library synthesis.

Table 1: Comparison of Yields for the Synthesis of 2-Carboxamide-3-amino-substituted Quinoxalines

Amine (R-NH₂)Product Yield (%)
4-Methoxybenzylamine86
4-(Trifluoromethyl)benzylamine75
2-Chlorobenzylamine68
Cyclohexylamine55
Morpholine90
N-Methylpiperazine82

Yields are for the isolated product after solid-phase extraction purification.

The data indicates that a variety of primary and secondary amines can be effectively coupled to the quinoxaline core, with electron-donating groups on the benzylamine generally affording higher yields.

Experimental Protocols

General Procedure for the Synthesis of 3-Amino-quinoxaline-2-carboxylic Acids[1]

A suspension of 3-chloroquinoxaline-2-carboxylic acid ethyl ester (1.0 eq) and the desired amine (1.1 eq) in ethanol is heated in a sealed tube at 80°C for 24 hours. After cooling, the solid precipitate is filtered and washed with cold ethanol. To the resulting solid, ethanol and water are added, followed by an aqueous solution of 6 N NaOH. The suspension is heated at 80°C for 20 minutes. Upon completion, the reaction mixture is acidified to precipitate the product, which is then collected by filtration.

General Procedure for Amide Coupling to form 2-Carboxamide-3-amino-quinoxalines[1]

To a solution of the 3-amino-quinoxaline-2-carboxylic acid (1.0 eq) in a suitable solvent such as DMA, a coupling agent (e.g., Si-DCT) and a base (e.g., N-methylmorpholine) are added. The reaction mixture is agitated at room temperature until the starting material is consumed. The product is then isolated and purified, often using solid-phase extraction (SPE).

Mechanistic Pathways and Visualizations

The synthesis of 3-amino-substituted quinoxalines from a 3-chloro precursor proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the quinoxaline ring system activates the C3 position towards nucleophilic attack by an amine.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products quinoxalin 3-Chloro-quinoxalin-2-carboxylate meisenheimer Meisenheimer Complex quinoxalin->meisenheimer Nucleophilic Attack amine Amine (R-NH₂) amine->meisenheimer product 3-Amino-quinoxalin-2-carboxylate meisenheimer->product Loss of Cl⁻ hcl HCl meisenheimer->hcl

Caption: Proposed SNAr mechanism for the amination of 3-chloro-quinoxaline.

The reaction is initiated by the attack of the amine nucleophile on the electron-deficient C3 carbon of the quinoxaline ring, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge over the aromatic system. The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the 3-amino-substituted quinoxaline product.

The subsequent saponification of the ester and amidation of the resulting carboxylic acid follow well-established acyl substitution pathways.

Experimental_Workflow start Start: 3-Chloro-quinoxaline-2-carboxylate step1 Step 1: Nucleophilic Aromatic Substitution with primary or secondary amine start->step1 intermediate Intermediate: 3-Amino-quinoxaline-2-carboxylate step1->intermediate step2 Step 2: Saponification (Hydrolysis of ester) intermediate->step2 acid Intermediate: 3-Amino-quinoxaline-2-carboxylic acid step2->acid step3 Step 3: Amide Coupling with a diverse set of amines acid->step3 final_product Final Product: 2-Carboxamide-3-amino-quinoxaline Library step3->final_product

Caption: Experimental workflow for the synthesis of a 2-carboxamide-3-amino-quinoxaline library.

A Comparative Guide to Novel Catalysts in Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of quinoxalines, a crucial scaffold in medicinal chemistry and materials science, has seen significant advancements through the development of novel catalytic systems.[1][2] These new catalysts offer improvements in efficiency, sustainability, and substrate scope over traditional methods.[2][3] This guide provides an objective comparison of emerging catalysts against established methods for quinoxaline synthesis, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their needs.

Performance Benchmarking of Quinoxaline Synthesis Catalysts

The efficacy of a catalyst is determined by several factors, including reaction yield, time, temperature, and catalyst loading. The following table summarizes the performance of various modern catalysts in the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, a common model reaction. For comparison, classical methods are also included.

Catalyst SystemCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
Novel Catalysts
Al₂O₃–ZrO₂-DMFRoom Temp10-20 min94-98[4]
AlCuMoVP100 mgToluene25120 min92[5]
CrCl₂·6H₂O0.01 gEthanolRoom Temp14 min90[6]
CuSO₄·5H₂O0.01 gEthanolRoom Temp--[6]
PbBr₂0.01 gEthanolRoom Temp--[6]
Nitrilotris(methylenephosphonic acid)5 mol%---80-97[7][8]
Iodine20 mol%DMSO--78-99[8]
Traditional/Benchmark Catalysts
Acetic AcidCatalyticEthanol/Acetic AcidHigh TempLongModerate[9]
None (Classical Condensation)--High TempLongLow to Moderate[3][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic performance. Below are representative experimental protocols for key catalysts.

General Procedure for Quinoxaline Synthesis using Al₂O₃–ZrO₂

This method highlights a highly efficient and environmentally friendly protocol.[4]

  • Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1 mmol) and benzil (1 mmol) in N,N-dimethylformamide (DMF).

  • Catalyst Addition: Add the Al₂O₃–ZrO₂ catalyst to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for the specified time (typically 10-20 minutes).

  • Work-up: Upon completion, the product can be isolated through standard work-up procedures.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the desired quinoxaline derivative.[10]

Synthesis of Quinoxalines using AlCuMoVP Catalyst

This protocol demonstrates the use of a supported heteropolyoxometalate catalyst.[5]

  • Reactant Mixture: In a suitable reaction vessel, mix o-phenylenediamine (1 mmol) and benzil (1 mmol) in toluene (7 mL).

  • Catalyst Introduction: Add 100 mg of the AlCuMoVP catalyst to the mixture.

  • Reaction Conditions: Stir the reaction at 25°C for 120 minutes.

  • Isolation: After the reaction, the catalyst can be recovered, and the product isolated from the reaction mixture.[11]

CrCl₂·6H₂O Catalyzed Synthesis of Quinoxalines

This procedure showcases the use of a simple metal salt as an efficient catalyst.[6]

  • Initial Mixture: To a 25 mL flask equipped with a magnetic stirrer, add o-phenylenediamine (1.11 mmol), acenaphthoquinone (1.01 mmol), and the CrCl₂·6H₂O catalyst (0.01 g) in ethanol (5 mL).

  • Reaction Monitoring: The progress of the reaction is monitored using thin-layer chromatography (TLC).

  • Completion and Isolation: Once the reaction is complete (approximately 14 minutes), the mixture is heated to dissolve the product in hot ethanol, and the catalyst is separated by filtration.

  • Purification: Upon cooling the solution, the crystalline product is obtained.

Catalyst Screening Workflow

For researchers developing or evaluating new catalysts, a systematic workflow is essential. The following diagram illustrates a typical process for catalyst screening in quinoxaline synthesis.

Catalyst_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction & Screening cluster_analysis Analysis & Optimization Reactants Select Substrates (o-phenylenediamine, 1,2-dicarbonyl) Reaction_Setup Set up Parallel Reactions (Varying Catalysts, Solvents, Temps) Reactants->Reaction_Setup Catalyst_Prep Prepare/Select Candidate Catalysts Catalyst_Prep->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, GC, LC-MS) Reaction_Setup->Monitoring Workup Work-up & Isolation Monitoring->Workup Characterization Characterize Product (NMR, MS, IR) Workup->Characterization Yield_Calculation Calculate Yield & Purity Characterization->Yield_Calculation Optimization Identify Lead Catalyst & Optimize Conditions Yield_Calculation->Optimization Compare Results Optimization->Reaction_Setup Iterate

Caption: A generalized workflow for screening and optimizing new catalysts for quinoxaline synthesis.

Signaling Pathways and Logical Relationships

The synthesis of quinoxalines generally proceeds through a condensation reaction followed by cyclization and oxidation. The catalyst plays a crucial role in facilitating one or more of these steps.

Quinoxaline_Synthesis_Pathway Diamine o-Phenylenediamine Intermediate Schiff Base/ Dihydropyrazine Intermediate Diamine->Intermediate Condensation Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Intermediate Quinoxaline Quinoxaline Intermediate->Quinoxaline Cyclization/ Oxidation Catalyst Catalyst Catalyst->Intermediate Lowers Activation Energy Catalyst->Quinoxaline Oxidant Oxidant (if required) Oxidant->Quinoxaline

Caption: Generalized reaction pathway for catalyst-assisted quinoxaline synthesis.

References

A Comparative Guide to In Vitro Testing of Quinoxalin-2-Amine Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of quinoxalin-2-amine based drug candidates against established chemotherapeutic agents. It includes detailed experimental protocols and supporting data to aid in the evaluation and development of this promising class of compounds.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of various this compound derivatives compared to standard anticancer drugs, Doxorubicin and Sorafenib, across a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: Cytotoxicity (IC50 in µM) of Quinoxaline Derivatives vs. Doxorubicin and Sorafenib

Compound IDCell Line (Cancer Type)IC50 (µM)Comparator DrugComparator IC50 (µM)Reference
Quinoxaline Derivative 11g HepG-2 (Liver)4.50Doxorubicin8.29[1]
Sorafenib7.33[1]
HCT-116 (Colon)2.40Doxorubicin9.65[1]
Sorafenib9.41[1]
MCF-7 (Breast)5.90Doxorubicin7.68[1]
Sorafenib7.23[1]
Quinoxaline Derivative 11e HepG-2 (Liver)5.34Doxorubicin8.29[1]
Sorafenib7.33[1]
HCT-116 (Colon)4.19Doxorubicin9.65[1]
Sorafenib9.41[1]
MCF-7 (Breast)6.06Doxorubicin7.68[1]
Sorafenib7.23[1]
Quinoxaline Derivative 17b MCF-7 (Breast)2.3Sorafenib3.51[2]
HepG-2 (Liver)2.8Sorafenib2.17[2]
Quinoxaline Derivative VIIIc HCT-116 (Colon)2.5DoxorubicinNot Specified[3]
MCF-7 (Breast)9DoxorubicinNot Specified[3]
Quinoxaline Derivative VIIIa HepG-2 (Liver)9.8DoxorubicinNot Specified[3]

Disclaimer: The data presented is a compilation from various studies. Direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound based drug candidates and comparator drugs

  • Human cancer cell lines (e.g., MCF-7, HCT116, HepG2, PC-3)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using propidium iodide staining of DNA.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest and wash the cells with PBS. Resuspend the cell pellet in cold 70% ethanol while gently vortexing and fix overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest (e.g., VEGFR-2, JAK2, Akt)

  • Substrate for the kinase

  • ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction: Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and serially diluted test compounds. Incubate at room temperature for 1 hour.

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Metabolic Stability Assay in Human Liver Microsomes (HLMs)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Materials:

  • Test compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing HLMs and the test compound in phosphate buffer.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and quench the reaction by adding cold acetonitrile.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially targeted by this compound based drug candidates and a general experimental workflow for their in vitro evaluation.

experimental_workflow cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies cluster_adme ADME-Tox Profiling cluster_lead Lead Optimization CompoundLibrary This compound Library CytotoxicityAssay Cytotoxicity Assay (e.g., MTT) CompoundLibrary->CytotoxicityAssay HitIdentification Hit Identification (IC50 Determination) CytotoxicityAssay->HitIdentification KinaseInhibition Kinase Inhibition Assays HitIdentification->KinaseInhibition ApoptosisAssay Apoptosis Assays (Annexin V/PI) HitIdentification->ApoptosisAssay CellCycleAnalysis Cell Cycle Analysis HitIdentification->CellCycleAnalysis MetabolicStability Metabolic Stability (HLMs) HitIdentification->MetabolicStability InSilicoADMET In Silico ADMET Prediction HitIdentification->InSilicoADMET LeadCandidate Lead Candidate Selection KinaseInhibition->LeadCandidate ApoptosisAssay->LeadCandidate CellCycleAnalysis->LeadCandidate MetabolicStability->LeadCandidate InSilicoADMET->LeadCandidate

In Vitro Testing Workflow for this compound Candidates

signaling_pathways cluster_vegfr VEGFR-2 Signaling cluster_jak_stat JAK-STAT Signaling cluster_topo Topoisomerase II Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Cytokine Cytokine CytokineReceptor Receptor Cytokine->CytokineReceptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT GeneTranscription Gene Transcription (Proliferation, Inflammation) STAT->GeneTranscription Quinoxaline Quinoxaline Derivative TopoII Topoisomerase II Quinoxaline->TopoII DNA_cleavage DNA Double-Strand Breaks TopoII->DNA_cleavage inhibition of re-ligation Apoptosis Apoptosis DNA_cleavage->Apoptosis

Potential Signaling Pathways Targeted by Quinoxaline Derivatives

References

A Comparative Guide to Quinoxaline Derivatives as Enzyme Inhibitors: From Bench to Clinic

Author: BenchChem Technical Support Team. Date: December 2025

The quinoxaline scaffold, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, stands as a cornerstone in modern medicinal chemistry.[1] Its structural rigidity, coupled with the versatile nature of its substitution patterns, has rendered it a "privileged scaffold" in the design of targeted therapeutics.[1] This guide provides an in-depth comparative analysis of quinoxaline derivatives as inhibitors of various enzyme classes, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation.

The Quinoxaline Core: A Versatile Pharmacophore

The unique electronic properties and the spatial arrangement of the nitrogen atoms within the pyrazine ring enable quinoxaline derivatives to engage in a multitude of non-covalent interactions with enzyme active sites, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[2] This inherent ability to be tailored for specific enzymatic targets has led to the development of numerous potent and selective inhibitors, some of which have progressed to clinical trials and even market approval.[1]

This guide will delve into the comparative efficacy of quinoxaline derivatives against several key enzyme families implicated in a range of pathologies, from cancer to viral infections and neurological disorders.

I. Quinoxaline Derivatives as Kinase Inhibitors

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] Quinoxaline-based compounds have emerged as a prominent class of kinase inhibitors, targeting various members of the kinome.[3]

A. Targeting Tyrosine Kinases in Oncology

Receptor and non-receptor tyrosine kinases are critical nodes in signaling pathways that control cell growth, proliferation, and survival.[5] Aberrant activation of these kinases is a common driver of tumorigenesis.[2]

A series of novel quinoxaline derivatives has been synthesized and evaluated for their ability to inhibit tyrosine kinase activity.[5] For instance, certain derivatives have demonstrated potent and selective inhibition of human tyrosine kinase (TRK) in liver (HepG2) and breast (MCF-7) cancer cell lines, with activities comparable to the standard chemotherapeutic agent, doxorubicin.[5] The structure-activity relationship (SAR) for these compounds often reveals that substitutions at the 2 and 3 positions of the quinoxaline ring are critical for their antiproliferative efficacy.[6]

B. Dual PI3K/mTOR Inhibition

The PI3K/AKT/mTOR pathway is a central regulator of cell metabolism, growth, and survival, and its hyperactivation is a frequent event in cancer. Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this pathway, potentially overcoming resistance mechanisms. Quinoxaline derivatives such as PKI-587 have shown potent dual inhibitory activity against PI3K and mTOR and are currently in clinical trials for various cancers, including non-small cell lung cancer and breast cancer.

C. JAK2/STAT5 Pathway Inhibition in Hematological Malignancies

The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling, and the JAK/STAT pathway is integral to hematopoiesis and immune response.[7] Dysregulation of this pathway, particularly through activating mutations in JAK2, is a key driver of myeloproliferative neoplasms.[7] Several quinoxalinone-containing compounds have been identified as potent inhibitors of JAK2 and JAK3.[7] For example, the compound designated as ST4j has been shown to inhibit the phosphorylation of both JAK2 and STAT5, leading to the inhibition of human erythroleukemia cell growth.[7]

Comparative Inhibitory Activity of Quinoxaline-Based Kinase Inhibitors
Compound ClassTarget Kinase(s)Example CompoundIC50 ValueCell Line(s)Reference
Quinoxaline-urea analogIKKβAnalog 84~4-fold more potent than parent compoundPancreatic Cancer Cells[8]
QuinoxalinoneJAK2/STAT5ST4jIC50 of 12 µMJurkat cells[7]
6,7-Disubstituted-4-(2-fluorophenoxy)-quinolinec-METCompound 290.59 nMA549, H460, etc.[9]
4-AnilinoquinazolineEGFR-Ki = 3 nM-[9]
Quinoxaline DerivativePI3K/mTORPKI-587Potent dual inhibitorVarious cancer cell lines
Experimental Protocol: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for assessing the inhibitory potential of quinoxaline derivatives against a target kinase. The principle lies in quantifying the amount of ATP consumed during the phosphorylation reaction; a lower ATP consumption indicates a higher inhibitory activity.[4]

Materials:

  • Target kinase (e.g., JAK2)

  • Kinase substrate (peptide or protein)

  • Quinoxaline test compounds

  • Kinase assay buffer

  • ATP

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor, plate shaker, and luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the quinoxaline test compounds in DMSO. Include a DMSO-only vehicle control and a known inhibitor as a positive control.[4]

  • Assay Plate Preparation: Add 1 µL of the diluted compounds and controls to the appropriate wells of the 384-well plate.[4]

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the target kinase enzyme, and its specific substrate.

  • Initiation of Reaction: Dispense the kinase reaction mixture into each well. Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells.

  • ATP Addition: Add ATP to all wells to start the kinase reaction. Mix gently on a plate shaker.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection: Add the ATP detection reagent to all wells to stop the reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature to stabilize the signal.[4]

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[4]

Data Analysis: The percentage of inhibition is calculated relative to the vehicle (100% activity) and "no kinase" (0% activity) controls. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[10]

Visualizing the Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep 1. Compound Dilution (Quinoxaline Derivatives) Plate_Prep 2. Plate Dispensing (384-well plate) Compound_Prep->Plate_Prep Dispense compounds Reaction_Start 4. Add Reaction Mix & ATP to Plate Reaction_Mix 3. Prepare Kinase/ Substrate Mix Reaction_Mix->Reaction_Start Initiate reaction Incubation 5. Incubate at RT Reaction_Start->Incubation Allow reaction to proceed Detection_Reagent 6. Add ATP Detection Reagent Incubation->Detection_Reagent Stop reaction Read_Plate 7. Measure Luminescence Detection_Reagent->Read_Plate Generate signal Data_Analysis 8. Calculate % Inhibition & IC50 Read_Plate->Data_Analysis Raw data

Caption: Experimental workflow for a luminescence-based kinase inhibition assay.

II. Quinoxaline Derivatives as Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes, particularly PARP-1, are crucial for DNA repair.[11] Inhibiting PARP-1 in cancers with pre-existing DNA repair defects, such as those with BRCA1/2 mutations, leads to a synthetic lethal phenotype, making PARP inhibitors a valuable class of anticancer drugs.[12]

Researchers have designed and synthesized novel quinoxaline derivatives as PARP-1 inhibitors by using the 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold as a bioisostere for the phthalazinone motif found in the approved PARP inhibitor, Olaparib.[12][13] Several of these new compounds have demonstrated potent PARP-1 inhibition with IC50 values in the nanomolar range, even surpassing the potency of Olaparib in some cases.[12][13]

Comparative Inhibitory Activity of Quinoxaline-Based PARP-1 Inhibitors
CompoundTarget EnzymeIC50 Value (nM)Reference
Olaparib (Reference) PARP-14.40[12][13]
Compound 8aPARP-12.31[12][13]
Compound 5PARP-13.05[12][13]
Compound 4PARP-16.35[12][13]
Compound 10bPARP-18.73[12][13]
Compound 11bPARP-17.52[12][13]
Experimental Protocol: Colorimetric PARP-1 Inhibition Assay

This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP-1. A decrease in this incorporation in the presence of an inhibitor is quantified colorimetrically.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plate

  • Biotinylated NAD+

  • Quinoxaline test compounds

  • Assay buffer

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the quinoxaline test compounds in the assay buffer.

  • Reaction Setup: To the histone-coated wells, add the PARP-1 enzyme, the test compound (or vehicle control), and the biotinylated NAD+ to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow for the PARP-1 catalyzed reaction to occur.

  • Washing: Wash the plate multiple times to remove unincorporated reagents.

  • Detection: Add the Streptavidin-HRP conjugate to each well and incubate for 1 hour. This will bind to the biotinylated ADP-ribose attached to the histones.

  • Washing: Wash the plate again to remove unbound Streptavidin-HRP.

  • Signal Development: Add the HRP substrate to each well. A color will develop in proportion to the amount of HRP present.

  • Stopping the Reaction: Add a stop solution to quench the reaction.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

III. Quinoxaline Derivatives as Reverse Transcriptase (RT) Inhibitors

HIV-1 reverse transcriptase is a key enzyme in the life cycle of the human immunodeficiency virus, making it a prime target for antiretroviral therapy.[14] Quinoxaline derivatives have been identified as a promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[14][15] Compounds like S-2720 have shown high potency in inhibiting HIV-1 RT.[15]

The development of new quinoxaline-based RT inhibitors is driven by the need to overcome the growing problem of drug resistance in HIV-infected patients.[14] Virtual screening protocols, employing molecular docking and 3D-QSAR, have been successfully used to identify novel quinoxaline scaffolds with potent RT inhibitory activity.[14]

Comparative Inhibitory Activity of Quinoxaline-Based RT Inhibitors
CompoundTarget EnzymeInhibition (%) at 100 µMEC50 (nM)Reference
Nevirapine (Reference)HIV-1 RT91 (at 10 µM)6.7[15]
Compound 19HIV-1 RT-3.1[15]
Various DerivativesHIV-1 RT56 to 99-[15]

Visualizing a Generic Signaling Pathway Inhibition

G cluster_pathway Cellular Signaling Pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Transcription Inhibitor Quinoxaline Derivative Inhibitor->Kinase1 Inhibition

Caption: Quinoxaline derivative inhibiting an upstream kinase in a signaling cascade.

IV. Quinoxaline Derivatives as Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamines, such as serotonin, dopamine, and norepinephrine.[16] Inhibitors of MAO are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[17] Several series of quinoxaline derivatives have been synthesized and found to be selective inhibitors of MAO-A.[16][18] The inhibition profile for some of these compounds has been found to be competitive, and molecular docking studies have revealed key interactions with residues in the enzyme's active site.[16]

V. Structure-Activity Relationship (SAR) of Quinoxaline Derivatives

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline core.[19] A general SAR analysis reveals several key features:

  • Positions 2 and 3: Substitutions at these positions are often crucial for potent inhibitory activity, particularly for kinase inhibitors.[6] The introduction of aryl or heteroaryl groups can significantly enhance potency.[6]

  • Position 6: Modifications at this position can influence both potency and selectivity. For example, in the development of PARP-1 inhibitors, a 6-sulfonohydrazide analog served as a key intermediate for generating highly potent compounds.[12]

  • Amine Substituents: The presence of amino groups can facilitate hydrogen bonding interactions within the enzyme's active site, contributing to higher binding affinity.

Visualizing the Structure-Activity Relationship

G cluster_sar Structure-Activity Relationship (SAR) of Quinoxaline Core Quinoxaline R1 R1: Modulates Selectivity Quinoxaline->R1 Position 5/8 R2 R2 & R3: Crucial for Potency (e.g., Aryl groups) Quinoxaline->R2 Positions 2/3 R4 R4: Influences Pharmacokinetics Quinoxaline->R4 Position 6/7

Caption: General SAR highlights for the quinoxaline scaffold.

Conclusion

Quinoxaline derivatives represent a remarkably versatile and fruitful scaffold for the development of potent and selective enzyme inhibitors. Their success spans multiple therapeutic areas, underscoring the power of this chemical motif in drug discovery. The continued exploration of novel substitution patterns, guided by structure-activity relationship studies and computational modeling, promises to yield a new generation of quinoxaline-based therapeutics with enhanced efficacy and safety profiles. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

Safety Operating Guide

Proper Disposal of Quinoxalin-2-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Quinoxalin-2-amine is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, ensuring adherence to safety protocols and regulatory requirements.

Hazard Identification and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is essential to recognize the hazards associated with this compound and utilize the appropriate Personal Protective Equipment (PPE). The compound is known to cause skin and eye irritation.[1][2][3]

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3][4]To prevent eye contact which can cause serious irritation or damage.[1][2]
Hand Protection Chemical-resistant gloves.To avoid skin contact which can lead to irritation.[1][5]
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of dust formation or if working outside a well-ventilated area.[5][6]To prevent inhalation, which may cause respiratory tract irritation.[2]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[5][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][7]

Experimental Protocol for Waste Segregation and Collection:

  • Work Area Preparation : All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Solid Waste Collection :

    • Collect all solid this compound waste, including residual powder and contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated and clearly labeled hazardous waste container.[7]

    • The container must be made of a compatible material and have a tightly fitting lid.[8]

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and any other constituents.[7]

  • Liquid Waste Collection :

    • Collect solutions containing this compound in a separate, labeled, and sealed container designed for liquid hazardous waste.[7]

    • Do not mix with other solvent waste streams unless their compatibility has been confirmed to avoid potentially hazardous reactions.[7]

  • Storage Pending Disposal :

    • Keep waste containers securely closed at all times, except when adding waste.[9]

    • Store the sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[9] This area should be away from sources of ignition.[9]

    • Liquid waste containers should be placed in secondary containment to prevent spills.[9]

  • Disposal of Empty Containers :

    • Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[8][9]

    • The first rinsate is considered hazardous waste and must be collected and disposed of as liquid hazardous waste.[8][9] Subsequent rinses should also be collected as hazardous waste.[9]

    • After thorough rinsing, deface or remove the original label from the container.[9]

    • The cleaned container can then be disposed of as non-hazardous solid waste or recycled, following institutional guidelines.[9]

  • Arranging for Waste Pickup :

    • Once a waste container is full or reaches the institutional storage time limit (often 90 days), arrange for its collection by the institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[9]

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure : Evacuate the immediate area and restrict access. Remove all sources of ignition.

  • Wear Appropriate PPE : Before cleaning the spill, ensure you are wearing the necessary PPE as outlined in Table 1.

  • Clean-up : For minor solid spills, carefully sweep or scoop the material to avoid generating dust and place it into a labeled hazardous waste container.[4][6]

  • Decontaminate : Thoroughly wash the spill area with water.[4]

  • Seek Medical Attention : If there is any contact with skin or eyes, rinse the affected area with plenty of water for at least 15 minutes and seek medical attention.[2][5] If inhaled, move to fresh air and seek medical advice.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage pickup Arrange for Pickup by EHS or Licensed Disposal Company storage->pickup end Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

References

Safe Handling and Disposal of Quinoxalin-2-amine: A Laboratory Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Quinoxalin-2-amine. The following procedural guidance outlines operational plans for safe handling, emergency response, and proper disposal.

Chemical and Physical Properties

This compound is a heterocyclic compound with the following properties:

PropertyValue
CAS Number 5424-05-5
Molecular Formula C₈H₇N₃[1]
Molecular Weight 145.165 g/mol [1]
Appearance Solid
Storage Temperature 2-8°C, in a dark, inert atmosphere

Hazard Identification and Precautionary Measures

This compound is classified with the following hazards:

  • Harmful if swallowed or inhaled.

  • Causes skin irritation.[2][3]

  • Causes serious eye irritation.[2][3]

  • May cause respiratory irritation.[2]

Signal Word: Warning

Precautionary Statements:

  • Prevention: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3][4] Wash hands and any exposed skin thoroughly after handling.[4][5] Use only outdoors or in a well-ventilated area.[4][5] Wear protective gloves, protective clothing, eye protection, and face protection.[2][3][4][5]

  • Response: Specific first aid measures are detailed in Section 4. If skin or eye irritation occurs, get medical advice/attention.[4][5]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[4][5][6] Store locked up.[4][5][6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[4][5][6]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risk.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[7]Protects against splashes and dust, preventing serious eye irritation.[2][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.[7]Prevents skin contact, which can cause irritation.[2][4]
Respiratory Protection Use in a chemical fume hood. If not feasible, a NIOSH-approved respirator is required.[5][7]Avoids inhalation of dust, which may be harmful and cause respiratory tract irritation.[2]

Operational Plans: Handling and Storage

Handling:

  • Ensure adequate ventilation, preferably by working inside a chemical fume hood.[5]

  • Avoid the formation of dust and aerosols.[4]

  • Do not get in eyes, on skin, or on clothing.[4]

  • Wash hands thoroughly after handling.[5]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][6]

  • Store away from incompatible materials such as oxidizing agents.[4]

  • Store in original, clearly labeled containers.[6]

Emergency and First-Aid Procedures

Immediate action is crucial in the event of exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[4][5] If symptoms persist, call a poison center or doctor.[4][5]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[4][5] If skin irritation persists, seek medical attention.[4][5]
Eye Contact Rinse cautiously with water for several minutes.[4][5] Remove contact lenses, if present and easy to do, and continue rinsing for at least 15 minutes.[4][5] Immediately call a poison center or doctor.[5]
Ingestion Clean mouth with water and drink plenty of water afterwards.[4] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5]

Spill and Disposal Plans

Spill Cleanup Protocol:

  • Evacuate and Secure: Alert others in the area and evacuate non-essential personnel. Remove all sources of ignition.[8]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Control personal contact with the substance by using appropriate PPE.[6] Prevent the spill from entering drains or waterways.[6]

  • Cleanup: For small spills, use dry cleanup procedures.[6] Gently sweep or vacuum up the spilled solid, avoiding dust generation.[6] Place the material into a clean, dry, sealable, and labeled container for disposal.[6]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.[9]

Disposal Plan:

  • This compound and any contaminated materials must be disposed of as hazardous chemical waste.[9]

  • Do not dispose of down the sink or in regular trash.[8]

  • Collect waste in a designated, sealed, and properly labeled container.[8]

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company.[9][10]

Experimental Workflow and Logical Relationships

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase cluster_disposal Disposal cluster_emergency Emergency Path A Review SDS and Protocols B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area (Fume Hood) B->C D Weigh/Handle This compound C->D E Perform Experiment D->E Spill Spill Occurs D->Spill F Decontaminate Glassware and Surfaces E->F E->Spill G Segregate Hazardous Waste F->G H Remove PPE and Wash Hands G->H I Store Waste in Labeled, Sealed Container G->I J Arrange for EHS Pickup I->J Spill_Response Follow Spill Cleanup Protocol Spill->Spill_Response Spill_Response->G

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.